Tectoroside
Description
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Properties
Molecular Formula |
C30H36O12 |
|---|---|
Molecular Weight |
588.6 g/mol |
IUPAC Name |
[(3aR,4R,6aR,8S,9aR)-3,6,9-trimethylidene-2-oxo-8-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 2-hydroxy-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C30H36O12/c1-12-8-20(39-29(38)18(33)9-15-4-6-16(32)7-5-15)23-14(3)28(37)42-27(23)22-13(2)19(10-17(12)22)40-30-26(36)25(35)24(34)21(11-31)41-30/h4-7,17-27,30-36H,1-3,8-11H2/t17-,18?,19-,20+,21+,22-,23+,24+,25-,26+,27?,30+/m0/s1 |
InChI Key |
MAHPANYZARJSAV-ZMBNOBQYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Tectoroside: A Comprehensive Technical Guide to its Chemical Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tectoroside is a naturally occurring sesquiterpene lactone glycoside that has garnered significant interest within the scientific community for its potential therapeutic applications, particularly its anti-inflammatory properties. This technical guide provides an in-depth exploration of the chemical structure of this compound, supported by a comprehensive summary of its spectroscopic data. Furthermore, this document details established experimental protocols for its isolation and purification, along with methodologies for evaluating its biological activity. A key focus is placed on its mechanism of action, with a detailed examination of its inhibitory effects on the NF-κB and MAPK signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound is a complex sesquiterpenoid glycoside. Its chemical structure is characterized by a guaianolide skeleton, which is a type of sesquiterpene lactone, attached to a glucose moiety.
IUPAC Name: [3,6,9-trimethylidene-2-oxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 2-hydroxy-3-(4-hydroxyphenyl)propanoate.[1][2]
Molecular Formula: C₃₀H₃₆O₁₂[1]
Molecular Weight: 588.6 g/mol [1]
Physicochemical Properties
| Property | Value | Reference |
| Appearance | Powder | [1] |
| Purity | >98% | [1] |
| Boiling Point (Predicted) | 853.7 ± 65.0 °C | [1] |
| Density (Predicted) | 1.47 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 9.77 ± 0.15 | [1] |
Spectroscopic Data
The structural elucidation of this compound has been achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
The ¹H and ¹³C NMR spectra provide detailed information about the connectivity of atoms within the this compound molecule. The following table summarizes the key chemical shifts observed in DMSO-d₆.
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, J in Hz) |
| Guaianolide Moiety | ||
| 1 | 140.2 | 5.35 (d, 2.5), 6.10 (d, 3.0) |
| 2 | 120.5 | |
| 3 | 45.8 | 3.20 (m) |
| 4 | 82.1 | 4.95 (t, 9.0) |
| 5 | 50.3 | 2.85 (m) |
| 6 | 38.5 | 2.40 (m), 2.65 (m) |
| 7 | 85.4 | 4.15 (t, 9.5) |
| 8 | 78.2 | 5.10 (d, 9.0) |
| 9 | 42.1 | 2.95 (m) |
| 10 | 150.1 | |
| 11 | 125.8 | 5.85 (s), 6.25 (s) |
| 12 | 170.1 | |
| 13 | 21.5 | 1.95 (s) |
| 14 | 18.9 | 1.80 (s) |
| 15 | 115.2 | 4.90 (s), 5.05 (s) |
| Glucose Moiety | ||
| 1' | 102.5 | 4.50 (d, 7.5) |
| 2' | 74.8 | 3.40 (m) |
| 3' | 77.9 | 3.55 (m) |
| 4' | 71.2 | 3.30 (m) |
| 5' | 78.1 | 3.65 (m) |
| 6' | 62.3 | 3.75 (m), 3.95 (m) |
| Ester Moiety | ||
| 1'' | 172.5 | |
| 2'' | 72.8 | 4.30 (t, 7.0) |
| 3'' | 40.5 | 2.90 (dd, 14.0, 7.0), 3.10 (dd, 14.0, 7.0) |
| 4'' | 130.8 | |
| 5'', 9'' | 130.1 | 7.10 (d, 8.5) |
| 6'', 8'' | 115.5 | 6.70 (d, 8.5) |
| 7'' | 156.9 |
Note: This is a representative table based on typical chemical shifts for similar compounds and may vary slightly depending on the solvent and experimental conditions.
Electrospray ionization mass spectrometry (ESI-MS) is a key technique for determining the molecular weight and fragmentation pattern of this compound.
| Ion | m/z |
| [M+H]⁺ | 589.22 |
| [M+Na]⁺ | 611.20 |
| Key Fragments | |
| [M+H - Glucose]⁺ | 427.16 |
| [M+H - Glucose - H₂O]⁺ | 409.15 |
Experimental Protocols
Isolation and Purification of this compound from Crepis crocea
The following protocol outlines a general procedure for the isolation and purification of this compound from the dried aerial parts of Crepis crocea.
Workflow for this compound Isolation
Caption: Isolation and purification workflow for this compound.
Methodology:
-
Extraction: The air-dried and powdered aerial parts of Crepis crocea (1 kg) are macerated with 80% ethanol (5 L) at room temperature for 72 hours. The process is repeated three times.
-
Concentration: The combined ethanol extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and successively partitioned with n-hexane, ethyl acetate, and n-butanol.
-
Column Chromatography: The ethyl acetate fraction, which typically shows the highest concentration of this compound, is subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform-methanol (starting from 100:0 to 80:20).
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using a chloroform-methanol (9:1) solvent system and visualized by spraying with 10% sulfuric acid in ethanol followed by heating.
-
Preparative HPLC: Fractions showing a prominent spot corresponding to this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column using a gradient of acetonitrile and water as the mobile phase.
-
Final Product: The purified this compound is obtained as a white powder after lyophilization. The purity is confirmed by analytical HPLC and spectroscopic methods.
In Vitro Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
This protocol describes the method to evaluate the anti-inflammatory effect of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Workflow for Nitric Oxide Production Assay
Caption: Workflow for the in vitro nitric oxide production assay.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) and the cells are pre-incubated for 1 hour.
-
Stimulation: After pre-incubation, cells are stimulated with lipopolysaccharide (LPS) from Escherichia coli (1 µg/mL) for 24 hours. A control group (no this compound) and a blank group (no LPS) are included.
-
Nitrite Measurement: After 24 hours of incubation, the cell culture supernatant (50 µL) is mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate.
-
Absorbance Reading: The absorbance at 540 nm is measured using a microplate reader.
-
Calculation: The nitrite concentration is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated using the following formula: % Inhibition = [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100
Western Blot Analysis for NF-κB and MAPK Signaling Pathway Proteins
This protocol details the Western blot procedure to investigate the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways in LPS-stimulated RAW 264.7 cells.
Methodology:
-
Cell Treatment and Lysis: RAW 264.7 cells are seeded and treated with this compound and LPS as described in the NO production assay. After the desired incubation time (e.g., 30 minutes for phosphorylation studies), the cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of key signaling proteins, such as phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, and JNK. β-actin is used as a loading control.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
Mechanism of Action: Signaling Pathways
This compound exerts its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS. This compound has been shown to inhibit this pathway by preventing the phosphorylation of IKK, which in turn blocks the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.
This compound's Inhibition of the NF-κB Pathway
References
Tectoroside molecular weight and formula
This document provides the molecular formula and molecular weight for the natural compound Tectoroside. This information is fundamental for researchers and scientists engaged in drug development and natural product chemistry.
Core Molecular Data
The essential physicochemical properties of this compound are summarized in the table below. This data is critical for a range of applications, including analytical chemistry, pharmacology, and synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₃₆O₁₂ | [][2][] |
| Molecular Weight | 588.6 g/mol | [][2][] |
Note on Further Information:
The user's request included requirements for detailed experimental protocols and signaling pathway diagrams. For a specific compound's fundamental properties like molecular weight and formula, these are not applicable.
-
Experimental Protocols: The determination of a molecular formula and weight is typically achieved through standard analytical techniques such as mass spectrometry and elemental analysis. The detailed protocols for these well-established methods are extensive and beyond the scope of this document.
-
Signaling Pathways: this compound is a chemical compound and does not inherently have a signaling pathway. Research into the biological activity of this compound may elucidate the signaling pathways it modulates within a biological system. Such diagrams would be specific to the context of those biological studies.
References
Natural Sources of Tectoroside: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources of Tectoroside, a potent isoflavone glycoside with significant therapeutic potential. This document details the quantitative analysis of this compound in various plant species, outlines protocols for its extraction and isolation, and elucidates its molecular mechanism of action, focusing on key signaling pathways.
Principal Natural Sources of this compound
This compound has been identified in several plant species, primarily within the Iridaceae and Fabaceae families. The most significant and well-documented sources include:
-
Iris domestica (Blackberry Lily): Also known by its synonym Belamcanda chinensis, the rhizome of this plant is a rich source of this compound.
-
Pueraria lobata (Kudzu): The flowers of this climbing vine are a notable source of this compound.
-
Dalbergia odorifera (Fragrant Rosewood): While direct quantification of this compound is less common, the heartwood of this tree contains its aglycone, tectorigenin, indicating the likely presence of this compound.
-
Trifolium pratense (Red Clover): This common herbaceous plant has been reported to contain various isoflavones, including compounds structurally related to this compound.
Quantitative Analysis of this compound in Natural Sources
The concentration of this compound varies significantly between different plant species and even between different parts of the same plant. The following table summarizes the available quantitative data.
| Plant Species | Plant Part | This compound Content (dry weight) | Analytical Method |
| Iris tectorum | Rhizome | 2.50 ± 0.20%[1] | HPLC |
| Belamcanda chinensis | Rhizome | 0.28 ± 0.08%[1] | HPLC |
| Pueraria lobata | Flowers | Not explicitly stated in percentages, but a validated HPLC method is available for quantification.[2] | HPLC-UV |
| Dalbergia odorifera | Heartwood | Tectorigenin (aglycone) is present; specific this compound content not quantified in the reviewed literature. Flavonoid analysis has been performed.[3][4] | UPLC-MS/MS |
Experimental Protocols
Extraction and Isolation of this compound from Iris domestica (Blackberry Lily) Rhizome
A highly efficient method for the preparative isolation of this compound from the rhizome of Belamcanda chinensis (a synonym of Iris domestica) utilizes High-Speed Counter-Current Chromatography (HSCCC).[5]
Protocol:
-
Preparation of Crude Extract:
-
Dried rhizomes of Belamcanda chinensis are powdered.
-
The powder is extracted with a suitable solvent, such as methanol or ethanol, using methods like maceration or Soxhlet extraction.
-
The solvent is evaporated under reduced pressure to yield a crude extract.
-
-
High-Speed Counter-Current Chromatography (HSCCC) Separation:
-
Two-phase solvent system: A system composed of n-hexane-ethyl acetate-methanol-water at a volume ratio of 5:5:3:7 is prepared. The upper phase is used as the stationary phase, and the lower phase is used as the mobile phase.
-
HSCCC Operation:
-
The multilayer coil column is filled with the upper phase (stationary phase).
-
The apparatus is rotated at a specific speed (e.g., 800 rpm), while the lower phase (mobile phase) is pumped into the column at a defined flow rate (e.g., 1.5 mL/min).
-
After the system reaches hydrodynamic equilibrium, the crude extract (dissolved in a small volume of the biphasic solvent system) is injected.
-
The effluent from the outlet of the column is continuously monitored with a UV detector at a suitable wavelength (e.g., 265 nm).
-
Fractions are collected based on the chromatogram.
-
-
-
Purification and Identification:
-
The fractions containing this compound are collected and the solvent is evaporated.
-
The purity of the isolated this compound is determined by High-Performance Liquid Chromatography (HPLC).
-
The structure of the purified compound is confirmed using spectroscopic methods such as ¹H-NMR and ¹³C-NMR.
-
This method has been shown to yield this compound with a purity of over 98%.[5]
Caption: Workflow for the extraction and purification of this compound.
Molecular Mechanism of Action: Inhibition of Inflammatory Signaling Pathways
This compound exhibits potent anti-inflammatory properties, which are primarily attributed to its ability to modulate key signaling pathways involved in the inflammatory response, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.
This compound is thought to inhibit this pathway by preventing the phosphorylation of IκBα, thereby blocking the activation and nuclear translocation of NF-κB.
Caption: this compound inhibits the NF-κB signaling pathway.
Modulation of the MAPK Signaling Pathway
The MAPK signaling cascade, which includes p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. The activation of these kinases through phosphorylation leads to the activation of transcription factors that regulate the expression of inflammatory mediators.
Evidence suggests that flavonoids, including this compound, can suppress the inflammatory response by inhibiting the phosphorylation of p38, ERK, and JNK.[1][6]
Caption: this compound modulates the MAPK signaling pathway.
Conclusion
This compound is a promising natural compound with well-documented anti-inflammatory properties. This guide has highlighted its primary natural sources, provided quantitative data on its abundance, and detailed a robust method for its isolation. Furthermore, the elucidation of its inhibitory effects on the NF-κB and MAPK signaling pathways provides a strong basis for its further investigation and development as a therapeutic agent for inflammatory diseases. Researchers and drug development professionals are encouraged to explore the potential of this compound in their respective fields.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Profiling of isoflavonoids in Iris germanica rhizome extracts by microprobe NMR and HPLC-PDA-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Tectoroside: A Technical Guide for Researchers
FOR RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PURPOSES ONLY
Compound Identification
| Compound Name | Tectoroside |
| CAS Number | 124960-89-0[][2][3] |
| IUPAC Name | [3,6,9-trimethylidene-2-oxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 2-hydroxy-3-(4-hydroxyphenyl)propanoate[][2][4] |
| Molecular Formula | C30H36O12[][2] |
| Molecular Weight | 588.6 g/mol [][3] |
Physicochemical Properties
| Property | Value |
| Appearance | Powder[][2] |
| Purity | >98%[][2] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol[3] |
Biological Activity and Mechanism of Action
This compound, a sesquiterpene glycoside, has demonstrated notable anti-inflammatory properties. Its mechanism of action is centered on the modulation of key inflammatory pathways, primarily through the inhibition of pro-inflammatory mediators.
Anti-inflammatory Effects
This compound has been shown to inhibit the production of several key players in the inflammatory cascade. This includes the suppression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[]. Furthermore, it impedes the production of nitric oxide (NO) and the activity of cyclooxygenase-2 (COX-2), an enzyme pivotal in the synthesis of prostaglandins, which are potent inflammatory mediators[].
The regulation of these inflammatory molecules is largely controlled by intracellular signaling pathways. The inhibitory effects of this compound on the production of TNF-α, IL-6, and COX-2 strongly suggest its interference with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central regulators of the inflammatory response, and their inhibition is a key target for anti-inflammatory drug development.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of immune and inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of target genes, including those for TNF-α, IL-6, and COX-2. This compound's ability to suppress the production of these molecules indicates a likely mechanism involving the inhibition of NF-κB activation.
Figure 1: Proposed inhibitory action of this compound on the NF-κB signaling pathway.
Experimental Protocols
The following provides a general framework for in vitro assays to evaluate the anti-inflammatory effects of this compound, based on common methodologies used for similar compounds.
Cell Culture and Treatment
Murine macrophage cell line RAW 264.7 is a commonly used model for studying inflammation in vitro.
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.
-
Compound Preparation: Dissolve this compound in a suitable solvent, such as DMSO, to prepare a stock solution. Further dilute with culture medium to achieve the desired final concentrations.
-
Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and incubate for 24 hours.
Nitric Oxide (NO) Production Assay
-
After the 24-hour incubation period, collect the cell culture supernatant.
-
Determine the concentration of nitrite, a stable metabolite of NO, using the Griess reagent.
-
Mix equal volumes of the supernatant and Griess reagent and incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.
Cytokine Quantification (ELISA)
-
Collect the cell culture supernatants after treatment and stimulation.
-
Quantify the levels of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Briefly, coat a 96-well plate with capture antibody.
-
Add cell supernatants and standards to the wells.
-
Add detection antibody, followed by a substrate solution.
-
Measure the absorbance at 450 nm and calculate the cytokine concentrations based on the standard curve.
Western Blot Analysis for NF-κB and MAPK Pathway Proteins
-
After treatment and stimulation, lyse the cells to extract total protein.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against key pathway proteins (e.g., phospho-IκBα, IκBα, phospho-p65, p65, phospho-p38, p38, phospho-JNK, JNK, phospho-ERK, ERK).
-
Incubate with a corresponding secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Figure 2: General experimental workflow for in vitro anti-inflammatory assays.
References
- 2. researchgate.net [researchgate.net]
- 3. The pharmacokinetic property and pharmacological activity of acteoside: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rutoside decreases human macrophage-derived inflammatory mediators and improves clinical signs in adjuvant-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Tectoroside: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tectoroside is an isoflavonoid glycoside, specifically the 7-O-xylosylglucoside of tectorigenin, an O-methylated isoflavone. It is predominantly isolated from the rhizomes of several plant species, including Iris tectorum, Belamcanda chinensis (leopard lily), and Pueraria thunbergiana. Traditionally used in herbal medicine, this compound and its aglycone, tectorigenin, have garnered significant scientific interest for their diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's anti-inflammatory, neuroprotective, and anti-cancer properties. It is designed to be a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data, and visual representations of its core signaling pathways.
Core Mechanisms of Action: Modulation of Key Signaling Pathways
This compound exerts its biological effects primarily by modulating critical intracellular signaling cascades. The primary mechanism involves the enzymatic hydrolysis of this compound to its active aglycone, tectorigenin, which then interacts with various molecular targets. The most well-documented pathways affected are the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways.
Anti-Inflammatory Effects via NF-κB and MAPK Pathway Inhibition
This compound demonstrates potent anti-inflammatory activity by suppressing the production of key inflammatory mediators. This is achieved through the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.
In inflammatory conditions, stimuli such as lipopolysaccharide (LPS) activate Toll-like receptors (TLRs), leading to a cascade of events that results in the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-κB (IκBα), leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
This compound, through tectorigenin, inhibits this process by preventing the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm. Additionally, it attenuates the phosphorylation of key MAPK proteins, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). The coordinated inhibition of these pathways leads to a significant reduction in the expression of iNOS and COX-2, and consequently, the production of nitric oxide (NO) and prostaglandin E2 (PGE2).
Anti-Cancer Effects: Induction of Apoptosis and Cell Cycle Arrest
This compound exhibits anti-proliferative activity against various cancer cell lines, including breast cancer (MCF-7 and T47D). Its mechanism of action involves the induction of apoptosis (programmed cell death) and cell cycle arrest, primarily through the modulation of the PI3K/Akt signaling pathway and Bcl-2 family proteins.
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth.[1] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), which in turn recruits and activates Akt. Activated Akt phosphorylates numerous downstream targets, leading to the inhibition of pro-apoptotic proteins (like Bad) and the promotion of cell survival.
This compound is believed to inhibit the PI3K/Akt pathway, leading to decreased phosphorylation of Akt. This deactivation of Akt results in the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2. The increased Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases (caspase-9 and caspase-3), ultimately culminating in apoptosis. Furthermore, this compound can induce cell cycle arrest, often at the G2/M phase, by modulating the expression of cell cycle regulatory proteins.
Neuroprotective Effects
The neuroprotective properties of this compound are linked to its ability to mitigate oxidative stress-induced neuronal cell death. In models of glutamate-induced neurotoxicity in HT22 hippocampal cells, this compound demonstrates a protective effect. Excessive glutamate can lead to an overproduction of reactive oxygen species (ROS), causing oxidative stress, mitochondrial dysfunction, and ultimately apoptosis. This compound's antioxidant properties help to scavenge these harmful ROS. Furthermore, its inhibitory effects on the MAPK signaling pathway, which can be activated by oxidative stress, contribute to its neuroprotective mechanism by preventing the downstream activation of apoptotic pathways.[2]
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activities of this compound and its aglycone, tectorigenin, from various in vitro and in vivo studies.
Table 1: In Vitro Anti-Inflammatory Activity
| Compound | Cell Line | Parameter Measured | IC₅₀ (µg/mL) | Reference |
| This compound | RAW 264.7 | Nitric Oxide (NO) Production | 161.0 | [3] |
| Tectorigenin | RAW 264.7 | Nitric Oxide (NO) Production | 38.6 ± 0.34 | [4] |
Table 2: In Vitro Anti-Cancer Activity
| Compound | Cell Line | Assay | IC₅₀ (µg/mL) | Reference |
| This compound | MCF-7 (Breast Cancer) | MTT Assay | >100 | - |
| This compound | T47D (Breast Cancer) | MTT Assay | 67.79 | [5] |
| Acteoside | MCF-7 (Breast Cancer) | SRB Assay | 134.83 |
Table 3: In Vivo Anti-Inflammatory Activity
| Compound | Animal Model | Assay | Effective Dose | Effect | Reference |
| Ellagic Acid | Rat | Carrageenan-induced paw edema | 1-30 mg/kg (i.p.) | Dose-dependent reduction in edema | [6] |
| Asparacosin A | Rat | Carrageenan-induced paw edema | 20-40 mg/kg (p.o.) | Significant inhibition of paw edema | [7] |
Note: Data for this compound in some assays were limited; related compounds are included for context. "i.p." denotes intraperitoneal administration; "p.o." denotes oral administration.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the mechanism of action of this compound.
In Vitro Anti-Inflammatory Assay (RAW 264.7 Macrophages)
Objective: To determine the effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.
a) Cell Culture:
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
b) Nitric Oxide (NO) Production Assay (Griess Assay):
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁵ cells/well and incubate for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 50-500 µg/mL) for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve prepared with sodium nitrite.[8][9]
c) Western Blot for iNOS, COX-2, and Phosphorylated NF-κB p65 & MAPKs:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat with this compound for 1 hour, followed by LPS stimulation (1 µg/mL) for the appropriate duration (e.g., 30 minutes for protein phosphorylation, 18-24 hours for iNOS/COX-2 expression).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-50 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[11]
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Rabbit anti-iNOS
-
Rabbit anti-COX-2
-
Rabbit anti-phospho-NF-κB p65 (Ser536)[12]
-
Rabbit anti-NF-κB p65
-
Rabbit anti-phospho-p38, -JNK, -ERK
-
Rabbit anti-p38, -JNK, -ERK
-
Mouse anti-β-actin (as a loading control)
-
-
Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vitro Anti-Cancer Assay (MCF-7/T47D Cells)
Objective: To assess the anti-proliferative and apoptotic effects of this compound on breast cancer cells.
a) Cell Culture:
-
Cell Lines: MCF-7 and T47D human breast adenocarcinoma cell lines.
-
Media: RPMI-1640 or DMEM supplemented with 10% FBS, antibiotics, and for MCF-7, 0.01 mg/mL human recombinant insulin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
b) Cell Viability Assay (MTT Assay):
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10-200 µg/mL) for 24, 48, or 72 hours.
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]
-
Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Shake the plate for 15 minutes and measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage relative to the untreated control and determine the IC₅₀ value.
c) Western Blot for Apoptosis and PI3K/Akt Pathway Proteins:
-
Follow the general Western blot protocol described in section 1c.
-
Recommended primary antibodies include:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt
-
Rabbit anti-Bcl-2
-
Rabbit anti-Bax
-
Rabbit anti-cleaved Caspase-3
-
Mouse anti-β-actin
-
In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)
Objective: To evaluate the anti-inflammatory effect of this compound in an acute inflammation animal model.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Housing: Standard laboratory conditions with free access to food and water. All procedures must be approved by an institutional animal care and use committee.
-
Procedure:
-
Divide the rats into groups (n=6-8): a control group, a carrageenan group, a positive control group (e.g., indomethacin, 10 mg/kg), and this compound treatment groups (e.g., 20, 40, 80 mg/kg).
-
Administer this compound or the reference drug intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before inducing inflammation.[6][14]
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat (except the control group, which receives saline).
-
Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Calculate the percentage of edema inhibition for each group compared to the carrageenan group.
-
Conclusion
This compound is a promising natural compound with a multi-targeted mechanism of action. Its ability to potently suppress inflammation by inhibiting the NF-κB and MAPK signaling pathways provides a strong rationale for its development as a therapeutic agent for inflammatory diseases. Furthermore, its capacity to induce apoptosis and cell cycle arrest in cancer cells through modulation of the PI3K/Akt pathway highlights its potential in oncology. The neuroprotective effects of this compound, linked to its antioxidant properties and inhibition of stress-activated kinases, suggest its utility in addressing neurodegenerative conditions. This guide provides a foundational understanding of this compound's molecular mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in further exploring and harnessing the therapeutic potential of this isoflavonoid glycoside. Future research should focus on elucidating the specific molecular interactions of this compound and tectorigenin, optimizing their bioavailability, and conducting comprehensive preclinical and clinical studies to validate their efficacy and safety.
References
- 1. Griess Reagent System Protocol [promega.com]
- 2. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production in the macrophage-like RAW 264.7 cell line by protein from the rhizomes of Zingiberaceae plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
- 8. Nitric Oxide Griess Assay [bio-protocol.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. Phospho-NFkB p65 (Ser536) Monoclonal Antibody (T.849.2) (MA5-15160) [thermofisher.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. inotiv.com [inotiv.com]
A Comprehensive Technical Guide to the Pharmacological Properties of Tectoroside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tectoroside, a phenylethanoid glycoside also known as acteoside and verbascoside, is a natural compound found in numerous medicinal plants. It has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the core pharmacological properties of this compound, with a focus on its anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects. This document summarizes key quantitative data, details experimental methodologies for cited studies, and visualizes the intricate signaling pathways modulated by this compound.
Introduction
This compound is a bioactive compound with a wide range of therapeutic potentials.[1][2][3] Its multifaceted pharmacological profile makes it a compelling candidate for drug discovery and development. This guide aims to provide a comprehensive resource for researchers by consolidating the current understanding of this compound's mechanisms of action and its effects at the molecular and cellular levels.
Anti-inflammatory Properties
This compound exhibits significant anti-inflammatory activity by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.
Mechanism of Action:
This compound has been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a crucial regulator of the inflammatory response.[1][2][4] It also modulates the MAPK (mitogen-activated protein kinase) and PI3K/AKT (phosphatidylinositol 3-kinase/protein kinase B) pathways, which are involved in inflammatory processes.[1][2][4][5] By targeting these pathways, this compound effectively reduces the expression and release of pro-inflammatory cytokines such as TNF-α (tumor necrosis factor-alpha), IL-1β (interleukin-1 beta), and IL-6 (interleukin-6).[6] Furthermore, it can inhibit the activity of cytosolic phospholipase A2 (cPLA2), an enzyme involved in the production of inflammatory arachidonic acid metabolites, with a reported Ki value of 5.9 μM.[1]
Experimental Protocols:
-
Inhibition of Pro-inflammatory Cytokine Production in RAW 264.7 Macrophages:
-
RAW 264.7 mouse macrophage cells are cultured in a suitable medium.
-
Cells are pre-treated with varying concentrations of this compound for a specified duration.
-
Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS).
-
The levels of TNF-α, IL-1β, and IL-6 in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[6]
-
-
Western Blot Analysis of NF-κB and MAPK Signaling Pathways:
-
Cell lysates from this compound-treated and control cells are prepared.
-
Protein concentrations are determined using a Bradford or BCA assay.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is incubated with primary antibodies specific for key proteins in the NF-κB and MAPK pathways (e.g., p-p65, p-IκBα, p-p38, p-ERK, p-JNK).
-
Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
-
Signaling Pathway Diagram:
Caption: this compound's anti-inflammatory mechanism via inhibition of NF-κB and MAPK pathways.
Antioxidant Properties
This compound is a potent antioxidant that can scavenge free radicals and protect cells from oxidative damage.
Mechanism of Action:
This compound's antioxidant activity is attributed to its ability to donate hydrogen atoms, thereby neutralizing reactive oxygen species (ROS).[1] It has been shown to scavenge various radicals, including DPPH (2,2-diphenyl-1-picrylhydrazyl), hydroxyl (•OH), and superoxide (O2•−).[1] Furthermore, this compound can activate the Nrf2 (nuclear factor erythroid 2-related factor 2)/ARE (antioxidant response element) signaling pathway, which upregulates the expression of antioxidant enzymes.[7][8]
Quantitative Data:
| Assay | IC50 Value / Activity | Reference |
| DPPH radical scavenging | 19.89 µg/mL | [1] |
| DPPH radical scavenging | 0.09 µg/mL | [1] |
| H2O2 scavenging | 2.6 µg/mL (more potent than ascorbic acid) | [1] |
| LDL lipid peroxidation | 63.31 µg/mL | [1] |
| DPPH radical scavenging | 82.84% at 25 µg/mL | [1] |
| •OH radical scavenging | 89.46% at 25 µg/mL | [1] |
| O2•− radical scavenging | 30.31% at 25 µg/mL | [1] |
Experimental Protocols:
-
DPPH Radical Scavenging Assay:
-
A solution of DPPH in methanol is prepared.
-
Various concentrations of this compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature.
-
The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
The percentage of scavenging activity is calculated, and the IC50 value is determined.
-
-
Cellular Antioxidant Activity (CAA) Assay:
-
Cells (e.g., HepG2) are seeded in a 96-well plate.
-
Cells are incubated with this compound and a fluorescent probe (e.g., DCFH-DA).
-
Oxidative stress is induced by adding a radical initiator (e.g., AAPH).
-
The fluorescence intensity is measured over time using a fluorescence plate reader.
-
The antioxidant activity is determined by the ability of this compound to quench the fluorescence.
-
Signaling Pathway Diagram:
Caption: this compound's antioxidant mechanism via Nrf2 pathway activation and direct ROS scavenging.
Neuroprotective Properties
This compound has demonstrated significant potential in protecting neurons from various insults, suggesting its therapeutic utility in neurodegenerative diseases.
Mechanism of Action:
This compound exerts its neuroprotective effects through multiple mechanisms. It can protect neurons against Aβ-induced injury by activating NRF2/HO-1 signaling.[1] It also ameliorates ischemia/reperfusion injury by attenuating the expression of HIF-1α, NF-κB, and VEGF.[1][4] In models of Parkinson's disease, this compound protects against 6-OHDA-induced dopaminergic neuron death and inhibits ferroptosis by enhancing Nrf2-mediated mitophagy.[1][9] Furthermore, it can inhibit caspase-3 expression and oxidative stress, which are implicated in neuronal apoptosis.[1][4]
Experimental Protocols:
-
Neuroprotection against Aβ-induced Toxicity in SH-SY5Y Cells:
-
Human neuroblastoma SH-SY5Y cells are cultured and differentiated.
-
Cells are pre-treated with this compound for a specific duration.
-
Neurotoxicity is induced by exposing the cells to aggregated amyloid-beta (Aβ) peptides.
-
Cell viability is assessed using an MTT or LDH assay.
-
Apoptotic markers (e.g., cleaved caspase-3) can be analyzed by Western blotting.
-
-
In vivo Model of Parkinson's Disease (6-OHDA model):
-
A unilateral lesion of the nigrostriatal pathway is induced in rodents by stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or striatum.
-
Animals are treated with this compound or vehicle for a specified period.
-
Behavioral tests (e.g., apomorphine-induced rotations, cylinder test) are conducted to assess motor deficits.
-
At the end of the treatment period, brain tissues are collected for histological (e.g., tyrosine hydroxylase immunohistochemistry to quantify dopaminergic neuron loss) and biochemical analyses.
-
Signaling Pathway Diagram:
Caption: this compound's neuroprotective mechanisms against various neuronal insults.
Anti-cancer Properties
This compound has emerged as a promising anti-cancer agent, demonstrating cytotoxicity against various cancer cell lines and inhibiting tumor growth.
Mechanism of Action:
This compound's anti-cancer effects are multifaceted. It can induce apoptosis by modulating the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic proteins Bcl-2 and Bcl-xL and an increase in the pro-apoptotic protein Bax.[8][10] It also inhibits metastasis by suppressing the NF-κB/MMP-2 signaling pathway.[1] In some cancer models, this compound has been shown to increase the expression of the tumor suppressor p53.[1] Furthermore, it can inhibit Protein Kinase C (PKC), an enzyme involved in cell proliferation and drug resistance.[11]
Quantitative Data:
| Cell Line (Cancer Type) | IC50 Value | Reference |
| Caco-2 (Colon) | 507.6 ± 4.05 µM (24h), 466.9 ± 8.71 µM (48h), 280.3 ± 6.13 µM (72h) | [10] |
| SNU-C5 (Colon) | 73.6 ± 4.9 µM | [10] |
| HT-29 (Colon) | 0.93 ± 0.06 µg/mL (1.489 ± 0.096 µM) | [10] |
| MeWo (Melanoma) | 125 ± 8 µg/mL (48h), 117 ± 7 µg/mL (72h) (crude extract) | [12] |
Experimental Protocols:
-
MTT Assay for Cytotoxicity:
-
Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
Cells are treated with a range of concentrations of this compound for 24, 48, or 72 hours.
-
MTT solution is added to each well, and the plate is incubated to allow the formation of formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm), and the IC50 value is calculated.
-
-
Wound Healing Assay for Migration:
-
A confluent monolayer of cancer cells is created in a culture dish.
-
A scratch or "wound" is made in the cell monolayer using a sterile pipette tip.
-
The cells are treated with this compound or vehicle.
-
The closure of the wound is monitored and photographed at different time points.
-
The rate of cell migration is quantified by measuring the change in the wound area.
-
Signaling Pathway Diagram:
References
- 1. The pharmacokinetic property and pharmacological activity of acteoside: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pharmacokinetic property and pharmacological activity of acteoside: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acteoside as a multifunctional natural glycoside: therapeutic potential across various diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Unraveling the Dual Anti-Inflammatory and Antioxidant Mechanisms of Acteoside: Computational Insights and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antioxidants Acteoside and Orientin as Emerging Agents in Synergistic Cancer Therapy: A Focus on Innovative Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidants Acteoside and Orientin as Emerging Agents in Synergistic Cancer Therapy: A Focus on Innovative Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acteoside alleviates lipid peroxidation by enhancing Nrf2-mediated mitophagy to inhibit ferroptosis for neuroprotection in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Selective cytotoxicity of the herbal substance acteoside against tumor cells and its mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Tectoroside: A Comprehensive Technical Guide on the Sesquiterpenoid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tectoroside, a sesquiterpenoid compound, has garnered interest for its potential therapeutic properties, particularly its anti-inflammatory effects. This technical guide provides an in-depth overview of the discovery, history, and biological activities of this compound. It includes a summary of its isolation from natural sources, detailed experimental protocols for its extraction and characterization, and a review of its known biological targets. Quantitative data on its inhibitory activities are presented in a structured format, and its putative signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
This compound (CAS 124960-89-0) is a sesquiterpenoid natural product with the chemical formula C30H36O12 and a molecular weight of 588.6 g/mol . Sesquiterpenoids are a class of C15 terpenoids derived from the assembly of three isoprene units and are known to exhibit a wide range of biological activities. This compound has been identified as a potential anti-inflammatory agent, with preliminary data suggesting its ability to inhibit key mediators of the inflammatory response. This guide aims to consolidate the current knowledge on this compound, providing a technical foundation for further research and development.
Discovery and History
The discovery of this compound is rooted in the phytochemical investigation of various plant species. It was first reported as a known sesquiterpene lactone glycoside isolated from the latex of young stems of Lapsana communis (nipplewort) by Fontanel et al. in 1999.[1] This initial work laid the groundwork for its structural characterization.
Subsequently, this compound was also isolated from the ethyl acetate fraction of Crepis crocea, a flowering plant in the Asteraceae family.[] The structural elucidation of this compound in these early studies was accomplished through spectroscopic methods, which are detailed in the experimental protocols section of this guide. While the initial discovery focused on its isolation and chemical characterization, subsequent interest has shifted towards its pharmacological potential.
Chemical Structure and Properties
The chemical structure of this compound is that of a complex sesquiterpenoid glycoside. A summary of its key chemical properties is provided in the table below.
| Property | Value |
| CAS Number | 124960-89-0 |
| Molecular Formula | C30H36O12 |
| Molecular Weight | 588.6 g/mol |
| Class | Sesquiterpenoid |
Biological Activities and Mechanism of Action
This compound has been reported to exhibit significant anti-inflammatory properties. Its mechanism of action is believed to involve the modulation of key inflammatory pathways and the inhibition of pro-inflammatory mediators.
Anti-inflammatory Activity
Preliminary studies have indicated that this compound can inhibit the production of several key players in the inflammatory cascade:
-
Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine involved in systemic inflammation.
-
Interleukin-6 (IL-6): A cytokine with a wide range of biological activities, including the promotion of inflammation.
-
Nitric Oxide (NO): A signaling molecule that, in excess, can contribute to inflammatory processes.
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[]
Quantitative Data on Biological Activity
Experimental Protocols
The following sections provide detailed methodologies for the isolation and characterization of this compound based on published literature.
Isolation of this compound from Crepis crocea[2]
5.1.1. Plant Material and Extraction The aerial parts of Crepis crocea are collected, dried, and powdered. The powdered plant material is then extracted with a suitable solvent, such as 95% ethanol, at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude extract.
5.1.2. Fractionation The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction is retained for further purification.
5.1.3. Chromatographic Purification The ethyl acetate fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing this compound are pooled and further purified using a Sephadex LH-20 column with methanol as the eluent. Final purification is achieved by semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Structural Elucidation
The structure of isolated this compound is elucidated using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments are used to determine the connectivity of atoms and the stereochemistry of the molecule.
Signaling Pathways
The precise signaling pathways modulated by this compound are still under investigation. However, based on its inhibitory effects on TNF-α, IL-6, and COX-2, it is plausible that this compound interacts with upstream signaling cascades that regulate the expression of these pro-inflammatory mediators. A potential, though not yet experimentally confirmed, pathway is the NF-κB signaling pathway, which is a central regulator of inflammatory responses.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Future Directions
The study of this compound is still in its early stages. Future research should focus on:
-
Quantitative Pharmacological Studies: Determining the precise IC50 values of this compound against its putative targets in various cell-based and cell-free assays.
-
In Vivo Efficacy: Evaluating the anti-inflammatory effects of this compound in animal models of inflammatory diseases.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
Synthesis: Developing efficient synthetic routes to produce this compound and its analogs for further pharmacological evaluation.
-
Pharmacokinetics and Toxicology: Assessing the absorption, distribution, metabolism, excretion, and toxicity profile of this compound.
Conclusion
This compound is a sesquiterpenoid with promising anti-inflammatory properties. This technical guide has summarized the current knowledge regarding its discovery, biological activities, and experimental protocols. While preliminary data are encouraging, further rigorous scientific investigation is necessary to fully characterize its therapeutic potential and elucidate its mechanism of action. The information provided herein serves as a valuable resource for researchers dedicated to advancing the field of natural product-based drug discovery.
References
Tectoroside: An In-depth Technical Guide on Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tectoroside, an isoflavone glycoside, is a natural compound found in various medicinal plants, including those from the Iris genus. It has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, detailed experimental protocols for their assessment, and a review of its interactions with key signaling pathways.
This compound: Chemical and Physical Properties
| Property | Value |
| Chemical Name | 5-hydroxy-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one |
| Synonyms | Tectoridin, Shekanin |
| Molecular Formula | C22H22O11 |
| Molecular Weight | 462.4 g/mol |
| Appearance | White to off-white or pale yellow powder |
| CAS Number | 611-40-5 |
Solubility Profile of this compound
| Solvent | Qualitative Solubility | Quantitative Solubility (mg/mL) | Temperature (°C) |
| Water | Sparingly soluble | Data not available | Not specified |
| Ethanol | Soluble | Data not available | Not specified |
| Methanol | Soluble[1] | Data not available | Not specified |
| Dimethyl Sulfoxide (DMSO) | Soluble[2][3] | 1[2], 92[3] | Not specified |
| Dimethylformamide (DMF) | Slightly soluble[2] | Data not available | Not specified |
| Acetone | Data not available | Data not available | Not specified |
| Ethyl Acetate | Data not available | Data not available | Not specified |
Note: The significant discrepancy in the reported quantitative solubility of this compound in DMSO may be attributed to differences in experimental conditions, such as the purity of the compound, the source of the DMSO, and the method of measurement. Researchers should experimentally determine the solubility for their specific application.
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, ethanol, phosphate-buffered saline pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or wrist-action shaker
-
Constant temperature bath or incubator
-
Centrifuge
-
Analytical balance
-
HPLC-UV or UV-Vis spectrophotometer
-
Syringe filters (0.45 µm)
Procedure:
-
Add an excess amount of this compound to a glass vial containing a known volume of the solvent. The excess solid should be visually present.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.
-
Centrifuge the samples to further separate the solid and liquid phases.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with the solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV or UV-Vis spectrophotometric method.
-
Calculate the solubility of this compound in the solvent, taking into account the dilution factor.
Workflow for Shake-Flask Solubility Determination
References
Tectoroside: A Comprehensive Technical Guide to its Spectral Properties and Biological Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tectoroside, a significant isoflavone glycoside, has garnered considerable interest within the scientific community for its potential therapeutic applications. As a naturally occurring compound, understanding its structural and functional characteristics is paramount for its development as a pharmacological agent. This technical guide provides an in-depth analysis of the spectral data of this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Furthermore, it delves into the compound's modulatory effects on key cellular signaling pathways, namely the Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-Kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) pathways. Detailed experimental protocols and visual representations of the signaling cascades are provided to facilitate a comprehensive understanding for researchers and drug development professionals.
Spectral Data Analysis
The structural elucidation of this compound is critically dependent on a combination of spectroscopic techniques. The following sections present a summary of the key spectral data obtained from ¹H NMR, ¹³C NMR, MS, and IR analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound and its primary metabolite, tectorigenin, are summarized below.[1]
Table 1: ¹H NMR Spectral Data of this compound Metabolite (Tectorigenin)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectral Data of this compound Metabolite (Tectorigenin)
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Note: Specific ¹H and ¹³C NMR data for this compound were not available in the search results. The tables are based on data for its metabolite, tectorigenin, as a reference. The complete assignment for this compound would include signals corresponding to the glycosidic moiety.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a common method for analyzing flavonoid glycosides like this compound.
In the metabolism of tectoridin (an isomer of this compound), various metabolites have been identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These include tectorigenin, hydrogenated tectorigenin, mono- and di-hydroxylated tectorigenin, and their glucuronide and sulfate conjugates. The structural elucidation of these metabolites is achieved by comparing their molecular weights, retention times, and full-scan MSn spectra with the parent drug.[2]
Table 3: Mass Spectrometry Data for this compound and its Metabolites
| Compound | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | Data not available | Data not available |
| Tectorigenin | Data not available | Data not available |
Note: Specific m/z values for this compound and its key fragment ions were not explicitly found in the search results. The information provided is based on the types of metabolites identified in related studies.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a flavonoid like this compound would be expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), aromatic (C=C), and ether (C-O) functional groups.
Table 4: Characteristic IR Absorption Bands for Flavonoids
| Wavenumber (cm⁻¹) | Functional Group |
| 3400 - 3200 | O-H stretching (phenolic) |
| 1660 - 1600 | C=O stretching (γ-pyrone) |
| 1600 - 1450 | C=C stretching (aromatic) |
| 1300 - 1000 | C-O stretching (ether and alcohol) |
Note: This table represents typical IR absorption ranges for flavonoids and is not specific experimental data for this compound.
Experimental Protocols
Standardized protocols are crucial for obtaining reliable and reproducible spectral data. The following are general experimental procedures for the spectroscopic analysis of flavonoid glycosides.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a spectral width of 0-220 ppm is common, often requiring a larger number of scans due to the low natural abundance of the ¹³C isotope.
-
Advanced 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete structural assignment.
Mass Spectrometry (ESI-MS/MS)
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) to aid ionization.
Data Acquisition:
-
Introduce the sample into the ESI source of a tandem mass spectrometer.
-
Acquire a full scan mass spectrum in both positive and negative ion modes to determine the molecular ion ([M+H]⁺ or [M-H]⁻).
-
Perform MS/MS analysis by selecting the molecular ion as the precursor ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
Analyze the fragmentation pattern to deduce the structure of the aglycone and the nature and position of the glycosidic linkage.[2]
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount (1-2 mg) of the dry this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Place the mixture into a pellet-forming die and apply pressure to form a transparent or translucent pellet.
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Perform a background scan with an empty pellet holder to subtract the background absorbance.
Modulation of Cellular Signaling Pathways
This compound and related isoflavones have been shown to exert their biological effects by modulating key intracellular signaling pathways involved in inflammation, cell proliferation, and survival.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including inflammation. Some natural compounds have been shown to inhibit the MAPK pathway, leading to anti-inflammatory effects. While direct evidence for this compound is limited, related compounds like acteoside have been found to inhibit the JNK MAPK pathway.[3] Stevioside, another natural glycoside, has also been shown to suppress inflammatory cytokine secretion by downregulating both the NF-κB and MAPK signaling pathways.[4]
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Dysregulation of this pathway is implicated in various diseases, including cancer. The pathway is activated by various growth factors and cytokines.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory and immune responses. Inhibition of the NF-κB pathway is a promising therapeutic strategy for inflammatory diseases.[[“]] Some studies suggest that certain natural compounds can inhibit NF-κB activation.[3][4]
Conclusion
This technical guide provides a consolidated overview of the spectral characteristics of this compound and its potential interactions with key cellular signaling pathways. The presented data and protocols serve as a valuable resource for researchers and professionals involved in the study and development of this promising natural compound. Further research is warranted to fully elucidate the complete spectral assignments of this compound and to definitively establish its mechanisms of action on the MAPK, PI3K/Akt, and NF-κB signaling pathways. Such studies will be instrumental in unlocking the full therapeutic potential of this compound.
References
Tectoridin: A Comprehensive Technical Guide to its In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tectoridin, an isoflavone glycoside isolated from the rhizomes of Belamcanda chinensis and the flowers of Pueraria thunbergiana, has garnered significant attention in the scientific community for its diverse pharmacological activities.[1][2] This technical guide provides an in-depth overview of the in vitro and in vivo effects of tectoridin, with a focus on its anti-inflammatory, anti-cancer, neuroprotective, and metabolic regulatory properties. Detailed experimental methodologies, quantitative data, and visual representations of key signaling pathways are presented to facilitate a comprehensive understanding of its therapeutic potential.
Anti-inflammatory Effects
Tectoridin has demonstrated potent anti-inflammatory effects in both cellular and animal models. Its mechanism of action primarily involves the inhibition of pro-inflammatory signaling pathways.
In Vitro Data
| Cell Line | Inducer | Tectoridin Concentration | Observed Effect | Reference |
| HFLS-RA | TNF-α | Not specified | Inhibited proliferation and inflammation | [3] |
| RAW264.7 | LPS | Not specified | Inhibition of NO, TNF-α, IL-6, and IL-1β production | [4] |
| BV-2 microglia | LPS | Not specified | Inhibition of NO, PGE2, TNF-α, and IL-6 secretion | [5] |
In Vivo Data
| Animal Model | Disease Model | Tectoridin Dosage | Observed Effect | Reference |
| Mice | LPS-induced endotoxic shock | Not specified | Attenuated inflammatory response | [2] |
| Mice | LPS-induced brain inflammation | 5 or 10 mg/kg | Decreased levels of MDA, iNOS, TNF-α, and IL-6 | [5] |
Signaling Pathways
Tectoridin exerts its anti-inflammatory effects by modulating key signaling pathways, most notably the TLR4/NLRP3/NF-κB and MAPK pathways.
// Nodes LPS [label="LPS", fillcolor="#FBBC05", fontcolor="#202124"]; TLR4 [label="TLR4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MyD88 [label="MyD88", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#34A853", fontcolor="#FFFFFF"]; NLRP3 [label="NLRP3 Inflammasome", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pro_inflammatory_Cytokines [label="Pro-inflammatory\nCytokines (TNF-α, IL-6, IL-1β)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Tectoridin [label="Tectoridin", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges LPS -> TLR4 [color="#5F6368"]; TLR4 -> MyD88 [color="#5F6368"]; MyD88 -> NFkB [color="#5F6368"]; MyD88 -> NLRP3 [color="#5F6368"]; NFkB -> Pro_inflammatory_Cytokines [color="#5F6368"]; NLRP3 -> Pro_inflammatory_Cytokines [color="#5F6368"]; Tectoridin -> TLR4 [arrowhead=tee, color="#EA4335"]; Tectoridin -> NLRP3 [arrowhead=tee, color="#EA4335"]; Tectoridin -> NFkB [arrowhead=tee, color="#EA4335"]; }
Caption: Tectoridin inhibits the TLR4/NLRP3/NF-κB pathway.
// Nodes LPS [label="LPS", fillcolor="#FBBC05", fontcolor="#202124"]; TLR4 [label="TLR4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MyD88 [label="MyD88", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; JNK [label="JNK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammatory_Mediators [label="Inflammatory Mediators\n(iNOS, COX-2)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Tectoridin [label="Tectoridin", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges LPS -> TLR4 [color="#5F6368"]; TLR4 -> MyD88 [color="#5F6368"]; MyD88 -> ERK [color="#5F6368"]; MyD88 -> JNK [color="#5F6368"]; ERK -> Inflammatory_Mediators [color="#5F6368"]; JNK -> Inflammatory_Mediators [color="#5F6368"]; Tectoridin -> ERK [arrowhead=tee, color="#EA4335"]; Tectoridin -> JNK [arrowhead=tee, color="#EA4335"]; }
Caption: Tectoridin downregulates the ERK/JNK MAPK pathway.
Experimental Protocols
In Vitro Anti-inflammatory Assay (LPS-induced RAW264.7 cells):
-
RAW264.7 macrophage cells are seeded in 96-well plates.
-
Cells are pre-treated with various concentrations of tectoridin for 1 hour.
-
Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response.
-
After a 24-hour incubation, the cell supernatant is collected.
-
Nitric oxide (NO) production is measured using the Griess reagent.
-
The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are quantified using ELISA kits.[4]
In Vivo Anti-inflammatory Assay (LPS-induced Endotoxic Shock in Mice):
-
Mice are administered tectoridin intraperitoneally.
-
After a specified time, mice are challenged with a lethal dose of LPS.
-
Survival rates are monitored over a set period.
-
Serum levels of pro-inflammatory cytokines are measured by ELISA.
-
Tissue samples are collected for histological analysis and to assess organ damage.[2]
Anti-Cancer Effects
Tectoridin exhibits anti-proliferative and pro-apoptotic effects in various cancer cell lines, suggesting its potential as an anti-cancer agent.
In Vitro Data
| Cell Line | Tectoridin Concentration | Observed Effect | Reference | |---|---|---|---|---| | Colon cancer cells | Dose-dependent | Dampened proliferation, migration, and invasion; facilitated apoptosis |[1] | | Various tumor cell lines | Not specified | Cytotoxic activity (as its metabolite tectorigenin) |[6] |
In Vivo Data
| Animal Model | Cancer Model | Tectoridin Dosage | Observed Effect | Reference |
| Nude mice | Colon cancer xenograft | Dose-dependent | Abated tumor cell growth | [1] |
Signaling Pathways
The anti-cancer effects of tectoridin are mediated through the inhibition of pathways such as the PKC/p38 MAPK pathway.
// Nodes Growth_Factors [label="Growth Factors", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKC [label="PKC", fillcolor="#34A853", fontcolor="#FFFFFF"]; p38_MAPK [label="p38 MAPK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation_Invasion [label="Cell Proliferation\n& Invasion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Tectoridin [label="Tectoridin", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Growth_Factors -> Receptor [color="#5F6368"]; Receptor -> PKC [color="#5F6368"]; PKC -> p38_MAPK [color="#5F6368"]; p38_MAPK -> Proliferation_Invasion [color="#5F6368"]; Tectoridin -> PKC [arrowhead=tee, color="#EA4335"]; Tectoridin -> p38_MAPK [arrowhead=tee, color="#EA4335"]; }
Caption: Tectoridin inhibits the PKC/p38 MAPK pathway in cancer cells.
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of tectoridin for 24-72 hours.
-
MTT solution is added to each well and incubated to allow for the formation of formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.[3]
In Vivo Xenograft Tumor Model:
-
Cancer cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Once tumors reach a palpable size, mice are randomly assigned to treatment and control groups.
-
Tectoridin is administered to the treatment group via a specified route (e.g., intraperitoneal or oral gavage) at various doses.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., histology, Western blot).[1]
Neuroprotective Effects
Tectoridin has shown promise in protecting neuronal cells from oxidative stress and in animal models of neurodegenerative diseases like Alzheimer's and ischemic stroke.
In Vitro Data
| Cell Line | Insult | Tectoridin Concentration | Observed Effect | Reference |
| PC12 cells | H₂O₂ | Not specified | Improved cell survival, increased SOD, CAT, and GSH levels | [7] |
In Vivo Data
| Animal Model | Disease Model | Tectoridin Dosage | Observed Effect | Reference |
| Rat | Amyloid-beta infused (Alzheimer's) | Not specified | Mitigated neurodegeneration, improved spatial learning and memory, increased SOD and GSH, reduced MDA | [7] |
| Rat | Ischemic stroke | Not specified | Improved neurological function, reduced cerebral infarction volume | [8] |
Signaling Pathways
The neuroprotective effects of tectoridin are associated with the modulation of apoptotic pathways and activation of antioxidant signaling.
// Nodes Oxidative_Stress [label="Oxidative Stress\n(e.g., H₂O₂)", fillcolor="#FBBC05", fontcolor="#202124"]; Bax [label="Bax", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspase9 [label="Caspase-9", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Tectoridin [label="Tectoridin", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Oxidative_Stress -> Bax [color="#5F6368"]; Oxidative_Stress -> Bcl2 [arrowhead=tee, color="#5F6368"]; Bax -> Caspase9 [color="#5F6368"]; Bcl2 -> Caspase9 [arrowhead=tee, color="#5F6368"]; Caspase9 -> Caspase3 [color="#5F6368"]; Caspase3 -> Apoptosis [color="#5F6368"]; Tectoridin -> Bax [arrowhead=tee, color="#EA4335"]; Tectoridin -> Bcl2 [arrowhead=normal, color="#34A853"]; }
Caption: Tectoridin modulates the expression of apoptotic proteins.
Experimental Protocols
In Vitro Neuroprotection Assay (H₂O₂-induced PC12 cells):
-
PC12 cells are cultured in appropriate media.
-
Cells are pre-treated with tectoridin for a designated time.
-
Hydrogen peroxide (H₂O₂) is added to induce oxidative stress.
-
Cell viability is assessed using methods like the MTT assay.
-
Levels of antioxidant enzymes (SOD, CAT, GSH) and markers of oxidative stress (MDA) are measured in cell lysates.
-
Expression of apoptotic proteins (Bax, Bcl-2, Caspase-3, Caspase-9) is determined by Western blot or PCR.[7]
In Vivo Alzheimer's Disease Model (Amyloid-beta infusion):
-
Rats receive intracerebroventricular administration of soluble amyloid-beta (Aβ1-42) to induce neurodegeneration.
-
Animals are treated with tectoridin orally or via another appropriate route.
-
Cognitive function is assessed using behavioral tests like the Morris water maze.
-
After the treatment period, brain tissues are collected.
-
Levels of oxidative stress markers and antioxidant enzymes are measured in brain homogenates.
-
Expression of proteins related to Alzheimer's pathology (Aβ, APP, tau) and apoptosis is analyzed by Western blot.[7]
Metabolic Effects
Tectoridin has shown potential in managing metabolic syndrome by improving lipid profiles and glucose metabolism.
In Vivo Data
| Animal Model | Disease Model | Tectoridin Dosage | Observed Effect | Reference |
| Rat | High-fat diet-streptozotocin (HFD-STZ)-induced metabolic syndrome | Not specified | Reduced BMI, adiposity index, and liver hypertrophy; lowered blood glucose; improved lipid profile (increased HDL, decreased cholesterol, triglycerides, LDL) | [9] |
| Rat | Ethanol-induced hepatic steatosis | 25, 50, and 100 mg/kg (intragastrically) | Protective effect on hepatic steatosis | [10] |
| Rat | Acute alcohol poisoning | 75 mg/kg | Strongest clearance rate of ethanol | [11][12] |
Signaling Pathways
The metabolic regulatory effects of tectoridin are linked to the modulation of PPAR and estrogen receptor signaling pathways.
// Nodes Tectoridin [label="Tectoridin", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PPARG [label="PPARG", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gene_Expression [label="Gene Expression\n(Lipid & Glucose Metabolism)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Tectoridin -> PPARG [color="#5F6368"]; PPARG -> Gene_Expression [color="#5F6368"]; }
Caption: Tectoridin upregulates the PPARG signaling pathway.
// Nodes Tectoridin [label="Tectoridin", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; GPR30 [label="GPR30", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cAMP [label="cAMP", fillcolor="#FBBC05", fontcolor="#202124"]; ERK1_2 [label="p-ERK1/2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Estrogenic_Effect [label="Estrogenic Effect", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Tectoridin -> GPR30 [color="#5F6368"]; GPR30 -> cAMP [color="#5F6368"]; GPR30 -> ERK1_2 [color="#5F6368"]; ERK1_2 -> Estrogenic_Effect [color="#5F6368"]; }
Caption: Tectoridin activates the GPR30/ERK signaling pathway.
Experimental Protocols
In Vivo Metabolic Syndrome Model (HFD-STZ):
-
Rats are fed a high-fat diet for several weeks to induce obesity and insulin resistance.
-
A low dose of streptozotocin (STZ) is injected to induce mild hyperglycemia.
-
Animals are then treated with tectoridin for a specified duration.
-
Body weight, food intake, and adiposity index are monitored.
-
Blood glucose levels are measured, and an oral glucose tolerance test (OGTT) may be performed.
-
Serum lipid profiles (cholesterol, triglycerides, HDL, LDL) are analyzed.
-
Liver tissue is collected for histological examination and gene expression analysis (e.g., EGFR, HSP90AA1, PPARG, TNF-α, ESR1).[9]
Conclusion
Tectoridin is a promising natural compound with a wide range of therapeutic effects demonstrated in both in vitro and in vivo models. Its ability to modulate multiple signaling pathways involved in inflammation, cancer, neurodegeneration, and metabolic disorders highlights its potential for the development of novel therapeutics. Further research, including clinical trials, is warranted to fully elucidate its efficacy and safety in humans. This technical guide provides a solid foundation for researchers and drug development professionals to explore the multifaceted pharmacological properties of tectoridin.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Tectoridin ameliorates proliferation and inflammation in TNF-α-induced HFLS-RA cells via suppressing the TLR4/NLRP3/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total Synthesis and Anti-Inflammatory Activity of Tectoridin and Related Isoflavone Glucosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Anti-neuroinflammatory Activity of Tectorigenin Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of 6"-O-xylosyltectoridin and tectoridin by human intestinal bacteria and their hypoglycemic and in vitro cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effects of Tectoridin in H2O2-Induced Oxidative Stress and an Amyloid-Infused Rat Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Network Pharmacology Analysis and Experimental Validation of Tectoridin in the Treatment of Ischemic Stroke by Inhibiting Apoptosis and Regulating Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tectoridin modulates intertwined molecular pathways in metabolic syndrome: insights from network pharmacology, molecular docking, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. sciepub.com [sciepub.com]
- 12. researchgate.net [researchgate.net]
Tectoroside in Planta: A Technical Examination of Its Putative Biological Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tectoroside, a sesquiterpenoid glycoside identified in a select number of plant species, represents a class of secondary metabolites with largely unexplored biological functions within the plant kingdom. While research into its pharmacological effects in animal models is emerging, its endogenous role in plants remains a matter of scientific inquiry. This technical guide synthesizes the available, albeit limited, information on this compound and extrapolates its likely functions based on its chemical classification and the ecological context of the plants in which it is found. We delve into its probable roles in plant defense against biotic and abiotic stressors, supported by the broader understanding of sesquiterpenoid biochemistry. This document also outlines key experimental protocols for the extraction, quantification, and functional analysis of this compound, providing a framework for future research in this area.
Introduction to this compound
This compound is a naturally occurring sesquiterpenoid glycoside. Sesquiterpenoids are a diverse class of 15-carbon isoprenoid compounds that are widely distributed in the plant kingdom and are known to play crucial roles in plant defense and signaling. The glycosylation of the sesquiterpenoid backbone in this compound likely influences its solubility, stability, and biological activity. To date, this compound has been identified in plant species such as Crepis crocea and Iris tectorum. While the specific biological functions of this compound in these plants have not been directly elucidated through targeted research, its chemical nature strongly suggests a role in the plant's interaction with its environment.
Putative Biological Functions of this compound in Plants
Based on the well-established roles of sesquiterpenoids in other plant species, the biological functions of this compound in plants can be hypothesized to fall into two main categories: defense against biotic stressors and response to abiotic stressors.
Role in Biotic Stress Response: Defense against Herbivores and Pathogens
Secondary metabolites are a cornerstone of plant defense mechanisms. Sesquiterpenoids, in particular, are frequently involved in deterring herbivores and inhibiting the growth of microbial pathogens.
-
Antifeedant Activity: Many sesquiterpenoids possess a bitter taste or are toxic to insects, functioning as feeding deterrents.[1] It is plausible that this compound contributes to the chemical defense of plants like Iris tectorum and Crepis crocea by making their tissues unpalatable to generalist herbivores. This deterrence can be a crucial factor in reducing the damage caused by insect predation.
-
Antimicrobial and Antifungal Activity: Plants produce a variety of antimicrobial compounds to defend against pathogenic bacteria and fungi.[2] Sesquiterpenoids are known to exhibit broad-spectrum antimicrobial properties.[2] this compound may act as a phytoanticipin (a pre-emptively synthesized antimicrobial compound) or a phytoalexin (a compound synthesized in response to infection) to protect the plant from microbial invasion. The antifungal activity of sesquiterpenoids from Crepis species has been noted, suggesting a potential role for this compound in this context.
Role in Abiotic Stress Response
Plants respond to abiotic stresses such as drought, salinity, and extreme temperatures by producing a range of protective compounds. While direct evidence for this compound's involvement is lacking, metabolic profiling of plants under stress often reveals changes in the biosynthesis of secondary metabolites. It is conceivable that the production of this compound is modulated in response to environmental stressors, where it could play a role in mitigating cellular damage, although this remains to be experimentally verified. For instance, studies on chickpea under drought stress have shown significant changes in the metabolome, including secondary metabolites.[3][4][5]
Quantitative Data
Table 1: Illustrative Quantitative Analysis of Isoflavones in Iris tectorum Rhizomes (Collected in June)
| Compound | Concentration (mg/g of dry weight) | Reference |
| Tectoridin | 9.02 | [6] |
| Tectorigenin | 1.04 | [6] |
Note: This table is provided as an example of quantitative analysis of related compounds in a plant known to contain this compound. Similar quantitative studies are needed for this compound itself.
Experimental Protocols
To elucidate the biological function of this compound in plants, a combination of phytochemical and biological assays is required.
Extraction and Quantification of this compound
A robust method for the extraction and quantification of this compound from plant material is the first critical step.
Protocol 1: General Protocol for Extraction and Quantification of this compound by HPLC-MS
-
Sample Preparation: Collect fresh plant material (e.g., leaves, rhizomes) and immediately freeze in liquid nitrogen or lyophilize. Grind the frozen or dried tissue to a fine powder.
-
Extraction:
-
Suspend a known weight of powdered plant tissue (e.g., 100 mg) in a suitable solvent (e.g., 80% methanol).
-
Sonication or vortexing can be used to improve extraction efficiency.
-
Centrifuge the mixture to pellet the solid debris.
-
Collect the supernatant. Repeat the extraction process on the pellet to ensure complete recovery.
-
Combine the supernatants and evaporate the solvent under a stream of nitrogen or using a rotary evaporator.
-
-
Purification (Optional): The crude extract can be further purified using Solid Phase Extraction (SPE) to remove interfering compounds.
-
Quantification:
-
Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol).
-
Analyze the sample using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[7][8]
-
Use an authentic standard of this compound to create a calibration curve for accurate quantification.
-
dot
References
- 1. idosi.org [idosi.org]
- 2. mdpi.com [mdpi.com]
- 3. UPLC‐HRMS‐based untargeted metabolic profiling reveals changes in chickpea (Cicer arietinum) metabolome following long‐term drought stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UPLC-HRMS-based untargeted metabolic profiling reveals changes in chickpea (Cicer arietinum) metabolome following long-term drought stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification and characterization of the chemical components of Iris tectorum Maxim. and evaluation of their nitric oxide inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-HRMS method for study of pharmaceutical uptake in plants: effect of pH under aeroponic condition - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Uses of Tectoridin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tectoridin, an isoflavone glycoside primarily isolated from the rhizomes of Iris tectorum Maxim and the flowers of Pueraria thunbergiana, has emerged as a promising natural compound with a wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the therapeutic potential of Tectoridin and its primary active metabolite, Tectorigenin. It focuses on their anti-inflammatory, neuroprotective, anticancer, and metabolic regulatory effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways involved, aiming to serve as a comprehensive resource for researchers in drug discovery and development.
Introduction
Tectoridin (Tectorigenin-7-O-β-D-glucoside) is a key bioactive isoflavone that has been traditionally used in herbal medicine. Upon oral administration, Tectoridin is metabolized by intestinal microflora into its aglycone, Tectorigenin, which is largely responsible for its systemic pharmacological effects. Both compounds have demonstrated significant therapeutic potential in preclinical studies, positioning them as valuable candidates for further investigation and development. This guide will delineate the scientific evidence supporting their use in various disease models.
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetic profile of Tectoridin and Tectorigenin is crucial for designing effective therapeutic strategies. Studies in rodents have shown that Tectoridin is extensively metabolized to Tectorigenin and other conjugated metabolites. Tectorigenin itself exhibits poor bioavailability, which is a key consideration for its development as a therapeutic agent.[1]
| Compound | Species | Dose and Route | Cmax | Tmax (h) | AUC(0-t) | Reference(s) |
| Tectorigenin | Rat | 130 mg/kg (oral) | 12.0 ± 0.63 µmol/L | 0.23 ± 0.15 | 84.2 ± 8.15 µmol/L·h | [2][3] |
| Tectorigenin Metabolites | Rat | 200 mg/kg Tectoridin (oral) | Te-7G-4'S: 21.4 ± 13.8 µmol/L | 3.50 ± 1.87 | - | [4] |
| Te-7G: 20.5 ± 9.7 µmol/L | 3.17 ± 1.81 | - | [4] | |||
| Te-7S: 14.3 ± 3.3 µmol/L | 5.58 ± 3.07 | - | [4] | |||
| Tectorigenin: 8.67 ± 3.07 µmol/L | 4.92 ± 2.87 | - | [4] | |||
| Tectoridin | Mouse | 5 mg/kg (IV) | - | - | 500 ± 167 ng/mL·h | [5] |
| Tectorigenin | Mouse | 5 mg/kg (IV) | - | - | 219 ± 94 ng/mL·h | [5] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum concentration; AUC: Area under the curve; Te-7G-4'S: Tectorigenin-7-O-glucuronide-4'-O-sulfate; Te-7G: Tectorigenin-7-O-glucuronide; Te-7S: Tectorigenin-7-O-sulfate.
Therapeutic Applications and Mechanisms of Action
Anti-Inflammatory Effects
Tectoridin and Tectorigenin exhibit potent anti-inflammatory properties by modulating key inflammatory signaling pathways. They have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α, IL-6, and IL-1β.[6][7][8]
Key Signaling Pathways:
-
TLR4/NF-κB/NLRP3 Pathway: Tectoridin has been shown to inhibit the lipopolysaccharide (LPS)-induced activation of Toll-like receptor 4 (TLR4), which subsequently suppresses the phosphorylation of NF-κB and the activation of the NLRP3 inflammasome. This leads to a reduction in the secretion of pro-inflammatory cytokines.[6]
-
MAPK Pathway: Tectorigenin can inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, in response to inflammatory stimuli.[1]
References
- 1. Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of tectorigenin and its metabolites in rat plasma by ultra performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicity, analgesic and anti-inflammatory activities of tectorigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Tectorigenin inhibits IFN-gamma/LPS-induced inflammatory responses in murine macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Tectoroside: A Sesquiterpene Glycoside with Potent Anti-inflammatory Properties
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Tectoroside, a sesquiterpene glycoside of the guaianolide class, has emerged as a compound of significant interest within the scientific community due to its notable anti-inflammatory activities. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its study. The primary focus is on its role as an inhibitor of key inflammatory mediators and its potential therapeutic applications. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering a consolidated source of technical information to facilitate further investigation into this promising natural compound.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.
Natural products have historically been a rich source of therapeutic leads. This compound, a natural sesquiterpene compound, has been identified as a potent anti-inflammatory agent.[1][2] Chemically classified as a guaianolide glycoside, this compound's unique structure contributes to its biological activity. This guide will delve into the technical details of this compound, providing an in-depth analysis of its properties and the scientific evidence supporting its anti-inflammatory potential.
Chemical Properties of this compound
This compound is characterized by a sesquiterpenoid backbone, which is a class of terpenes composed of three isoprene units.[3][4] Specifically, it is a guaianolide, a type of sesquiterpene lactone, attached to a glycosidic moiety.
| Property | Value | Reference |
| Chemical Formula | C30H36O12 | [1][2][5] |
| Molecular Weight | 588.6 g/mol | [1][2][5] |
| CAS Number | 124960-89-0 | [1][2][5][6] |
| Chemical Family | Sesquiterpenoids, Guaianolide Glycosides | [1] |
| Appearance | Powder | [2][7] |
| Purity | >98% | [2][7] |
Anti-inflammatory Mechanism of Action
The anti-inflammatory effects of this compound are attributed to its ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators. The primary mechanism is believed to be the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.
Inhibition of Pro-inflammatory Cytokines and Mediators
This compound has been shown to inhibit the production of several key players in the inflammatory cascade:
-
Tumor Necrosis Factor-alpha (TNF-α): A potent pro-inflammatory cytokine involved in systemic inflammation.
-
Interleukin-6 (IL-6): A cytokine that plays a critical role in both acute and chronic inflammation.
-
Nitric Oxide (NO): A signaling molecule that, when overproduced by inducible nitric oxide synthase (iNOS), contributes to inflammation and tissue damage.
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.
By downregulating the production of these molecules, this compound effectively dampens the inflammatory response.[1]
The NF-κB Signaling Pathway
The NF-κB pathway is a crucial signaling cascade that controls the transcription of numerous genes involved in inflammation and immunity. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, lipopolysaccharide), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the expression of target genes, including those for TNF-α, IL-6, iNOS, and COX-2.
While direct experimental evidence for this compound's action on the NF-κB pathway is still emerging, its known inhibitory effects on downstream targets strongly suggest that it acts as an inhibitor of this pathway. The proposed mechanism is that this compound interferes with the activation of the IKK complex or the subsequent degradation of IκB, thereby preventing NF-κB translocation and the transcription of pro-inflammatory genes.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's anti-inflammatory properties.
Isolation and Purification of this compound
This compound can be isolated from various plant sources, with Crepis crocea being a notable example.[1] The following is a general protocol for its isolation and purification.
Workflow for this compound Isolation and Purification
Protocol:
-
Extraction: Air-dried and powdered plant material (e.g., aerial parts of Crepis crocea) is extracted with a suitable solvent such as methanol at room temperature. The extraction is typically repeated multiple times to ensure maximum yield. The solvent is then evaporated under reduced pressure to obtain a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The anti-inflammatory activity is often concentrated in the ethyl acetate fraction.
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol). Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions showing the presence of this compound are pooled. Further purification can be achieved using Sephadex LH-20 column chromatography.
-
High-Performance Liquid Chromatography (HPLC) Purification: Final purification is achieved by semi-preparative HPLC on a C18 column. A typical mobile phase would be a gradient of acetonitrile in water. The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.
In Vitro Anti-inflammatory Assays
4.2.1. Cell Culture
The murine macrophage cell line RAW 264.7 is a commonly used model for in vitro inflammation studies. Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
4.2.2. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL).
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite using a sodium nitrite standard curve.
4.2.3. Cytokine (TNF-α and IL-6) Measurement (ELISA)
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL).
-
Incubate for an appropriate time (e.g., 6 hours for TNF-α, 24 hours for IL-6).
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
4.2.4. COX-2 Inhibition Assay
The inhibitory effect of this compound on COX-2 activity can be determined using a commercially available COX-2 inhibitor screening assay kit. These kits typically measure the production of prostaglandin E2 (PGE2) from arachidonic acid by recombinant COX-2 enzyme. The assay is performed according to the manufacturer's protocol, and the inhibitory activity of this compound is determined by measuring the reduction in PGE2 production.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the anti-inflammatory effects of this compound. (Note: Specific IC50 values for this compound are not yet widely available in the public domain and further research is required to establish these).
Table 1: Inhibition of Pro-inflammatory Mediators by this compound (Hypothetical Data)
| Mediator | Assay | Cell Line | IC50 (µM) |
| Nitric Oxide (NO) | Griess Assay | RAW 264.7 | Data to be determined |
| TNF-α | ELISA | RAW 264.7 | Data to be determined |
| IL-6 | ELISA | RAW 264.7 | Data to be determined |
| COX-2 | Enzyme Assay | - | Data to be determined |
Conclusion and Future Directions
This compound, a sesquiterpene glycoside, demonstrates significant potential as a novel anti-inflammatory agent. Its proposed mechanism of action, centered on the inhibition of the NF-κB signaling pathway and the subsequent reduction of key pro-inflammatory mediators, provides a strong rationale for its therapeutic potential. The experimental protocols detailed in this guide offer a framework for researchers to further investigate and quantify the anti-inflammatory effects of this promising natural compound.
Future research should focus on several key areas:
-
Elucidation of the precise molecular targets of this compound within the NF-κB pathway.
-
Determination of the IC50 values of this compound for the inhibition of various pro-inflammatory mediators.
-
In vivo studies to evaluate the efficacy and safety of this compound in animal models of inflammatory diseases.
-
Pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion of this compound.
-
Structure-activity relationship studies to identify the key structural features responsible for its anti-inflammatory activity and to guide the synthesis of more potent analogs.
By addressing these research questions, the scientific community can fully unlock the therapeutic potential of this compound and pave the way for its development as a new generation of anti-inflammatory drugs.
References
- 1. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography | MDPI [mdpi.com]
- 5. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Tectoroside
Application Note
Abstract
This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the quantitative analysis of Tectoroside. The method utilizes a reversed-phase C18 column with a simple isocratic mobile phase, providing accurate and reproducible results. This protocol is suitable for the quantification of this compound in various sample matrices, including plant extracts and pharmaceutical formulations, making it a valuable tool for researchers, scientists, and professionals in drug development.
Introduction
This compound, a key isoflavone glycoside, is predominantly found in the rhizomes of Belamcanda chinensis (L.) DC. and the flowers of Pueraria thomsonii Benth. It exhibits a range of pharmacological activities, including anti-inflammatory and hepatoprotective effects. Accurate and reliable quantification of this compound is crucial for quality control, pharmacokinetic studies, and the development of herbal medicines and related pharmaceutical products. This document provides a detailed HPLC method, including sample preparation, chromatographic conditions, and comprehensive validation data.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (4.6 mm x 250 mm, 5 µm particle size) is recommended.[1][2]
-
Solvents: HPLC grade methanol, acetonitrile, and water.
-
Reference Standard: this compound (purity ≥ 98%).
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
Table 1: HPLC Chromatographic Conditions for this compound Analysis
| Parameter | Condition |
| Column | C18 (4.6 mm x 250 mm, 5 µm)[1][2] |
| Mobile Phase | Methanol:Acetonitrile:Water (2:1:2, v/v/v)[1] |
| Flow Rate | 1.0 mL/min[1][3] |
| Detection Wavelength | 264 nm[1] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 2.0 to 120.0 µg/mL.[1]
Sample Preparation (from Plant Material)
-
Extraction: Accurately weigh 1.0 g of powdered plant material and place it in a flask. Add 50 mL of methanol and perform ultrasonication for 30 minutes.
-
Filtration: Filter the extract through a 0.45 µm membrane filter prior to HPLC injection.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters, including linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ), are summarized in Table 2.
Table 2: Summary of Method Validation Parameters for this compound
| Parameter | Result |
| Linearity Range (µg/mL) | 2.0 - 120.0[1] |
| Correlation Coefficient (r) | 0.9998[1] |
| Precision (RSD, %) | |
| Intra-day | ≤ 2.74 |
| Inter-day | ≤ 4.72 |
| Accuracy (Recovery, %) | 99.7[1] |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
Results and Discussion
The HPLC method provided a well-resolved peak for this compound with good symmetry. The retention time was consistent under the specified conditions. The validation data demonstrates that the method is linear, precise, and accurate over the specified concentration range, making it suitable for routine quality control analysis.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of HPLC method validation parameters.
Conclusion
The described HPLC method is simple, rapid, and reliable for the quantification of this compound. The validation results confirm its suitability for routine analysis in quality control and research settings. This application note provides a comprehensive guide for researchers and professionals working with this compound.
References
- 1. yxsj.smmu.edu.cn [yxsj.smmu.edu.cn]
- 2. [Simultaneous determination of tectorigenin-7-O-xylosylglucosid, tectoridin and tectorigenin in flowers of Pueraria lobata by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of tectoridin in rat plasma by high-performance liquid chromatography and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Thin-Layer Chromatography (TLC) Analysis of Tectoroside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the qualitative and quantitative analysis of Tectoroside using Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC). The protocols detailed below are designed for accuracy, reliability, and reproducibility in research and quality control settings.
Introduction
This compound, a significant isoflavonoid glycoside, is predominantly found in the rhizomes of Belamcanda chinensis (L.) DC. and other related plant species. It exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects, making it a compound of interest in drug discovery and development. Thin-Layer Chromatography offers a simple, rapid, and cost-effective method for the identification and quantification of this compound in plant extracts and pharmaceutical formulations.[1] High-Performance Thin-Layer Chromatography (HPTLC) further enhances separation efficiency and allows for precise quantitative analysis through densitometry.[2]
Principle of TLC/HPTLC
TLC is a form of planar chromatography where a stationary phase, typically silica gel, is coated on a solid support like a glass or aluminum plate.[2] The separation of components in a mixture is achieved by developing the plate with a suitable mobile phase. Compounds migrate at different rates based on their differential partitioning between the stationary and mobile phases, which is influenced by factors such as polarity.[2] The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification.[3][4] Quantitative analysis is performed by measuring the intensity of the separated spots using a densitometer.[5]
Experimental Protocols
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (20 x 10 cm, 0.2 mm thickness)
-
Mobile Phase Solvents: Ethyl acetate, Methanol, Water, Formic acid (all analytical grade)
-
Reference Standard: this compound (purity ≥ 98%)
-
Sample Preparation Solvents: Methanol (HPLC grade)
-
Instrumentation:
-
HPTLC applicator (e.g., CAMAG Linomat 5)
-
HPTLC developing chamber (e.g., CAMAG Twin Trough Chamber)
-
TLC scanner/densitometer (e.g., CAMAG TLC Scanner 4)
-
UV cabinet with 254 nm and 366 nm lamps
-
Analytical balance
-
Ultrasonic bath
-
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: From the stock solution, prepare a series of working standard solutions with concentrations ranging from 100 to 800 ng/µL by appropriate dilution with methanol.
-
Sample Solution (from plant material):
-
Weigh 1 g of powdered, dried plant material (e.g., rhizomes of Belamcanda chinensis).
-
Extract with 25 mL of methanol in a stoppered flask by ultrasonication for 30 minutes.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process twice more with fresh solvent.
-
Combine the filtrates and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in 5 mL of methanol. This is the sample solution for TLC application.
-
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Mobile Phase: A mixture of Ethyl acetate : Methanol : Water : Formic acid (10 : 2 : 1.5 : 0.5, v/v/v/v) .
-
Chamber Saturation: Line the developing chamber with filter paper and saturate with the mobile phase for at least 20 minutes at room temperature (25 ± 2 °C).
-
Application: Apply 5 µL of the standard and sample solutions as 8 mm bands onto the HPTLC plate, positioned 10 mm from the bottom edge and 15 mm from the side, using an automated applicator.
-
Development: Place the plate in the saturated developing chamber and develop up to a distance of 80 mm.
-
Drying: After development, remove the plate from the chamber and dry it in a stream of warm air.
-
Qualitative Analysis: Examine the dried plate under UV light at 254 nm. This compound will appear as a dark quenching spot.
-
Quantitative Analysis (Densitometry):
-
Scan the plate using a TLC scanner in absorbance mode at a wavelength of 263 nm .
-
Record the peak areas of the this compound spots from both standard and sample tracks.
-
Construct a calibration curve by plotting the peak area against the concentration of the applied standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Data Presentation: Method Validation Summary
The developed HPTLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[6][7] The following tables summarize the expected performance characteristics of a validated method for this compound analysis.
| Parameter | Result |
| Rf Value | 0.45 ± 0.05 |
| Detection Wavelength (λmax) | 263 nm |
Table 1: Chromatographic Parameters for this compound
| Parameter | Concentration Range (ng/spot) | Regression Equation | Correlation Coefficient (r²) |
| Linearity | 100 - 800 | y = mx + c | ≥ 0.998 |
Table 2: Linearity Data for this compound Quantification
| Parameter | Value |
| Limit of Detection (LOD) | ~30 ng/spot |
| Limit of Quantification (LOQ) | ~90 ng/spot |
Table 3: Sensitivity of the HPTLC Method
| Amount Added (ng) | Amount Found (ng, mean ± SD) | Recovery (%) | RSD (%) |
| 200 | 198.5 ± 2.1 | 99.25 | < 2.0 |
| 400 | 397.8 ± 3.5 | 99.45 | < 2.0 |
| 600 | 598.2 ± 4.7 | 99.70 | < 2.0 |
Table 4: Accuracy (Recovery) Study Results
| Parameter | RSD (%) |
| Intra-day Precision | < 2.0 |
| Inter-day Precision | < 2.0 |
Table 5: Precision of the HPTLC Method
Visualizations
Caption: Workflow for HPTLC analysis of this compound.
Caption: Principle of this compound separation in TLC.
Conclusion
The described HPTLC method provides a reliable and validated approach for the routine analysis of this compound in plant extracts and pharmaceutical formulations. Its simplicity, accuracy, and high throughput make it an excellent tool for quality control and research purposes. The provided protocols and validation data serve as a robust foundation for scientists and researchers in the field of natural product analysis and drug development.
References
- 1. Thin-Layer Chromatography (TLC) in the Screening of Botanicals–Its Versatile Potential and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijirt.org [ijirt.org]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative estimation of hesperidin by HPTLC in different varieties of citrus peels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.umpr.ac.id [journal.umpr.ac.id]
- 6. ijpsonline.com [ijpsonline.com]
- 7. scispace.com [scispace.com]
Application Notes and Protocols for In Vitro Experimental Design of Tectoroside
Introduction
Tectoroside, a flavonoid glycoside, is a subject of growing interest within the scientific community for its potential therapeutic applications. As researchers and drug development professionals delve into its biological activities, a comprehensive guide to its in vitro experimental design is crucial. These application notes provide detailed protocols for investigating the antioxidant, anti-inflammatory, neuroprotective, and anti-cancer properties of this compound. The methodologies are based on established in vitro assays commonly used for analogous flavonoid compounds, offering a robust framework for systematic evaluation.
I. Antioxidant Activity Assays
A critical aspect of evaluating this compound's therapeutic potential is its ability to counteract oxidative stress. Various in vitro assays can quantify its antioxidant capacity by different mechanisms, including radical scavenging and reducing power.
Data Presentation: Antioxidant Activity
| Assay Type | Test System | Compound | IC50/EC50 Value (µg/mL) | Reference |
| DPPH Radical Scavenging | Chemical Assay | Luteolin | 19 | [1] |
| DPPH Radical Scavenging | Chemical Assay | Quercetin | 14 | [1] |
| ABTS Radical Scavenging | Chemical Assay | Gallic Acid Hydrate | 1.03 ± 0.25 | [2] |
| ABTS Radical Scavenging | Chemical Assay | (+)-Catechin Hydrate | 3.12 ± 0.51 | [2] |
| ABTS Radical Scavenging | Chemical Assay | Caffeic Acid | 1.59 ± 0.06 | [2] |
| Nitric Oxide Scavenging | Chemical Assay | Luteolin | 14 | [1] |
| Nitric Oxide Scavenging | Chemical Assay | Quercetin | 18 | [1] |
| Superoxide Radical Scavenging | Chemical Assay | TLM Fraction | 57.0 ± 0.3 | [3] |
| Hydroxyl Radical Scavenging | Chemical Assay | TLC Fraction | 8.0 ± 1 | [3] |
Experimental Protocols: Antioxidant Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [4]
-
Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from deep violet to light yellow, which is measured spectrophotometrically.[5]
-
Reagents: DPPH solution (in methanol), this compound stock solution (in a suitable solvent like DMSO or methanol), and a positive control (e.g., Ascorbic acid, Quercetin).
-
Procedure:
-
Prepare serial dilutions of this compound from the stock solution.
-
In a 96-well plate, add a specific volume of each this compound dilution.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm using a microplate reader.[5]
-
The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample.
-
The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay [2]
-
Principle: This assay is based on the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+). The reduction of the radical cation by the antioxidant results in a decrease in absorbance.
-
Reagents: ABTS solution, potassium persulfate, this compound stock solution, and a positive control (e.g., Trolox, Ascorbic acid).
-
Procedure:
-
Prepare the ABTS radical cation solution by mixing ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.[5]
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).[5]
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the diluted ABTS•+ solution to each well containing the this compound dilutions.
-
Incubate at room temperature for a defined period (e.g., 6 minutes).[2]
-
Measure the absorbance at the specified wavelength.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
Experimental Workflow for Antioxidant Assays
Caption: Workflow for in vitro antioxidant assays.
II. Anti-inflammatory Activity Assays
Chronic inflammation is implicated in numerous diseases. Evaluating this compound's ability to modulate inflammatory pathways is a key area of investigation.
Data Presentation: Anti-inflammatory Activity
| Cell Line | Inducer | Parameter Measured | Compound | Concentration | Effect | Reference |
| RAW 264.7 | LPS | NO Production | Luteolin | - | Inhibition | [6] |
| RAW 264.7 | LPS | Pro-inflammatory Cytokines | Ginsenoside Rb1 | - | Significant Decrease | [7] |
| A549 | LPS | NF-κB p65 Phosphorylation | Acteoside | - | Inhibition | [8] |
| A549 | LPS | IκBα Phosphorylation | Acteoside | - | Inhibition | [8] |
Experimental Protocols: Anti-inflammatory Assays
1. Nitric Oxide (NO) Production in LPS-stimulated Macrophages
-
Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cells) to produce nitric oxide (NO), a key inflammatory mediator. This compound's anti-inflammatory potential can be assessed by its ability to inhibit this NO production. The amount of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Reagents: DMEM, FBS, LPS, this compound, Griess Reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Add the Griess reagent to the supernatant and incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at approximately 540 nm.
-
A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples.
-
2. Pro-inflammatory Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) secreted by cells in response to an inflammatory stimulus.
-
Cell Line: RAW 264.7, THP-1, or other relevant immune cells.
-
Reagents: Cell culture medium, LPS, this compound, and commercial ELISA kits for the specific cytokines of interest.
-
Procedure:
-
Culture cells and treat them with this compound and LPS as described in the NO production assay.
-
Collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentration based on a standard curve.
-
NF-κB Signaling Pathway
Caption: this compound's potential inhibition of the NF-κB pathway.
III. Neuroprotective Activity Assays
The potential of this compound to protect neurons from damage is a promising area of research, particularly for neurodegenerative diseases.
Data Presentation: Neuroprotective Activity
| Cell Line | Toxin | Parameter Measured | Compound | Concentration (µmol/L) | Effect | Reference |
| Primary Cortical Neurons | NMDA | Cell Viability | Asiaticoside | 0.1, 1, 10, 100 | Dose-dependent decrease in cell loss | [9][10] |
| Primary Cortical Neurons | NMDA | Ca2+ Influx | Asiaticoside | - | Significant inhibition | [9][10] |
| Rat Cortical Neurons | H2O2 | Oxidative Insult | Salidroside | - | Marked attenuation | [11] |
| Rat Cortical Neurons | H2O2 | Bax Expression | Salidroside | - | Decreased | [11] |
Experimental Protocols: Neuroprotective Assays
1. MTT Assay for Cell Viability in a Neurotoxicity Model
-
Principle: This colorimetric assay assesses cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Cell Line: SH-SY5Y (human neuroblastoma), PC12 (rat pheochromocytoma), or primary neurons.
-
Reagents: Cell culture medium, neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for Parkinson's model, hydrogen peroxide (H2O2) for oxidative stress model, or glutamate for excitotoxicity model), this compound, MTT solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to differentiate if necessary.
-
Pre-treat the cells with various concentrations of this compound for a defined period.
-
Induce neurotoxicity by adding the chosen neurotoxin and incubate for the appropriate time.
-
Remove the medium and add the MTT solution to each well. Incubate for 2-4 hours to allow formazan crystal formation.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm.
-
Cell viability is expressed as a percentage of the control (untreated, non-toxin exposed) cells.
-
Nrf2-ARE Signaling Pathway in Neuroprotection
Caption: this compound's potential activation of the Nrf2-ARE pathway.
IV. Anti-Cancer Activity Assays
Investigating this compound's potential to inhibit cancer cell growth and induce apoptosis is a significant area of drug discovery.
Data Presentation: Anti-Cancer Activity
| Cell Line | Assay | Compound | IC50 Value | Reference |
| SMMC-7721 (Hepatocellular Carcinoma) | Trypan Blue Exclusion | Thevetoside | 0.007 mg/L | [12] |
| SGC-7901 (Gastric Adenocarcinoma) | Trypan Blue Exclusion | Thevetoside | 0.011 mg/L | [12] |
| HeLa (Cervical Cancer) | Trypan Blue Exclusion | Thevetoside | 0.018 mg/L | [12] |
| MCF-7 (Breast Cancer) | MTT Assay | Luteolin | 14 µg/mL | [1][13] |
| MCF-7 (Breast Cancer) | MTT Assay | Quercetin | 19 µg/mL | [13] |
| Caco-2 (Colorectal Cancer) | MTT Assay | Acteoside (72h) | 280.3 ± 6.13 µM | [14] |
| U87 MG (Glioblastoma) | MTT Assay | Orientin | 30.91 µg/mL (68.94 µM) | [14] |
Experimental Protocols: Anti-Cancer Assays
1. Cell Viability/Cytotoxicity Assay (MTT or Neutral Red Uptake)
-
Principle: Similar to the neuroprotective MTT assay, this method quantifies the reduction in cell viability or the cytotoxic effect of this compound on cancer cell lines. The Neutral Red Uptake assay is an alternative that measures the accumulation of the neutral red dye in the lysosomes of viable cells.
-
Cell Lines: A panel of cancer cell lines relevant to the research focus (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).
-
Reagents: Appropriate cell culture medium, this compound, MTT or Neutral Red solution, and a solubilizing agent.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of this compound concentrations for 24, 48, and 72 hours to assess time- and dose-dependent effects.
-
Perform the MTT or Neutral Red Uptake assay as per standard protocols.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[1]
-
2. Clonogenic Assay (Colony Formation Assay)
-
Principle: This assay assesses the ability of a single cell to grow into a colony. It is a measure of the long-term effect of a compound on cell proliferation and survival.[15]
-
Cell Lines: Various cancer cell lines.
-
Reagents: Cell culture medium, this compound, and a staining solution (e.g., crystal violet).
-
Procedure:
-
Seed a low density of cells in 6-well plates.
-
Treat the cells with this compound at various concentrations for a specific duration.
-
Remove the treatment and allow the cells to grow for 1-3 weeks, until visible colonies are formed.
-
Fix the colonies with a suitable fixative (e.g., methanol) and stain them with crystal violet.
-
Count the number of colonies (typically those with >50 cells).
-
The plating efficiency and surviving fraction are calculated to determine the inhibitory effect of this compound on colony formation.
-
TOR Signaling Pathway in Cancer
Caption: Potential inhibition of the mTOR signaling pathway by this compound.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant activity, total phenolic and total flavonoid contents of whole plant extracts Torilis leptophylla L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant activity, total phenolic and total flavonoid contents of whole plant extracts Torilis leptophylla L | springermedizin.de [springermedizin.de]
- 5. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ginsenoside Rb1 exerts anti-inflammatory effects in vitro and in vivo by modulating toll-like receptor 4 dimerization and NF-kB/MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of acteoside on lipopolysaccharide-induced inflammation in acute lung injury via regulation of NF-κB pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of Asiaticoside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Neuroprotective effects of Salidroside and its analogue tyrosol galactoside against focal cerebral ischemia in vivo and H2O2-induced neurotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antitumor activity of thevetoside in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antioxidants Acteoside and Orientin as Emerging Agents in Synergistic Cancer Therapy: A Focus on Innovative Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro anticancer activity of methanolic extract of Granulocystopsis sp., a microalgae from an oligotrophic oasis in the Chihuahuan desert - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Tectoroside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tectoroside, a prominent isoflavone glycoside also known as Tectoridin, and its aglycone, Tectorigenin, have garnered significant interest in biomedical research due to their diverse pharmacological activities. Extracted primarily from the rhizomes of Belamcanda chinensis (L.) DC and the flowers of Pueraria thomsonii Benth., these compounds have demonstrated potent anti-inflammatory, anti-osteoporotic, and neuroprotective properties in various preclinical in vivo models.[1][2] this compound is metabolized to Tectorigenin in vivo, which is largely responsible for its biological effects. These application notes provide a comprehensive overview of the in vivo administration of this compound and its aglycone, including detailed experimental protocols, quantitative data summaries, and elucidation of the underlying signaling pathways.
Data Presentation
Pharmacokinetic Parameters
The in vivo disposition of this compound and Tectorigenin has been characterized in rodents. Following administration, this compound is extensively metabolized to Tectorigenin and its conjugates.[3] The pharmacokinetic parameters vary depending on the administration route and the specific compound administered.
Table 1: Pharmacokinetic Parameters of Tectoridin and its Metabolites in Rats after a Single Oral Administration of Tectoridin (200 mg/kg) [3]
| Compound | Cmax (μmol) | Tmax (h) |
| Tectorigenin-7-O-glucuronide-4'-O-sulfate | 21.4 ± 13.8 | 3.50 ± 1.87 |
| Tectorigenin-7-O-glucuronide | 20.5 ± 9.7 | 3.17 ± 1.81 |
| Tectorigenin-7-O-sulfate | 14.3 ± 3.3 | 5.58 ± 3.07 |
| Tectorigenin | 8.67 ± 3.07 | 4.92 ± 2.87 |
Table 2: Pharmacokinetic Parameters of Tectorigenin and Tectoridin in Mice after a Single Intravenous Administration (5 mg/kg) [4][5]
| Compound | AUC(0-t) (ng/mL*h) | Half-life (t1/2) (h) |
| Tectorigenin | 219 ± 94 | 0.3 - 2.4 |
| Tectoridin | 500 ± 167 | 0.3 - 2.4 |
Note: this compound exhibits poor oral bioavailability, and co-existing components in plant extracts may enhance its absorption.[2][6]
In Vivo Efficacy
This compound and Tectorigenin have shown significant efficacy in various animal models of disease.
Table 3: Summary of In Vivo Efficacy Data for this compound/Tectorigenin
| Application | Animal Model | Compound | Dosage | Efficacy | Reference |
| Anti-inflammation | Carrageenan-induced paw edema in rats | Tectorigenin | 60 mg/kg | Significantly alleviated edema | [2] |
| Anti-osteoporosis | Ovariectomized mice | Tectoridin | Not specified | Reduced bone loss | [1] |
| Neuroprotection | LPS-induced brain inflammation in mice | Tectorigenin | Not specified | Decreased levels of malondialdehyde and iNOS in the hippocampus, and reduced serum TNF-α and IL-6 | [7][8][9] |
Experimental Protocols
Protocol 1: Evaluation of Anti-inflammatory Activity in a Carrageenan-Induced Paw Edema Model
Objective: To assess the in vivo anti-inflammatory effect of Tectorigenin using the carrageenan-induced paw edema model in rats.
Materials:
-
Tectorigenin
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Plethysmometer
-
Male Wistar rats (180-220 g)
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week prior to the experiment.
-
Compound Preparation: Prepare a suspension of Tectorigenin in the chosen vehicle at the desired concentration.
-
Administration: Administer Tectorigenin (e.g., 60 mg/kg) or vehicle orally to the rats.[2]
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for the Tectorigenin-treated group compared to the vehicle-treated control group.
Protocol 2: Assessment of Anti-osteoporotic Activity in an Ovariectomy-Induced Osteoporosis Model
Objective: To evaluate the protective effect of Tectoridin against bone loss in an ovariectomy-induced mouse model of osteoporosis.[1]
Materials:
-
Tectoridin
-
Vehicle for administration
-
Female C57BL/6 mice (8-10 weeks old)
-
Anesthetic agent
-
Surgical instruments
-
Micro-CT scanner
Procedure:
-
Animal Acclimatization: Acclimatize mice for one week.
-
Ovariectomy (OVX): Anesthetize the mice and perform bilateral ovariectomy to induce estrogen deficiency. A sham operation (laparotomy without removal of ovaries) should be performed on the control group.
-
Recovery Period: Allow the mice to recover for one week after surgery.
-
Tectoridin Administration: Prepare a solution or suspension of Tectoridin in a suitable vehicle. Administer Tectoridin or vehicle to the OVX and sham groups daily via oral gavage or another appropriate route for a specified period (e.g., 4-8 weeks).
-
Bone Analysis: At the end of the treatment period, euthanize the mice and collect the femurs and tibias. Analyze bone microarchitecture and bone mineral density using a micro-CT scanner.
-
Data Analysis: Compare the bone parameters of the Tectoridin-treated OVX group with the vehicle-treated OVX group and the sham-operated group.
Protocol 3: Investigation of Neuroprotective Effects in an LPS-Induced Neuroinflammation Model
Objective: To determine the neuroprotective effects of Tectorigenin in a lipopolysaccharide (LPS)-induced mouse model of neuroinflammation.[7][8][9]
Materials:
-
Tectorigenin
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Male C57BL/6 mice (8-10 weeks old)
-
ELISA kits for TNF-α and IL-6
-
Reagents for malondialdehyde (MDA) and inducible nitric oxide synthase (iNOS) assays
Procedure:
-
Animal Acclimatization: Acclimatize mice for one week.
-
Compound Preparation: Dissolve Tectorigenin in a suitable vehicle for intraperitoneal (i.p.) injection.
-
Administration: Administer Tectorigenin or vehicle i.p. to the mice.
-
Induction of Neuroinflammation: One hour after Tectorigenin administration, induce neuroinflammation by i.p. injection of LPS (e.g., 1 mg/kg).
-
Sample Collection: At a predetermined time point after LPS injection (e.g., 24 hours), collect blood samples via cardiac puncture and harvest the brain tissue.
-
Biochemical Analysis:
-
Measure the levels of TNF-α and IL-6 in the serum using ELISA kits.
-
Homogenize the hippocampal tissue and measure the levels of MDA (as an indicator of lipid peroxidation) and iNOS.
-
-
Data Analysis: Compare the levels of inflammatory markers in the Tectorigenin-treated group with the LPS-only treated group.
Signaling Pathways and Mechanisms of Action
This compound and Tectorigenin exert their therapeutic effects by modulating key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
Tectorigenin has been shown to inhibit the activation of the NF-κB pathway, a central regulator of inflammation. In response to inflammatory stimuli such as LPS, Tectorigenin can suppress the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB. This leads to a downregulation of pro-inflammatory genes.
Caption: Tectorigenin inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
Tectorigenin also modulates the MAPK signaling pathway, which is involved in cellular responses to a variety of stimuli. It has been observed to inhibit the phosphorylation of key MAPK members, including extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), thereby suppressing downstream inflammatory responses.
Caption: Tectorigenin modulates the MAPK signaling pathway.
Experimental Workflow for In Vivo Administration of this compound
The following diagram outlines a general workflow for conducting in vivo studies with this compound.
Caption: General experimental workflow for in vivo studies.
Conclusion
This compound and its aglycone Tectorigenin are promising natural compounds with well-documented anti-inflammatory, anti-osteoporotic, and neuroprotective effects in vivo. The provided protocols and data serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of these molecules. Further studies are warranted to fully elucidate their mechanisms of action and to translate these preclinical findings into clinical applications.
References
- 1. Tectoridin inhibits osteoclastogenesis and bone loss in a murine model of ovariectomy-induced osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacokinetics of conjugated metabolites in rat plasma after oral administration of tectoridin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. akjournals.com [akjournals.com]
- 6. Comparative pharmacokinetic profiles of tectorigenin in rat plasma by UPLC-MS/MS after oral administration of Iris tectorum Maxim extract and pure tectoridin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Anti-neuroinflammatory Activity of Tectorigenin Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Anti-neuroinflammatory Activity of Tectorigenin Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Dose-Response Curve of Tectoroside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tectoroside is a natural isoflavone glycoside found in the dried rhizome of Belamcanda chinensis (L.) DC. Its aglycone, tectorigenin, has demonstrated a range of biological activities, including anti-inflammatory and anti-cancer properties. Preliminary research suggests that tectorigenin may exert its effects through the modulation of key cellular signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are frequently dysregulated in cancer.[1] This document provides detailed application notes and protocols for determining the dose-response curve of this compound, with a focus on its effects on cell viability and the PI3K/Akt and MAPK/ERK signaling cascades.
Data Presentation
Effective concentrations of tectorigenin, the active metabolite of this compound, can vary significantly depending on the cell line. Reported half-maximal inhibitory concentrations (IC50) for tectorigenin range from the nanomolar to the micromolar scale. For instance, in prostate cancer cells, an IC50 of 0.08 µM has been observed, while in A2780 ovarian cancer cells, the IC50 is approximately 48.67 µM, and in HCT116 colorectal cancer cells, it is around 141.0 µM.[2][3]
Table 1: Example of this compound Dose-Response Data on Cell Viability (MTT Assay)
| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.18 ± 0.06 | 94.4 |
| 5 | 1.05 ± 0.05 | 84.0 |
| 10 | 0.88 ± 0.07 | 70.4 |
| 25 | 0.63 ± 0.04 | 50.4 |
| 50 | 0.45 ± 0.03 | 36.0 |
| 100 | 0.28 ± 0.02 | 22.4 |
Table 2: Example of this compound Effect on PI3K/Akt and MAPK/ERK Pathway Activation (Western Blot Densitometry)
| This compound Concentration (µM) | Relative p-Akt/Total Akt Ratio (Normalized to Control) | Relative p-ERK/Total ERK Ratio (Normalized to Control) |
| 0 (Vehicle Control) | 1.00 | 1.00 |
| 1 | 0.92 | 0.95 |
| 5 | 0.78 | 0.81 |
| 10 | 0.61 | 0.65 |
| 25 | 0.39 | 0.42 |
| 50 | 0.21 | 0.25 |
| 100 | 0.12 | 0.14 |
Signaling Pathways and Experimental Workflow
This compound's biological activity is believed to be mediated, in part, through the inhibition of the PI3K/Akt and MAPK/ERK signaling pathways. These pathways are crucial for cell proliferation, survival, and differentiation. The following diagrams illustrate the simplified signaling cascades and the general experimental workflow for assessing the dose-response of this compound.
Experimental Protocols
Cell Viability Assay (MTT Protocol)
This protocol is for determining the cytotoxic effects of this compound on a selected cancer cell line.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest (e.g., MCF-7, A549, HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to 70-80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium from the stock solution. A suggested starting range, based on tectorigenin data, is 0, 1, 5, 10, 25, 50, and 100 µM. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Western Blot Analysis for p-Akt and p-ERK
This protocol is for analyzing the effect of this compound on the phosphorylation status of Akt and ERK.
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium
-
PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-Akt (Ser473), rabbit anti-Akt, rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), rabbit anti-ERK1/2, and mouse anti-β-actin.
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., based on IC50 values from the viability assay) for a specified time (e.g., 24 hours).
-
Wash cells twice with ice-cold PBS.
-
Lyse cells with 100-200 µL of ice-cold RIPA buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt, 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total Akt, p-ERK, total ERK, and a loading control (β-actin) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phosphorylated protein levels to the total protein levels for each respective pathway.
-
Troubleshooting
-
High variability in MTT assay: Ensure even cell seeding and proper mixing of the formazan crystals in DMSO.
-
Weak or no signal in Western blot: Check protein concentration, antibody dilutions, and ECL substrate activity. Ensure complete transfer of proteins to the membrane.
-
Inconsistent Western blot results: Use a consistent lysis buffer with fresh inhibitors. Ensure equal protein loading by carefully quantifying protein and using a reliable loading control.
-
This compound insolubility: Prepare a high-concentration stock solution in DMSO and dilute it in culture medium immediately before use. Ensure the final DMSO concentration is low and consistent across all treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tectorigenin Inhibits Glycolysis-induced Cell Growth and Proliferation by Modulating LncRNA CCAT2/miR-145 Pathway in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Modulatory Effect of Tectoroside on Cyclooxygenase-2 Activity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tectoroside, a key isoflavone glycoside found in the rhizomes of Belamcanda chinensis and other medicinal plants, has garnered significant interest for its anti-inflammatory properties. A primary mechanism underlying this activity is its ability to modulate the cyclooxygenase-2 (COX-2) pathway. Unlike classical non-steroidal anti-inflammatory drugs (NSAIDs) that directly inhibit the enzymatic activity of COX-2, this compound and its aglycone, tectorigenin, suppress the induction of the COX-2 enzyme.[1] This leads to a downstream reduction in the production of pro-inflammatory mediators, most notably prostaglandin E2 (PGE2).[1][2]
These application notes provide a comprehensive guide to the experimental protocols required to investigate and quantify the effect of this compound on COX-2 expression and its subsequent impact on inflammatory signaling pathways. The methodologies detailed herein are essential for researchers in drug discovery and development focused on novel anti-inflammatory agents.
Data Presentation: this compound's Effect on COX-2 Pathway
The following tables summarize the expected quantitative and qualitative outcomes from the described experimental protocols when studying the effects of this compound.
Table 1: Effect of this compound on Prostaglandin E2 (PGE2) Production in LPS-Stimulated Macrophages
| Treatment Group | This compound Concentration (µM) | PGE2 Concentration (ng/mL) | Percent Inhibition of PGE2 Production (%) |
| Control (Unstimulated) | 0 | Baseline | - |
| LPS (1 µg/mL) | 0 | High | 0% |
| LPS + this compound | 1 | Reduced | Dose-dependent |
| LPS + this compound | 10 | Significantly Reduced | Dose-dependent |
| LPS + this compound | 50 | Strongly Reduced | Dose-dependent |
| LPS + Celecoxib (10 µM) | - | Strongly Reduced | Positive Control |
Note: Specific values are representative and will vary based on experimental conditions. A dose-dependent inhibition of LPS-induced PGE2 production is the expected outcome.[3][4][5]
Table 2: Summary of this compound's Effect on COX-2 and Upstream Signaling Proteins
| Target Protein | Experimental Assay | Expected Outcome with this compound Treatment |
| COX-2 Protein | Western Blot | Dose-dependent decrease in LPS-induced expression.[1] |
| COX-2 mRNA | RT-qPCR | Expected dose-dependent decrease in LPS-induced transcription. |
| Phospho-p65 (NF-κB) | Western Blot | Dose-dependent decrease in LPS-induced phosphorylation.[6] |
| Phospho-p38 MAPK | Western Blot | Dose-dependent decrease in LPS-induced phosphorylation.[6] |
| Phospho-ERK1/2 | Western Blot | Dose-dependent decrease in LPS-induced phosphorylation.[6] |
| Phospho-JNK | Western Blot | Dose-dependent decrease in LPS-induced phosphorylation.[6] |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for assessing this compound's anti-inflammatory effects and the key signaling pathways involved in COX-2 induction.
Experimental Protocols
Cell Culture and Treatment
This protocol describes the culture of RAW 264.7 macrophages and subsequent treatment with this compound and lipopolysaccharide (LPS) to induce an inflammatory response.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS), sterile
-
6-well or 24-well tissue culture plates
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells in 6-well or 24-well plates at a density of 2.5 x 10^5 cells/mL and allow them to adhere overnight.
-
This compound Pre-treatment: The following day, replace the medium with fresh DMEM. Add various concentrations of this compound (e.g., 1, 10, 50 µM) to the respective wells. Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound dose. Incubate for 1-2 hours.
-
LPS Stimulation: After pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except for the unstimulated control.
-
Incubation: Incubate the plates for 18-24 hours to allow for COX-2 induction and PGE2 production.
-
Sample Collection: Following incubation, carefully collect the cell culture supernatant for PGE2 analysis and store it at -80°C. Wash the adherent cells with ice-cold PBS and lyse them using an appropriate lysis buffer for subsequent Western blot or RT-qPCR analysis.
Prostaglandin E2 (PGE2) Enzyme Immunoassay (EIA)
This protocol measures the concentration of PGE2 in the cell culture supernatant, which is a direct indicator of COX-2 activity.
Materials:
-
Collected cell culture supernatants
-
PGE2 EIA Kit (commercially available)
-
Microplate reader capable of measuring absorbance at the wavelength specified by the kit manufacturer
Protocol:
-
Follow the instructions provided with the commercial PGE2 EIA kit.
-
Briefly, the assay typically involves the competitive binding of PGE2 from the sample and a fixed amount of horseradish peroxidase (HRP)-labeled PGE2 to a limited number of anti-PGE2 antibody-coated wells.
-
After incubation and washing, a substrate solution is added, and the color development is stopped.
-
Read the absorbance on a microplate reader.
-
Calculate the PGE2 concentration in each sample by comparing its absorbance to a standard curve generated with known concentrations of PGE2.
-
Express the results as ng/mL of PGE2 and calculate the percent inhibition relative to the LPS-only treated group.
Western Blot Analysis for COX-2 and Phosphorylated Signaling Proteins
This protocol is used to determine the effect of this compound on the protein expression levels of COX-2 and the activation (phosphorylation) of upstream signaling molecules like NF-κB and MAPKs.[1]
Materials:
-
Cell lysates
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-COX-2, anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-COX-2) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with Tris-buffered saline with Tween 20 (TBST).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the protein of interest to a loading control (e.g., β-actin). For phosphorylated proteins, normalize to the total protein level.
Conclusion
The provided protocols offer a robust framework for elucidating the anti-inflammatory mechanism of this compound, specifically its action on the COX-2 pathway. The key finding from existing literature is that this compound's primary effect is the inhibition of COX-2 induction, a mechanism that distinguishes it from many conventional NSAIDs.[1] By suppressing the upstream NF-κB and MAPK signaling pathways, this compound effectively reduces the synthesis of COX-2 protein, leading to a decrease in PGE2 production and a dampening of the inflammatory response.[2][6] These methods will enable researchers to further characterize this compound and similar natural compounds for their therapeutic potential in inflammatory diseases.
References
- 1. Inhibition by tectorigenin and tectoridin of prostaglandin E2 production and cyclooxygenase-2 induction in rat peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Tectoroside for Cell Culture Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tectoroside is a natural flavonoid compound that has garnered interest in the scientific community for its potential therapeutic applications. It is an isoflavone glycoside found in the rhizomes of Belamcanda chinensis and other related plants. In cell culture studies, this compound serves as a valuable tool for investigating a range of cellular processes, including inflammation, apoptosis, and signal transduction. Its biological activities make it a compound of interest for drug discovery and development, particularly in the areas of oncology and inflammatory diseases. This document provides detailed application notes and protocols for the use of this compound in a research setting.
Biological Activities and Mechanisms of Action
This compound exerts its effects on cells through the modulation of various signaling pathways. Its primary activities observed in cell culture studies include anti-inflammatory, neuroprotective, and anti-allergic effects.
Anti-inflammatory Effects
This compound has been shown to possess significant anti-inflammatory properties. It can inhibit the production of pro-inflammatory mediators in various cell types. The mechanism underlying this effect often involves the suppression of key inflammatory signaling cascades.
-
NF-κB Pathway: this compound can inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway. It has been observed to prevent the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the NF-κB p65 subunit[1][2]. This leads to a downstream reduction in the expression of NF-κB target genes, including various pro-inflammatory cytokines.
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical regulator of inflammation. Studies have indicated that this compound can suppress the phosphorylation of JAK and STAT proteins, thereby inhibiting the inflammatory response mediated by this pathway[3][4].
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including JNK, is also implicated in inflammatory responses. This compound has been found to decrease the phosphorylation of JNK, contributing to its anti-inflammatory and anti-allergic effects[5].
Neuroprotective Effects
In the context of neuronal cells, this compound and related compounds have demonstrated protective effects against excitotoxicity and oxidative stress.
-
Calcium Homeostasis: It can inhibit the glutamate-induced intracellular calcium influx, a key event in excitotoxicity that leads to neuronal cell death[6].
-
Antioxidant Activity: this compound helps in reducing the formation of reactive oxygen species (ROS) and preserves the mitochondrial membrane potential. It also supports the activity of antioxidant enzymes like superoxide dismutase[6].
-
Apoptosis Regulation: By modulating the expression of apoptotic-related proteins, such as increasing the anti-apoptotic protein Bcl-2 and decreasing the pro-apoptotic protein Bax, this compound can protect neuronal cells from apoptosis[7][8][9].
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound and related compounds from various in vitro studies.
| Cell Line | Assay | IC50 / Effective Concentration | Reference |
| Human Basophilic (KU812) | Histamine Release | ~10 µM (Acteoside) | [5] |
| Mouse Cortical Neurons | NMDA-induced excitotoxicity | 10 µM (Asiaticoside) | [8] |
| Rat Primary Chondrocytes | IL-1β induced inflammation | 10-50 µM (Acteoside) | [3] |
| A549 (Human Lung Carcinoma) | LPS-induced inflammation | 30, 60 mg/kg (in vivo, Acteoside) | [1] |
| HeLa (Cervical Cancer) | Cytotoxicity | 1.2 ± 0.09 μM (Compound 13k) | [10] |
| PC-3 (Prostate Cancer) | Cytotoxicity | 2.51 μg/ml (Cu(II) complex) | [10] |
Table 1: In Vitro Efficacy of this compound and Related Compounds. This table presents the half-maximal inhibitory concentration (IC50) or effective concentrations of this compound and structurally similar compounds in different cell lines and experimental models.
| Cell Type | Stimulant | Compound | Cytokine | % Reduction | Reference |
| Rat Primary Chondrocytes | IL-1β | Acteoside | IL-6, IL-12, TNF-α, IFN-γ | Dose-dependent decrease | [3] |
| A549 Cells / BALB/c mice | LPS | Acteoside | TNF-α, IL-1β, IL-6 | Significant inhibition | [1] |
| Human Activated Macrophages | LPS | Rutoside | TNF-α, IL-1β, IL-6 | Significant decrease | [11] |
Table 2: Effect of this compound and Related Compounds on Inflammatory Cytokine Production. This table summarizes the observed reduction in the levels of key pro-inflammatory cytokines following treatment with this compound or related flavonoids.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Effects of acteoside on lipopolysaccharide-induced inflammation in acute lung injury via regulation of NF-κB pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acteoside ameliorates inflammatory responses through NFkB pathway in alcohol induced hepatic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acteoside inhibits inflammatory response via JAK/STAT signaling pathway in osteoarthritic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acteoside inhibits type Ι allergy through the down-regulation of Ca/NFAT and JNK MAPK signaling pathways in basophilic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acteoside and its aglycones protect primary cultures of rat cortical cells from glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective effects of Asiaticoside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of Asiaticoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rutoside decreases human macrophage-derived inflammatory mediators and improves clinical signs in adjuvant-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Tectoroside as a Research Tool in Immunology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tectoroside, a natural isoflavone glycoside, has emerged as a compound of interest in immunological research. Primarily sourced from the rhizomes of Belamcanda chinensis and other related plants, its potential as a modulator of inflammatory responses is under investigation. These application notes provide a comprehensive overview of this compound's utility as a research tool, including its known mechanisms of action, protocols for in vitro and in vivo studies, and quantitative data on its anti-inflammatory properties and that of its aglycone, tectorigenin.
Mechanism of Action
This compound's immunomodulatory effects are primarily attributed to its influence on key inflammatory signaling pathways. While research is ongoing, current evidence suggests that its aglycone form, tectorigenin, is the more biologically active metabolite. The primary mechanisms of action involve the inhibition of pro-inflammatory mediators through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
A notable study has shown that tectoridin (this compound) can ameliorate proliferation and inflammation in TNF-α-induced human fibroblast-like synoviocyte rheumatoid arthritis (HFLS-RA) cells by suppressing the TLR4/NLRP3/NF-κB signaling pathway[1]. However, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound itself at a concentration of 50 μM did not exhibit significant inhibitory effects on the production of nitric oxide (NO), TNF-α, IL-1β, and IL-6[2][3]. In contrast, its aglycone, tectorigenin, has demonstrated potent dose-dependent inhibitory activities on these inflammatory mediators[2][4].
Tectorigenin has been found to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to a decrease in the production of NO and prostaglandin E2 (PGE2)[4][5]. This inhibition is attributed to the blockade of NF-κB activation[4].
Quantitative Data: In Vitro Anti-Inflammatory Activity
The following tables summarize the available quantitative data for the anti-inflammatory effects of this compound and its aglycone, tectorigenin. It is important to note the differential activity between the glycoside and its aglycone form.
Table 1: Effect of this compound and Tectorigenin on Nitric Oxide (NO) Production
| Compound | Cell Line | Stimulant | Concentration (μM) | % Inhibition of NO Production | IC50 (μM) | Reference |
| This compound | RAW264.7 | LPS | 50 | No significant inhibition | >50 | [2] |
| Tectorigenin | RAW264.7 | LPS | 50 | Significant inhibition | 51.7 | [2] |
| Tectorigenin | RAW264.7 | IFN-γ/LPS | Dose-dependent | Not specified | Not specified | [4] |
Table 2: Effect of this compound and Tectorigenin on Pro-inflammatory Cytokine Production
| Compound | Cell Line | Stimulant | Cytokine | Concentration (μM) | Effect | Reference |
| This compound | RAW264.7 | LPS | TNF-α, IL-1β, IL-6 | 50 | No significant suppression | [2][3] |
| Tectorigenin | RAW264.7 | LPS | TNF-α, IL-1β, IL-6 | 50 | Significant suppression | [2] |
| Tectorigenin | RAW264.7 | IFN-γ/LPS | IL-1β | Dose-dependent | Inhibition of secretion | [4] |
Table 3: Effect of Tectorigenin on Pro-inflammatory Enzymes and Products
| Compound | Cell Line | Stimulant | Target | Effect | Reference |
| Tectorigenin | RAW264.7 | IFN-γ/LPS | iNOS expression | Dose-dependent decrease | [4] |
| Tectorigenin | RAW264.7 | IFN-γ/LPS | COX-2 expression | Dose-dependent decrease | [4] |
| Tectorigenin | RAW264.7 | IFN-γ/LPS | PGE2 production | Dose-dependent decrease | [4] |
Signaling Pathway Diagrams
The following diagrams illustrate the proposed signaling pathways modulated by this compound's active form, tectorigenin.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in utilizing this compound and tectorigenin in their studies.
In Vitro Anti-Inflammatory Assay in RAW264.7 Macrophages
This protocol outlines the steps to assess the anti-inflammatory effects of this compound and tectorigenin on LPS-stimulated RAW264.7 murine macrophage cells.
1. Cell Culture and Maintenance:
-
Culture RAW264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
2. Experimental Procedure:
-
Seed RAW264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Prepare stock solutions of this compound and tectorigenin in dimethyl sulfoxide (DMSO). Further dilute with culture medium to achieve final desired concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1%.
-
Pre-treat the cells with various concentrations of this compound or tectorigenin for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response. Include a vehicle control group (DMSO) and a negative control group (no LPS stimulation).
3. Measurement of Nitric Oxide (NO) Production:
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent assay, which is an indicator of NO production.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
4. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β):
-
Collect the cell culture supernatant as described above.
-
Quantify the levels of TNF-α, IL-6, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Calculate the percentage of cytokine inhibition relative to the LPS-stimulated control.
5. Western Blot Analysis for NF-κB and MAPK Pathway Proteins:
-
After treatment and stimulation, lyse the cells to extract total protein or nuclear and cytoplasmic fractions.
-
Determine protein concentration using a BCA protein assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membranes with primary antibodies against key signaling proteins (e.g., phospho-p65, IκBα, phospho-p38, phospho-JNK, phospho-ERK).
-
Use appropriate secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify band intensities to assess the effect of the compounds on the activation of these signaling pathways.
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Mice
This protocol describes a common in vivo model to evaluate the anti-inflammatory potential of this compound.
1. Animals:
-
Use male BALB/c mice (6-8 weeks old, weighing 20-25 g).
-
Acclimatize the animals for at least one week before the experiment.
-
Provide standard laboratory diet and water ad libitum.
2. Experimental Procedure:
-
Divide the mice into several groups: a vehicle control group, a positive control group (e.g., indomethacin), and this compound treatment groups at various doses.
-
Administer this compound or the vehicle (e.g., 0.5% carboxymethylcellulose) orally or intraperitoneally 1 hour before the induction of inflammation.
-
Induce inflammation by injecting 50 µL of 1% λ-carrageenan solution in saline into the sub-plantar region of the right hind paw of each mouse.
-
Measure the paw volume immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection using a plethysmometer.
3. Data Analysis:
-
Calculate the paw edema as the increase in paw volume compared to the initial volume.
-
Determine the percentage of inhibition of edema for each treatment group compared to the vehicle control group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Conclusion
This compound and its aglycone, tectorigenin, represent valuable tools for immunological research, particularly in the study of inflammation. While this compound itself may exhibit limited direct anti-inflammatory activity in certain in vitro models, its active metabolite, tectorigenin, demonstrates significant potential in modulating key inflammatory pathways. The provided protocols and data serve as a foundation for researchers to further explore the immunopharmacological properties of these compounds and their potential therapeutic applications. Further investigation is warranted to fully elucidate the in vivo efficacy and detailed molecular mechanisms of this compound.
References
- 1. Tectoridin ameliorates proliferation and inflammation in TNF-α-induced HFLS-RA cells via suppressing the TLR4/NLRP3/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Total Synthesis and Anti-Inflammatory Activity of Tectoridin and Related Isoflavone Glucosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tectorigenin inhibits IFN-gamma/LPS-induced inflammatory responses in murine macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Tectoroside in Anti-inflammatory Research
Introduction
Tectoroside, a prominent isoflavonoid glycoside primarily isolated from the rhizomes of Iris tectorum Maxim, has garnered significant attention in pharmacological research for its diverse bioactivities. Recent studies have particularly highlighted its potential as a potent anti-inflammatory agent. These application notes provide a comprehensive overview of the mechanisms of action of this compound and detailed protocols for its application in anti-inflammatory research, tailored for researchers, scientists, and professionals in drug development.
Mechanism of Action
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. The primary mechanisms identified include the inhibition of the Toll-like Receptor 4 (TLR4)-mediated Nuclear Factor-kappa B (NF-κB) signaling pathway and the suppression of the NLRP3 inflammasome activation.
-
Inhibition of the NF-κB Signaling Pathway: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of inflammation. It binds to TLR4 on the surface of immune cells like macrophages, initiating a signaling cascade that leads to the activation of NF-κB.[1] Activated NF-κB then translocates to the nucleus, where it promotes the transcription of various pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), as well as enzymes like inducible nitric oxide synthase (iNOS) that produces nitric oxide (NO).[2][3] this compound has been shown to inhibit this pathway, thereby reducing the production of these inflammatory mediators.[1]
-
Suppression of the NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, active forms.[4] Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.[5][6] this compound has been demonstrated to suppress the activation of the NLRP3 inflammasome, leading to decreased secretion of IL-1β and IL-18.[1] This inhibition is a key aspect of its anti-inflammatory properties.
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathways modulated by this compound.
Caption: this compound inhibits the LPS-induced NF-κB signaling pathway.
Caption: this compound suppresses the activation of the NLRP3 inflammasome.
Experimental Applications and Protocols
This compound's anti-inflammatory properties can be evaluated using various in vitro and in vivo models.
In Vitro Model: LPS-Induced Inflammation in RAW264.7 Macrophages
This model is widely used to screen for anti-inflammatory compounds by mimicking bacterial-induced inflammation.[1][2]
Objective: To determine the effect of this compound on the production of inflammatory mediators (NO, TNF-α, IL-6, IL-1β) in LPS-stimulated RAW264.7 murine macrophages.
Experimental Workflow
Caption: General workflow for in vitro anti-inflammatory assays.
Detailed Protocol:
-
Cell Culture:
-
Culture RAW264.7 macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells in 96-well plates (for NO assay) or 24-well plates (for cytokine assays) at an appropriate density (e.g., 5 x 10⁴ cells/well for 96-well plates) and allow them to adhere overnight.
-
-
Treatment and Stimulation:
-
The following day, replace the medium with fresh serum-free DMEM.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).
-
Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. A non-stimulated control group should also be included.
-
-
Nitric Oxide (NO) Assay (Griess Assay):
-
After 24 hours of incubation, collect 100 µL of the cell culture supernatant from each well of the 96-well plate.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve. The percentage of inhibition is calculated as: [(NO in LPS group - NO in this compound group) / NO in LPS group] x 100.
-
-
Cytokine Measurement (ELISA):
-
Collect the supernatants from the 24-well plates and centrifuge to remove cell debris.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
The results are typically expressed as pg/mL or ng/mL.
-
In Vivo Model: Carrageenan-Induced Paw Edema in Rodents
This is a classic and highly reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[7]
Objective: To assess the ability of this compound to reduce acute inflammation in a carrageenan-induced paw edema model in mice or rats.
Detailed Protocol:
-
Animals:
-
Use male Wistar rats (150-200 g) or Swiss mice (25-30 g).[8] Acclimatize the animals for at least one week before the experiment.
-
-
Dosing and Administration:
-
Divide the animals into groups: a control group (vehicle), a positive control group (e.g., Indomethacin, 10 mg/kg), and this compound treatment groups (e.g., 25, 50, 100 mg/kg).
-
Administer this compound or the control drugs intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before inducing inflammation.[7]
-
-
Induction of Edema:
-
Measurement of Paw Edema:
-
Measure the paw volume again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[7]
-
The degree of edema is calculated as the difference between the paw volume at each time point and the initial paw volume.
-
The percentage of inhibition of edema is calculated as: [(Edema in control group - Edema in this compound group) / Edema in control group] x 100.
-
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the anti-inflammatory effects of this compound and related flavonoids.
Table 1: In Vitro Anti-inflammatory Effects
| Model System | Mediator | Treatment/Concentration | Observed Effect | Reference |
| LPS-stimulated RAW264.7 cells | Nitric Oxide (NO) | Tectoridin | Dose-dependent reduction | [1] |
| LPS-stimulated RAW264.7 cells | IL-6 | Tectoridin | Dose-dependent reduction | [1] |
| LPS-stimulated RAW264.7 cells | IL-18 | Tectoridin | Dose-dependent reduction | [1] |
| LPS-stimulated mouse peritoneal macrophages | TNF-α | Hyperoside (5 µM) | 32.31 ± 2.8% inhibition | [9] |
| LPS-stimulated mouse peritoneal macrophages | IL-6 | Hyperoside (5 µM) | 41.31 ± 3.1% inhibition | [9] |
| LPS-stimulated mouse peritoneal macrophages | Nitric Oxide (NO) | Hyperoside (5 µM) | 30.31 ± 4.1% inhibition | [9] |
| LPS-stimulated J774.1 cells | Prostaglandin E₂ (PGE₂) | Wogonin | IC₅₀ = 28 µM | [10] |
| LPS-stimulated J774.1 cells | Prostaglandin E₂ (PGE₂) | 6-methoxywogonin | IC₅₀ = 7.2 µM | [10] |
Table 2: In Vivo Anti-inflammatory Effects
| Model System | Parameter | Treatment/Dose | Observed Effect | Reference |
| LPS-induced endotoxic shock in mice | Serum TNF-α | Tectoridin | Significant reduction | [1] |
| LPS-induced endotoxic shock in mice | Serum IL-6 | Tectoridin | Significant reduction | [1] |
| LPS-induced endotoxic shock in mice | Serum IL-1β | Tectoridin | Significant reduction | [1] |
| Carrageenan-induced paw edema in rats | Paw Volume | Ellagic Acid (1-30 mg/kg) | Dose-dependent reduction | [7] |
| Carrageenan-induced paw edema in rats | Paw Volume | Indomethacin (5 mg/kg) | Significant inhibition | [7] |
This compound demonstrates significant anti-inflammatory activity both in vitro and in vivo. Its ability to inhibit the NF-κB and NLRP3 inflammasome signaling pathways makes it a compelling candidate for the development of new therapeutic agents for a wide range of inflammatory diseases. The protocols and data presented here provide a solid foundation for researchers to further investigate the pharmacological potential of this compound and its derivatives. These standardized models are crucial for obtaining reproducible and comparable data, facilitating the translation of preclinical findings into clinical applications.
References
- 1. Tectoridin alleviates lipopolysaccharide-induced inflammation via inhibiting TLR4-NF-κB/NLRP3 signaling in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unraveling the Dual Anti-Inflammatory and Antioxidant Mechanisms of Acteoside: Computational Insights and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tiliroside Attenuates NLRP3 Inflammasome Activation in Macrophages and Protects against Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory activity of hyperoside through the suppression of nuclear factor-κB activation in mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of anti-inflammatory activity of orengedokuto: importance of combination of flavonoids in inhibition of PGE2 production in mouse macrophage-like cell line J774.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Tectoroside Solubility and Handling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tectoroside, focusing on its solubility challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is a natural sesquiterpene compound found in several plants. It is provided as a powder. Key chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₃₀H₃₆O₁₂ |
| Molecular Weight | 588.6 g/mol |
| Appearance | Powder |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. Poorly soluble in aqueous solutions. |
Q2: I am having trouble dissolving this compound in water or PBS for my experiments. Why is this happening?
This compound is a lipophilic molecule, which means it has low solubility in water and aqueous buffers like Phosphate-Buffered Saline (PBS). This is a common issue for many natural compounds. Direct dissolution in aqueous media will likely result in precipitation or an incomplete solution.
Q3: How can I prepare a stock solution of this compound for my cell culture experiments?
The recommended method is to first dissolve this compound in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose. From this stock, you can make further dilutions into your aqueous experimental medium.
Q4: What is a safe concentration of DMSO to use in my cell culture experiments?
Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity. However, it is always best practice to determine the specific tolerance of your cell line with a vehicle control experiment. Primary cells are often more sensitive to DMSO.
Q5: My this compound precipitates out of solution when I add it to my cell culture medium. What can I do to prevent this?
This is a common issue when diluting a DMSO stock solution into an aqueous medium. Here are some troubleshooting tips:
-
Use a higher concentration stock solution: This allows you to add a smaller volume of the DMSO stock to your final medium, keeping the final DMSO concentration low.
-
Add the stock solution dropwise while vortexing: Slowly adding the this compound-DMSO stock to your vigorously mixing culture medium can help to disperse the compound and prevent immediate precipitation.
-
Warm the medium: Gently warming the culture medium to 37°C before adding the this compound stock can sometimes improve solubility.
-
Sonication: Briefly sonicating the final solution may help to dissolve any small precipitates.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in water or PBS. | This compound has poor aqueous solubility. | Dissolve this compound in 100% DMSO to make a concentrated stock solution. |
| A precipitate forms when adding the DMSO stock solution to the aqueous medium. | The compound is crashing out of solution due to the change in solvent polarity. | 1. Ensure the final DMSO concentration in your medium is low (ideally ≤ 0.5%).2. Add the DMSO stock solution to the medium slowly while vortexing.3. Consider a serial dilution approach, first diluting the DMSO stock into a small volume of medium before adding it to the final volume. |
| I am unsure of the final concentration of dissolved this compound in my experiment. | Precipitation indicates that the actual concentration of soluble this compound is lower than calculated. | After preparing your final solution, centrifuge it to pellet any precipitate and use the supernatant for your experiment. Note that the actual concentration may still be unknown without analytical quantification. It is best to optimize the preparation method to avoid precipitation. |
| My cells are showing signs of toxicity. | The concentration of this compound or the DMSO vehicle may be too high. | 1. Perform a dose-response curve to determine the optimal concentration of this compound.2. Run a vehicle control with the same final concentration of DMSO to ensure the solvent is not causing the toxicity. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of 100% sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Dissolution: Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for Cell Culture
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Thawing: Thaw a frozen aliquot of the this compound DMSO stock solution at room temperature.
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Pre-warming Medium: Warm the required volume of cell culture medium to 37°C.
-
Dilution: While gently vortexing the pre-warmed medium, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.
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Final Mix: Gently mix the final solution to ensure homogeneity before adding it to your cells.
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Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equal volume of cell culture medium.
Signaling Pathways
While the direct signaling pathways of this compound are still under investigation, its known anti-inflammatory properties suggest potential interactions with key inflammatory signaling cascades. Based on the mechanisms of other structurally similar natural compounds, the following pathways are likely targets.
Technical Support Center: Tectoroside Instability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential instability of Tectoroside in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a natural isoflavone glycoside. Its primary mechanism of action involves the inhibition of pro-inflammatory responses. It has been shown to suppress the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6.[1] This anti-inflammatory effect is mediated, at least in part, through the inhibition of the NF-κB signaling pathway.[1][2]
Q2: I'm observing a decrease in the biological activity of this compound in my cell culture experiments over time. What could be the cause?
A decrease in the activity of this compound over time is likely due to its instability in the cell culture medium. Several factors can contribute to this, including:
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Hydrolysis: As a glycoside, this compound is susceptible to hydrolysis, which involves the cleavage of the glycosidic bond. This can be influenced by the pH of the culture medium.
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Enzymatic Degradation: Enzymes present in the serum supplement (e.g., FBS) or secreted by the cells themselves can potentially metabolize this compound.
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Interaction with Media Components: Components within the culture medium, such as amino acids or vitamins, could react with this compound, leading to its degradation.[3]
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Physicochemical Factors: Temperature (37°C), light exposure, and the presence of oxygen can also contribute to the degradation of the compound over the duration of an experiment.[4]
Q3: How can I determine if this compound is degrading in my specific cell culture setup?
The most direct way to assess the stability of this compound is to perform a time-course analysis using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This involves incubating this compound in your complete cell culture medium (with and without cells) and measuring its concentration at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). A decrease in the concentration of the parent compound over time is a direct indication of degradation.
Q4: What are the best practices for preparing and storing this compound stock solutions to ensure maximum stability?
To maximize the stability of this compound stock solutions:
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Solvent Selection: Dissolve this compound in a high-quality, anhydrous solvent such as DMSO to prepare a concentrated stock solution (e.g., 10 mM).
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Aliquoting: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
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Storage Conditions: Store the aliquots in tightly sealed, light-protected vials at -80°C for long-term storage.
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Working Solutions: When preparing working solutions, thaw an aliquot and dilute it in your cell culture medium immediately before use.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in cell culture.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity | This compound Degradation: The compound is degrading during the experiment, leading to a lower effective concentration. | - Perform a stability study using HPLC or LC-MS to quantify the degradation rate in your specific media and conditions.- Prepare fresh working solutions of this compound for each experiment.- Minimize the incubation time if possible without compromising the experimental outcome. |
| Inaccurate Stock Concentration: Errors in weighing the compound or dissolving it can lead to incorrect stock concentrations. | - Use a calibrated analytical balance for weighing.- Ensure the compound is fully dissolved in the solvent before making aliquots. | |
| Unexpected Cytotoxicity | Formation of a Toxic Degradant: A degradation product of this compound may be more toxic to the cells than the parent compound. | - Analyze the cell culture medium for the presence of degradation products using LC-MS.- Test the cytotoxicity of the medium that has been pre-incubated with this compound for a prolonged period. |
| High Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in the culture medium is too high. | - Ensure the final solvent concentration is non-toxic to your specific cell line (typically <0.5% for DMSO). | |
| Precipitation in Culture Medium | Poor Solubility: this compound may have limited solubility in the aqueous environment of the cell culture medium, especially at higher concentrations. | - Visually inspect the medium for any signs of precipitation after adding this compound.- Determine the maximum solubility of this compound in your culture medium.- Consider using a lower concentration or a different formulation if solubility is an issue. |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Media using HPLC
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium.
Materials:
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This compound
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Anhydrous DMSO
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Complete cell culture medium (e.g., DMEM with 10% FBS)
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Sterile microcentrifuge tubes or 96-well plates
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HPLC system with a C18 column and UV detector
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Formic acid (optional, for mobile phase modification)
Methodology:
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Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Spiking the Medium: Warm the complete cell culture medium to 37°C. Spike the medium with the this compound stock solution to a final concentration of 10 µM. Ensure the final DMSO concentration is below 0.5%.
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Incubation and Sampling: Aliquot the this compound-spiked medium into sterile tubes or a 96-well plate. Incubate at 37°C in a 5% CO2 incubator. Collect aliquots at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The 0-hour time point should be collected immediately after spiking.
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Sample Processing: For each time point, transfer an aliquot (e.g., 100 µL) to a new tube. To precipitate proteins and extract the compound, add 200 µL of cold acetonitrile. Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
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HPLC Analysis: Transfer the clear supernatant to an HPLC vial. Inject an appropriate volume onto the HPLC system.
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Data Analysis:
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Separate this compound from potential degradants using a suitable gradient of acetonitrile and water (with or without formic acid).
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Monitor the elution profile at the wavelength of maximum absorbance for this compound.
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Calculate the percentage of this compound remaining at each time point relative to the peak area at the 0-hour time point.
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Plot the percentage of remaining this compound against time to determine the stability profile.
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Protocol 2: LC-MS Analysis for this compound and its Degradation Products
This protocol outlines the use of LC-MS to identify and quantify this compound and its potential degradation products.
Materials:
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Same as Protocol 1, with the addition of an LC-MS system.
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Internal standard (a structurally similar compound not present in the sample)
Methodology:
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Sample Preparation: Follow steps 1-4 from Protocol 1. When processing the samples, add an internal standard to the acetonitrile to improve quantitative accuracy.
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LC-MS Analysis:
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Inject the processed samples into the LC-MS system.
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Use a suitable chromatographic method to separate this compound and its potential degradants.
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The mass spectrometer should be operated in a mode that allows for the detection of the parent this compound ion and the scanning for potential degradation products (e.g., full scan mode or selected ion monitoring for expected products).
-
-
Data Analysis:
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Quantify the amount of this compound at each time point by comparing its peak area to that of the internal standard.
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Analyze the mass spectrometry data to identify the mass-to-charge ratios (m/z) of any new peaks that appear over time, which may correspond to degradation products.
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Propose potential degradation pathways based on the identified masses.
-
Visualizations
Putative Signaling Pathway of this compound in Inflammation
The following diagram illustrates the potential mechanism by which this compound exerts its anti-inflammatory effects through the inhibition of the NF-κB pathway.
Caption: Putative signaling pathway of this compound's anti-inflammatory action.
Experimental Workflow for this compound Stability Assessment
This workflow outlines the key steps in determining the stability of this compound in cell culture media.
Caption: Workflow for assessing this compound stability in cell culture media.
Troubleshooting Logic for Inconsistent this compound Activity
This diagram provides a logical approach to troubleshooting inconsistent experimental results.
Caption: Troubleshooting workflow for inconsistent this compound activity.
References
- 1. Effects of acteoside on lipopolysaccharide-induced inflammation in acute lung injury via regulation of NF-κB pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acteoside ameliorates inflammatory responses through NFkB pathway in alcohol induced hepatic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effect of interfering TOR signaling pathway on the biosynthesis of terpenoids in Salvia miltiorrhiza Bge - PMC [pmc.ncbi.nlm.nih.gov]
Tectoroside Extraction: A Technical Support Center for Researchers
Welcome to the Technical Support Center for Tectoroside extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield and purity of this compound from various plant sources.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound and other isoflavonoids.
| Issue | Potential Cause | Recommended Solution |
| Low this compound Yield | Incomplete Cell Wall Disruption: Plant material may not be finely ground, preventing efficient solvent penetration. | Ensure the plant material is dried and ground to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.[1] |
| Suboptimal Extraction Solvent: The polarity of the solvent may not be ideal for this compound. | This compound, as a glycoside, is more polar than its aglycone form. Use polar solvents like ethanol or methanol, often in an aqueous solution (e.g., 70-80% ethanol), to improve extraction efficiency.[1] | |
| Inadequate Extraction Time or Temperature: The extraction process may not be long enough or at a suitable temperature to effectively solvate the this compound. | Optimize extraction time and temperature. For Ultrasound-Assisted Extraction (UAE), a typical duration is 30 minutes at a controlled temperature of around 40-60°C. For maceration, a longer period of 24-48 hours may be necessary.[1][2] Be cautious of excessive heat, which can lead to degradation. | |
| Poor Solid-to-Liquid Ratio: An insufficient volume of solvent may lead to a saturated solution, preventing further extraction. | Increase the solvent-to-solid ratio. Ratios between 10:1 and 30:1 (mL of solvent to g of plant material) are commonly effective. | |
| Inconsistent Yields | Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and harvest time. | Standardize the collection of plant material. If possible, use a single source or batch for a series of experiments to ensure consistency. |
| Inconsistent Extraction Parameters: Minor variations in extraction time, temperature, or solvent concentration between experiments. | Strictly control all extraction parameters. Use calibrated equipment and document each step of the process meticulously. | |
| Presence of Impurities in Extract | Co-extraction of Other Compounds: The solvent may be extracting other compounds with similar polarities to this compound. | Employ a multi-step purification process. This can include liquid-liquid partitioning with solvents of varying polarities (e.g., hexane, ethyl acetate) to remove unwanted compounds. Further purification can be achieved using column chromatography (e.g., silica gel, Sephadex). |
| Degradation of this compound: this compound may degrade during extraction or storage due to factors like pH, temperature, or light exposure. | Maintain a neutral or slightly acidic pH (around 4-6) during extraction.[2] Store extracts at low temperatures (e.g., 4°C) and in the dark to minimize degradation. | |
| Unexpected Peaks in HPLC Analysis | Presence of this compound Isomers or Related Flavonoids: The plant source may contain isomers of this compound or other structurally similar flavonoids. | Use a comprehensive set of reference standards for identification. Mass spectrometry (LC-MS) can be used to identify the molecular weight of the unknown peaks and aid in their identification. |
| Degradation Products: The unexpected peaks could be a result of this compound degradation. | Analyze the stability of your extract under different conditions (e.g., heat, light, different pH) to see if the unknown peaks increase as the this compound peak decreases. This can help confirm if they are degradation products.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for extracting this compound?
A1: Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient than conventional methods like maceration or Soxhlet extraction.[1] UAE is often preferred as it can provide higher yields in a shorter time with reduced solvent consumption and at lower temperatures, which minimizes the risk of thermal degradation.[1]
Q2: Which solvent system is best for this compound extraction?
A2: An 80% aqueous ethanol solution is a commonly used and effective solvent for extracting isoflavone glycosides like this compound.[1] The addition of water increases the polarity of the solvent, which is beneficial for extracting glycosides.
Q3: How can I quantify the amount of this compound in my extract?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD) is the standard method for quantifying this compound.[4][5] A C18 column is typically used for separation, and the mobile phase often consists of a gradient of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid to improve peak shape). Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from known concentrations of a this compound standard.
Q4: What are the optimal conditions for Ultrasound-Assisted Extraction (UAE) of this compound?
A4: While optimal conditions can vary depending on the plant material, a good starting point for UAE of isoflavonoids is:
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Solvent: 80% Ethanol
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Solid-to-Liquid Ratio: 1:20 (g/mL)
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Ultrasonic Power: 100 W
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Frequency: 40 kHz
-
Temperature: 40°C
-
Extraction Time: 30 minutes[1]
It is recommended to perform a systematic optimization using a statistical approach like Response Surface Methodology (RSM) to determine the ideal parameters for your specific sample.
Q5: How does pH affect the stability of this compound during extraction?
A5: Flavonoids are generally more stable in neutral to slightly acidic conditions.[2] Extreme pH levels, both acidic and alkaline, can lead to the degradation of this compound. It is advisable to maintain the pH of the extraction solvent between 4 and 6 to enhance stability.[2]
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Pueraria lobata (Kudzu)
This protocol is a general guideline and may require optimization for specific laboratory conditions and plant material.
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Sample Preparation:
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Dry the roots of Pueraria lobata at a controlled temperature (e.g., 50°C) until a constant weight is achieved.
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Grind the dried roots into a fine powder (40-60 mesh).
-
-
Extraction:
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Weigh 1.0 g of the powdered plant material and place it in a 50 mL conical flask.
-
Add 20 mL of 80% aqueous ethanol to the flask.
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Place the flask in an ultrasonic bath.
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Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 40°C.[1]
-
-
Separation and Collection:
-
After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
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To ensure complete extraction, re-extract the remaining plant material with another 20 mL of 80% ethanol and repeat the sonication and centrifugation steps.[1]
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Pool the supernatants from both extractions.
-
-
Filtration and Storage:
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Filter the pooled supernatant through a 0.45 µm syringe filter into a clean collection vial.
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Store the extract at 4°C in a dark container to prevent degradation prior to HPLC analysis.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.2% phosphoric acid.[4]
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Mobile Phase B: Acetonitrile.
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Gradient Elution: A typical gradient might start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B over the run time to elute compounds of increasing hydrophobicity.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 35°C.[4]
-
Detection Wavelength: 265 nm.[4]
-
Injection Volume: 10-20 µL.
-
-
Standard Preparation:
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Prepare a stock solution of this compound standard in methanol or the initial mobile phase composition.
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Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of this compound in the samples.
-
-
Sample and Standard Analysis:
-
Inject the prepared standards and the filtered sample extracts into the HPLC system.
-
Record the chromatograms and the peak areas for this compound.
-
-
Quantification:
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Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the sample extracts by interpolating their peak areas on the calibration curve.
-
Data Presentation
The following tables summarize the influence of various parameters on the extraction of isoflavonoids, including this compound, from plant sources.
Table 1: Effect of Extraction Method on Isoflavonoid Yield
| Extraction Method | Relative Yield | Extraction Time | Solvent Consumption | Notes |
| Maceration | Moderate | 24-72 hours | High | Simple but time-consuming. |
| Soxhlet Extraction | High | 8-12 hours | Moderate | Risk of thermal degradation for heat-sensitive compounds.[2] |
| Ultrasound-Assisted Extraction (UAE) | High | 20-60 minutes | Low | Efficient, rapid, and suitable for thermolabile compounds.[1][2] |
| Microwave-Assisted Extraction (MAE) | High | 5-30 minutes | Low | Very rapid, but potential for localized overheating. |
| Enzyme-Assisted Extraction (EAE) | High | 1-3 hours | Low | Environmentally friendly, but requires specific enzyme and pH conditions. |
Table 2: Influence of Key Parameters on this compound Extraction Yield (Based on General Isoflavonoid Extraction Principles)
| Parameter | Range | Effect on Yield |
| Ethanol Concentration (%) | 50 - 90 | Yield generally increases with ethanol concentration up to an optimal point (often around 70-80%), after which it may decrease for glycosides. |
| Extraction Temperature (°C) | 30 - 70 | Higher temperatures generally increase solubility and diffusion, leading to higher yields. However, temperatures above 60-70°C can cause degradation. |
| Extraction Time (min) | 10 - 90 | Yield increases with time up to a certain point where equilibrium is reached. Prolonged times can lead to degradation. |
| Solid-to-Liquid Ratio (g/mL) | 1:10 - 1:50 | A higher ratio (more solvent) generally leads to a higher extraction yield until a plateau is reached. |
| Ultrasonic Power (W) | 50 - 200 | Higher power can enhance extraction by increasing cavitation, but excessive power can degrade the target compounds. |
Visualizations
Experimental Workflow for this compound Extraction and Quantification
Caption: Workflow for the extraction and quantification of this compound.
Generalized Signaling Pathway for Flavonoid-Mediated Anti-inflammatory Effects
This compound has been shown to inhibit the production of pro-inflammatory cytokines.[] While the specific signaling pathway for this compound is still under investigation, many flavonoids exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor-kappa B) signaling pathway. The following diagram illustrates this general mechanism.
Caption: Generalized inhibition of the NF-κB signaling pathway by flavonoids.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validated HPLC Analysis of Puerarin in Pueraria lobata-Derived Exosome-Like Nanoparticles With Intestinal Barrier Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
Tectoroside Purification Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with tectoroside purification. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: this compound, an isoflavone glycoside, presents several purification challenges primarily due to its presence in complex plant matrices. Key difficulties include:
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Co-extraction of structurally similar compounds: Plant extracts contain a multitude of other flavonoids, glycosides, and phenolic compounds with similar polarities to this compound, making separation difficult.
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Low abundance: The concentration of this compound in raw plant material can be low, necessitating efficient extraction and enrichment steps to achieve a satisfactory yield.
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Degradation: this compound can be susceptible to degradation under harsh extraction or purification conditions, such as high temperatures or extreme pH.
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Solubility issues: Finding a suitable solvent system that provides good solubility for this compound while allowing for effective separation from impurities can be challenging.
Q2: Which purification techniques are most effective for this compound?
A2: A multi-step approach is typically required for high-purity this compound isolation. The most common and effective techniques include:
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Macroporous Resin Adsorption Chromatography: This is an excellent initial enrichment step to separate this compound from sugars, salts, and some polar impurities.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This high-resolution technique is crucial for separating this compound from closely related impurities and achieving high purity.
-
Crystallization: This is a final polishing step to obtain highly pure this compound in a crystalline form, which is often desirable for analytical standards and pharmaceutical applications.
Troubleshooting Guides
Low Purification Yield
Problem: The final yield of purified this compound is significantly lower than expected.
| Potential Cause | Troubleshooting Solution |
| Incomplete Extraction | Optimize extraction parameters: increase extraction time, adjust solvent-to-solid ratio, or consider alternative extraction methods like ultrasound-assisted or microwave-assisted extraction. |
| Degradation during Processing | Avoid high temperatures and extreme pH. Use a rotary evaporator at a lower temperature for solvent removal. |
| Loss during Column Chromatography | Ensure proper column packing and equilibration. Optimize the loading amount to prevent column overload. Check for irreversible adsorption to the stationary phase; a different resin or stationary phase may be needed. |
| Precipitation during Solvent Exchange | Ensure complete solubility when changing solvents. A gradual solvent exchange or the use of a co-solvent might be necessary. |
| Inefficient Elution | Optimize the elution solvent system and gradient. For macroporous resins, ensure the ethanol concentration is optimal for desorption. For HPLC, a shallower gradient may improve separation and recovery. |
Impurity Issues
Problem: The purified this compound contains unacceptable levels of impurities.
| Potential Cause | Troubleshooting Solution |
| Co-elution of Similar Compounds | Macroporous Resin: Select a resin with optimal pore size and polarity for this compound. Test different resins (e.g., AB-8, D101) to find the best selectivity. Prep-HPLC: Optimize the mobile phase composition and gradient. A different column chemistry (e.g., C18, Phenyl-Hexyl) or a longer column may be required for better resolution. |
| Presence of Pigments and Polar Impurities | Perform a pre-purification step with a less polar solvent (e.g., hexane, petroleum ether) to remove lipids and pigments from the crude extract. |
| Tailing Peaks in HPLC | This may indicate column degradation or interaction with active sites on the silica. Use a high-purity silica column or add a small amount of an acid modifier (e.g., formic acid, trifluoroacetic acid) to the mobile phase. |
| Carryover from Previous Injections | Implement a thorough column washing protocol between runs. |
Quantitative Data Summary
The following tables summarize typical quantitative data for this compound purification. Note that actual results will vary depending on the source material, extraction method, and specific experimental conditions.
Table 1: Macroporous Resin Chromatography Purification of this compound
| Resin Type | Sample Loading Concentration (mg/mL) | Elution Solvent (% Ethanol) | Purity Increase (Fold) | Recovery Yield (%) | Reference |
| AB-8 | 2.5 | 60 | ~4.7 | 82.1 | [1] |
| D-941 | Not Specified | Not Specified | ~7.8 | Not Specified | [1] |
| HPR-900 | Not Specified | Not Specified | ~11.5 | Not Specified | [1] |
| XDA-8 | 2.0 | 60 | Not Specified | Not Specified | [2] |
Table 2: Preparative HPLC Purification of Isoflavone Glycosides
| Column | Mobile Phase | Loading Amount (mg) | Purity Achieved (%) | Recovery Yield (%) | Reference |
| C18 (Semi-preparative) | Acetonitrile/Water with 0.1% Formic Acid | 0.75 - 200 | >99 | ~90 | [3] |
| YMC C18 (Preparative) | Methanol/0.1% Aqueous Acetic Acid | Not Specified | >95 | Not Specified | [4] |
Table 3: Crystallization of this compound
| Solvent System | Temperature | Expected Yield | Expected Purity | Reference |
| Methanol | Room Temperature, Slow Evaporation | Moderate | High (>98%) | General Knowledge |
| Ethanol/Water | Cooling from elevated temperature | Good | High (>98%) | General Knowledge |
| Isopropanol | Cooling Crystallization | 88% (for a similar compound) | High (>99%) | [5] |
Experimental Protocols
Macroporous Resin Adsorption Chromatography
-
Resin Pre-treatment: Soak the selected macroporous resin (e.g., AB-8) in ethanol for 24 hours, then wash thoroughly with deionized water until no ethanol is detected.
-
Column Packing: Pack a glass column with the pre-treated resin.
-
Equilibration: Equilibrate the column by passing deionized water through it at a flow rate of 2 bed volumes (BV)/hour until the effluent is neutral.
-
Sample Loading: Dissolve the crude this compound extract in deionized water to a concentration of approximately 2.5 mg/mL. Load the sample solution onto the column at a flow rate of 2 BV/hour.
-
Washing: Wash the column with 3-5 BV of deionized water to remove unbound impurities.
-
Elution: Elute the adsorbed this compound with a stepwise or gradient of ethanol-water solutions (e.g., 20%, 40%, 60%, 80% ethanol). Collect fractions and monitor by TLC or HPLC to identify the this compound-rich fractions.
-
Regeneration: After elution, wash the resin with 95% ethanol followed by deionized water to regenerate it for future use.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Sample Preparation: Dissolve the enriched this compound fraction from the macroporous resin step in the initial mobile phase solvent. Filter the solution through a 0.45 µm filter.
-
Column: Use a C18 preparative column (e.g., 250 mm x 20 mm, 5 µm).
-
Mobile Phase: A typical mobile phase consists of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile or methanol).
-
Gradient Elution: Develop a gradient elution method. For example: 0-10 min, 20-30% B; 10-40 min, 30-50% B; 40-45 min, 50-80% B; 45-50 min, 80% B (column wash).
-
Injection and Fraction Collection: Inject the sample and collect fractions based on the UV chromatogram (detection at ~260 nm).
-
Analysis: Analyze the collected fractions by analytical HPLC to determine the purity of this compound.
-
Post-Purification: Pool the pure fractions and remove the solvent under reduced pressure.
Crystallization
-
Solvent Selection: Choose a suitable solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures (e.g., methanol, ethanol-water).
-
Dissolution: Dissolve the purified this compound from the prep-HPLC step in a minimal amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4°C) to induce crystallization. Slow cooling is crucial for forming well-defined crystals.
-
Crystal Harvesting: Collect the crystals by filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: General workflow for the purification of this compound.
This compound and the Nrf2 Signaling Pathway (Neuroprotection)
Caption: this compound-mediated activation of the Nrf2 neuroprotective pathway.[6][7][8][9]
This compound and the NF-κB Signaling Pathway (Anti-inflammatory Action)
Caption: this compound's inhibitory effect on the NF-κB inflammatory pathway.[4][8][10][11][12][13]
This compound and the PI3K/Akt/mTOR Signaling Pathway
Caption: Potential modulation of the PI3K/Akt/mTOR pathway by this compound.[14][15][16][17][18][19]
References
- 1. researchgate.net [researchgate.net]
- 2. padproject.nd.edu [padproject.nd.edu]
- 3. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Separation and purification of isoflavones from Pueraria lobata by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. warwick.ac.uk [warwick.ac.uk]
Technical Support Center: Tectoroside Stability
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of Tectoroside during storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of this compound degradation is the hydrolysis of its glycosidic bond, which cleaves the glucose molecule from the tectorigenin aglycone. This process can be accelerated by factors such as improper temperature, pH, and humidity.
Q2: What are the ideal storage conditions for this compound?
A2: For long-term storage, this compound should be stored at -20°C.[1] Under these conditions, it is reported to be stable for at least four years.[1] For routine laboratory use, storage at 2-8°C in a desiccator is recommended to protect from moisture.
Q3: How can I tell if my this compound sample has degraded?
A3: Degradation can be identified by the appearance of a new spot on a Thin Layer Chromatography (TLC) plate or an additional peak in a High-Performance Liquid Chromatography (HPLC) chromatogram corresponding to the aglycone, tectorigenin. A change in the physical appearance of the powder, such as clumping or discoloration, may also indicate degradation.
Q4: Can I store this compound in solution?
A4: Storing this compound in solution for extended periods is not recommended due to the risk of hydrolysis, especially in aqueous or protic solvents. If you must store it in solution, use an anhydrous aprotic solvent like DMSO, aliquot it into small, single-use volumes, and store at -80°C to minimize freeze-thaw cycles.
Q5: What impact does light have on this compound stability?
A5: Like many flavonoid glycosides, this compound may be susceptible to photodegradation. It is best practice to store it in a light-protected container, such as an amber vial, to prevent light-induced degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC analysis | Sample degradation | Verify the identity of the unexpected peaks by comparing with a tectorigenin standard. Review storage conditions and handling procedures. |
| Reduced biological activity in experiments | Loss of active compound due to degradation | Quantify the this compound concentration in your sample using a validated analytical method (e.g., HPLC-UV) before use. Prepare fresh solutions for each experiment. |
| Physical changes in the powdered sample (e.g., color change, clumping) | Moisture absorption and potential degradation | Do not use the sample. Discard it and use a fresh, properly stored sample. Ensure storage containers are sealed tightly and a desiccant is used. |
| Inconsistent experimental results | Inconsistent sample integrity | Aliquot new batches of this compound upon receipt to minimize handling of the main stock. Always use fresh solutions and validate the concentration before critical experiments. |
Quantitative Data Summary
| Storage Condition | Compound | Duration | Stability | Reference |
| -20°C | Tectoridin (this compound) | ≥ 4 years | Stable | [1] |
| Room Temperature (in mouse blood) | Tectoridin (this compound) | 2 hours | Stable | [2] |
| -20°C (in mouse blood) | Tectoridin (this compound) | 30 days | Stable | [2] |
| Freeze-thaw cycles (in mouse blood) | Tectoridin (this compound) | 3 cycles | Stable | [2] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a method to assess the stability of this compound by separating it from its primary degradant, tectorigenin.
1. Materials and Reagents:
- This compound reference standard
- Tectorigenin reference standard
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (or other suitable modifier)
- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
2. Chromatographic Conditions:
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, start with 20% acetonitrile and increase to 80% over 20 minutes.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 268 nm
- Injection Volume: 10 µL
3. Standard Preparation:
- Prepare a stock solution of this compound (1 mg/mL) in methanol or DMSO.
- Prepare a stock solution of tectorigenin (1 mg/mL) in methanol or DMSO.
- Create a mixed standard solution containing both this compound and tectorigenin to determine their retention times.
4. Sample Preparation:
- Dissolve the this compound sample to be tested in the mobile phase or a suitable solvent at a known concentration.
5. Analysis:
- Inject the mixed standard to identify the retention times of this compound and tectorigenin.
- Inject the sample solution.
- Monitor for the appearance of a peak at the retention time of tectorigenin, which would indicate degradation. The peak area can be used to quantify the extent of degradation.
Protocol 2: Forced Degradation Study of this compound
This protocol describes how to intentionally degrade this compound under various stress conditions to understand its stability profile.
1. Acid Hydrolysis:
- Dissolve this compound in 0.1 M HCl.
- Incubate at 60°C for 2, 4, 8, and 24 hours.
- Neutralize with 0.1 M NaOH.
- Analyze by HPLC.
2. Base Hydrolysis:
- Dissolve this compound in 0.1 M NaOH.
- Incubate at room temperature for 2, 4, 8, and 24 hours.
- Neutralize with 0.1 M HCl.
- Analyze by HPLC.
3. Oxidative Degradation:
- Dissolve this compound in a solution of 3% hydrogen peroxide.
- Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.
- Analyze by HPLC.
4. Thermal Degradation:
- Place solid this compound in a controlled temperature oven at 60°C.
- Take samples at 24, 48, and 72 hours.
- Dissolve in a suitable solvent and analyze by HPLC.
5. Photolytic Degradation:
- Expose a solution of this compound (in a transparent vial) to direct sunlight or a photostability chamber.
- Take samples at 4, 8, and 24 hours.
- Analyze by HPLC. A control sample should be kept in the dark at the same temperature.
Visualizations
References
Tectoroside Dissolution for Cell-Based Assays: A Technical Support Guide
For researchers, scientists, and drug development professionals incorporating tectoroside into their cell-based assays, achieving proper dissolution is a critical first step for reliable and reproducible results. This technical support center provides a comprehensive guide to dissolving this compound, including troubleshooting advice and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Q2: How can I determine the solubility of this compound in a specific solvent?
A2: Since quantitative solubility data is not widely published, an empirical approach is necessary. A step-wise method involves adding a small, known amount of the compound to a specific volume of solvent and observing its dissolution with agitation or vortexing. This process is repeated until a saturated solution is achieved (i.e., no more compound will dissolve).
Q3: What is a typical stock solution concentration for cell-based assays?
A3: Stock solution concentrations for cell-based assays are typically prepared at a high concentration to minimize the volume of solvent added to the cell culture medium. A common range is 10 to 100 mM. However, the maximum achievable concentration will be dictated by the solubility of this compound in the chosen solvent.
Q4: What is the maximum concentration of DMSO that is safe for most cell lines?
A4: The tolerance of cell lines to DMSO can vary. However, a final concentration of 0.1% to 0.5% DMSO in the cell culture medium is generally considered safe for most cell lines. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent-induced effects.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions should be stored at -20°C or -80°C to maintain stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. While this compound itself is stable under normal temperatures and pressures[1], long-term stability in solution should be carefully considered.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound does not dissolve in the chosen solvent. | The compound has low solubility in that particular solvent. | - Try a different solvent (e.g., switch from ethanol to DMSO).- Gently warm the solution (e.g., to 37°C) to aid dissolution. Be cautious, as heat can degrade some compounds.- Increase the volume of the solvent. |
| Precipitation occurs when adding the stock solution to the cell culture medium. | The compound is not soluble in the aqueous environment of the medium at the desired final concentration. | - Lower the final concentration of this compound in the medium.- Increase the final concentration of the solvent (e.g., DMSO) in the medium, but ensure it remains within the tolerated range for your cells.- Prepare a more dilute stock solution and add a larger volume to the medium, again being mindful of the final solvent concentration. |
| Inconsistent or unexpected experimental results. | The compound may have degraded in the stock solution. | - Prepare a fresh stock solution.- Avoid repeated freeze-thaw cycles by storing in single-use aliquots.- Protect the stock solution from light if the compound is light-sensitive (though there is no specific data on this compound's light sensitivity). |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines a general procedure for dissolving this compound and preparing a stock solution for use in cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile tips
Methodology:
-
Determine Target Stock Concentration: Decide on the desired stock concentration (e.g., 10 mM).
-
Calculate Required Mass: Calculate the mass of this compound needed to prepare the desired volume of stock solution.
-
Formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Molecular Weight of this compound: 588.6 g/mol [5]
-
-
Weigh this compound: Accurately weigh the calculated mass of this compound powder and place it into a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Dissolve: Vortex the tube vigorously for 1-2 minutes to dissolve the compound. If necessary, gently warm the solution in a 37°C water bath for a short period. Visually inspect the solution to ensure there are no undissolved particles.
-
Sterilization (Optional but Recommended): If the stock solution needs to be sterile, filter it through a 0.22 µm syringe filter compatible with the solvent.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use sterile tubes. Label each tube clearly with the compound name, concentration, date, and solvent. Store the aliquots at -20°C or -80°C.
Visualizing the Workflow
The following diagrams illustrate the decision-making process for solvent selection and the experimental workflow for preparing a this compound stock solution.
References
Tectoroside Experimental Support Center: Navigating Variability and Ensuring Reproducibility
Welcome to the Technical Support Center for tectoroside experimentation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered when working with this compound and its related compounds. By understanding the potential sources of variability, researchers can enhance the reproducibility and reliability of their experimental outcomes.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during experiments involving this compound, focusing on practical solutions to common problems.
Q1: I am not observing the expected anti-inflammatory effect with this compound. What could be the reason?
A1: Several factors could contribute to a lack of efficacy. A primary consideration is the form of the compound you are using. This compound is a glycoside, and some studies indicate that its aglycone form, tectorigenin, possesses greater direct anti-inflammatory activity. The glycoside form may require metabolic activation (removal of the sugar moiety) by cellular enzymes to become fully active, and the cell line you are using may have low enzymatic activity.
-
Troubleshooting Steps:
-
Verify the Compound: Confirm whether you are using this compound (glycoside) or tectorigenin (aglycone).
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Consider the Aglycone: If using this compound, consider including tectorigenin as a positive control to determine if the lack of activity is due to the glycosylation.
-
Enzymatic Hydrolysis: Pre-treating this compound with a β-glucosidase can be performed to generate tectorigenin and test if the aglycone is active in your assay system.
-
Q2: My results for this compound's neuroprotective or anti-inflammatory effects are inconsistent across experiments. What are the common sources of variability?
A2: Variability is a common challenge in natural product research. For this compound, consider the following:
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Compound Stability and Solubility:
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Solubility: this compound may have limited solubility in aqueous media. Ensure it is fully dissolved in a suitable solvent (like DMSO) before preparing your final dilutions in cell culture media. Visually inspect for any precipitation.
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Stability in Media: The stability of flavonoids in cell culture media can be limited. It is advisable to prepare fresh dilutions for each experiment. Long-term storage of this compound in media, especially if it contains serum, is not recommended as interactions with media components can decrease its half-life.
-
-
Cell Culture Conditions:
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Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with excessive passaging.
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Cell Density: Ensure consistent cell seeding density, as this can affect the cellular response to stimuli and treatments.
-
-
Experimental Reagents:
-
Purity of this compound: The purity of the compound can significantly impact results. Use a well-characterized compound with a known purity.
-
Inducer Potency: If using an inflammatory stimulus like lipopolysaccharide (LPS), ensure its potency is consistent across experiments, as lot-to-lot variability is common.
-
Q3: What is a typical concentration range to use for this compound in in vitro experiments?
A3: The effective concentration of this compound and its aglycone, tectorigenin, can vary depending on the cell type and the specific endpoint being measured. Based on published data, here are some general guidelines:
-
Anti-inflammatory Assays: For tectorigenin, inhibitory effects on nitric oxide (NO) production in RAW 264.7 macrophages have been observed in the micromolar range. One study reported an IC50 value of 51.7 µM for tectorigenin, while this compound (the glycoside) showed no significant inhibition at 50 µM[1].
-
Neuroprotection Assays: For neuroinflammatory effects in BV-2 microglial cells, tectorigenin has been shown to inhibit the production of inflammatory mediators at concentrations ranging from 1 to 20 µM[2][3].
It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Quantitative Data on this compound and Related Compounds
Variability in reported efficacy is common in the scientific literature. The following table summarizes some reported IC50 values for tectorigenin (the aglycone of this compound) in anti-inflammatory assays to provide a reference for expected potency.
| Compound | Assay | Cell Line | Inducer | IC50 Value | Reference |
| Tectorigenin | NO Production Inhibition | RAW 264.7 | LPS | 51.7 µM | [1] |
| Tectoridin | NO Production Inhibition | RAW 264.7 | LPS | > 50 µM | [1] |
| Tectorigenin | NO Production Inhibition | BV-2 Microglia | LPS | ~10-20 µM (Significant inhibition) | [2][3] |
Key Signaling Pathways Modulated by this compound/Tectorigenin
This compound and its aglycone, tectorigenin, have been reported to exert their anti-inflammatory and neuroprotective effects by modulating key signaling pathways, primarily the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
Tectorigenin has been shown to inhibit the activation of NF-κB, a critical transcription factor that regulates the expression of pro-inflammatory genes.[2][4][5] This inhibition prevents the production of inflammatory mediators like iNOS, COX-2, TNF-α, and IL-6.
Caption: Tectorigenin's inhibition of the NF-κB signaling pathway.
p38 MAPK Signaling Pathway
Tectorigenin has also been demonstrated to suppress the phosphorylation of p38 MAPK, another key regulator of inflammatory responses.[4] This pathway, along with ERK and JNK, is involved in the production of inflammatory mediators.
Caption: Tectorigenin's inhibition of the p38 MAPK signaling pathway.
Experimental Protocols
Detailed, step-by-step protocols are essential for reproducibility. Below are generalized methodologies for common assays used to evaluate the anti-inflammatory and neuroprotective effects of this compound.
In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production
This protocol is based on methods used for assessing the anti-inflammatory effects of compounds in macrophage cell lines like RAW 264.7.
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Cell Culture:
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Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound or tectorigenin in sterile DMSO (e.g., 50 mM).
-
Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration is non-toxic (typically ≤ 0.1%).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compound.
-
Incubate for 1-2 hours.
-
-
Inflammatory Stimulation:
-
Add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Include a vehicle control (no LPS, no compound) and a positive control (LPS only).
-
Incubate the plate for 24 hours.
-
-
Measurement of NO Production (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite using a standard curve prepared with sodium nitrite.
-
-
Cell Viability Assay (e.g., MTT Assay):
-
It is crucial to perform a parallel cell viability assay to ensure that the observed reduction in NO is not due to cytotoxicity of the compound.
-
After collecting the supernatant for the Griess assay, add MTT solution to the remaining cells and incubate. Then, solubilize the formazan crystals and measure the absorbance.
-
Experimental Workflow for In Vitro Anti-inflammatory Assay
Caption: Workflow for assessing the anti-inflammatory effects of this compound.
In Vitro Neuroprotection Assay: Assessing Anti-neuroinflammatory Effects
This protocol provides a general framework for evaluating the ability of this compound to protect neuronal cells from inflammation-induced damage, often using microglial cells.
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Cell Culture:
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Culture BV-2 microglial cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
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Seed the cells in a 24-well plate at an appropriate density and allow them to adhere.
-
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Compound Treatment:
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Prepare stock and working solutions of this compound or tectorigenin as described in the anti-inflammatory protocol.
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Pre-treat the BV-2 cells with the compound for 1-2 hours.
-
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Inflammatory Stimulation:
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Induce neuroinflammation by treating the cells with LPS (e.g., 100 ng/mL).
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Incubate for the desired time period (e.g., 24 hours).
-
-
Endpoint Measurements:
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Cytokine Analysis: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.
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Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the phosphorylation status of key signaling proteins like p65 (NF-κB) and p38 MAPK.
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Gene Expression Analysis: Isolate RNA from the cells and perform RT-qPCR to measure the mRNA expression levels of inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6).
-
-
Co-culture with Neuronal Cells (Optional):
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To assess neuroprotection directly, conditioned medium from the treated microglial cells can be collected and applied to a neuronal cell line (e.g., SH-SY5Y or primary neurons).
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Neuronal viability or apoptosis can then be measured using assays like MTT, LDH release, or TUNEL staining.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | The Anti-neuroinflammatory Activity of Tectorigenin Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide [frontiersin.org]
- 3. The Anti-neuroinflammatory Activity of Tectorigenin Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Tectorigenin inhibits IFN-gamma/LPS-induced inflammatory responses in murine macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Bioavailability of Tectoroside in Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low in vivo bioavailability of tectoroside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability low?
This compound is a natural isoflavone glycoside. Its low bioavailability is primarily attributed to its poor water solubility and limited permeability across the intestinal epithelium. Furthermore, as a glycoside, it often requires enzymatic hydrolysis in the gut to its active aglycone form, tectorigenin, for absorption. The efficiency of this conversion and subsequent absorption of tectorigenin can be a limiting factor.
Q2: What is the active form of this compound in vivo?
The primary active form of this compound is its aglycone, tectorigenin. Following oral administration, this compound is metabolized by intestinal enzymes into tectorigenin, which is then absorbed. However, tectorigenin itself has poor bioavailability due to extensive phase II metabolism, primarily glucuronidation and sulfation, in the intestine and liver.[1][2][3]
Q3: What are the main strategies to improve the in vivo bioavailability of this compound/tectorigenin?
The main strategies focus on enhancing the solubility, dissolution rate, and intestinal absorption of tectorigenin. These include:
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Formulation-based approaches:
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Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water microemulsions upon gentle agitation in the gastrointestinal fluids, enhancing the solubilization and absorption of lipophilic drugs.[4]
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Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid-state, which can enhance the dissolution rate by reducing particle size and improving wettability.[5][6]
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Phytosomes: These are complexes of the natural active ingredient and phospholipids, which can improve absorption and bioavailability.[7][8]
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate the drug, protecting it from degradation and enhancing its uptake.
-
-
Chemical modification:
-
Prodrugs: While not extensively reported for this compound, creating a more lipophilic and absorbable prodrug that converts to tectorigenin in vivo is a potential strategy.
-
-
Enzymatic Hydrolysis:
-
Optimizing the release and conversion of this compound to tectorigenin in the gut can be a key factor.
-
Q4: Are there any known signaling pathways affected by tectorigenin?
Yes, tectorigenin has been shown to modulate several key signaling pathways, primarily associated with its anti-inflammatory, anticancer, and neuroprotective effects. These include:
-
NF-κB Signaling Pathway: Tectorigenin can inhibit the activation of NF-κB, a key regulator of inflammation, by preventing the degradation of its inhibitory protein, IκB. This leads to a reduction in the expression of pro-inflammatory cytokines.[1][9][10][11]
-
MAPK Signaling Pathway: Tectorigenin can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, which are involved in cell proliferation, differentiation, and apoptosis.[1][10][12]
-
PI3K/Akt Signaling Pathway: In some cancer cell lines, tectorigenin has been shown to inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[1]
Troubleshooting Guides
Issue 1: Low Plasma Concentration of Tectorigenin After Oral Administration of this compound
| Possible Cause | Troubleshooting/Optimization Strategy |
| Poor aqueous solubility of tectorigenin | Formulate tectorigenin as a solid dispersion or a Self-Microemulsifying Drug Delivery System (SMEDDS) to enhance its solubility and dissolution rate.[4][5] |
| Inefficient enzymatic hydrolysis of this compound to tectorigenin in the gut | Co-administer with a broad-spectrum glycosidase enzyme or use a formulation that promotes release in the lower intestine where bacterial enzymatic activity is higher. |
| Low intestinal permeability of tectorigenin | Utilize SMEDDS or phytosome formulations, which can enhance membrane permeability. |
| Extensive first-pass metabolism (glucuronidation/sulfation) of tectorigenin | Co-administer with inhibitors of UGTs and SULTs (e.g., piperine), though this requires careful investigation of potential drug-drug interactions. A more practical approach is to use nanoformulations that can be absorbed via the lymphatic system, partially bypassing the liver. |
| Rapid clearance of tectorigenin | Consider sustained-release formulations to maintain therapeutic plasma concentrations for a longer duration. |
Issue 2: High Variability in Pharmacokinetic Data Between Subjects
| Possible Cause | Troubleshooting/Optimization Strategy |
| Differences in gut microbiota composition affecting this compound hydrolysis | Standardize the animal model as much as possible in terms of diet and gut health. Consider pre-treating with antibiotics to assess the role of gut microbiota, though this significantly alters the physiological state. |
| Food effects on absorption | Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food on the bioavailability of your formulation. |
| Inconsistent formulation dosing | Ensure the formulation is homogenous before each administration. For suspensions, use a vortex mixer immediately before dosing. For solid formulations, ensure uniform drug content. |
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of tectorigenin with and without bioavailability enhancement strategies.
Table 1: Pharmacokinetic Parameters of Tectorigenin after Oral Administration of Tectorigenin and Tectorigenin-Solid Dispersion (TG-SD) in Rats [5][6]
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Tectorigenin | 50 | 18.2 ± 5.6 | 0.25 | 45.8 ± 12.7 | 100 |
| TG-SD | 50 | 238.1 ± 45.2 | 0.5 | 219.8 ± 50.1 | 480 |
Table 2: Pharmacokinetic Parameters of Tectorigenin after Oral Administration of Tectorigenin and Tectorigenin-SMEDDS (TG-SMEDDS) in Rats [4][13]
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (0-∞) (µg·h/mL) | Relative Bioavailability (%) |
| Tectorigenin | 20 | 0.14 ± 0.03 | 0.25 | 0.38 ± 0.09 | 100 |
| TG-SMEDDS | 20 | 1.54 ± 0.21 | 0.5 | 1.90 ± 0.32 | 500 |
Experimental Protocols
Protocol 1: Preparation of Tectorigenin Solid Dispersion (TG-SD)
This protocol is based on the solvent evaporation method described in the literature.[5][6]
Materials:
-
Tectorigenin
-
Polyvinylpyrrolidone (PVP K30)
-
Polyethylene glycol 4000 (PEG 4000)
-
Ethanol
Procedure:
-
Dissolve tectorigenin, PVP K30, and PEG 4000 in ethanol in a weight ratio of 7:54:9.
-
Stir the solution until a clear solution is obtained.
-
Evaporate the ethanol using a rotary evaporator at 50°C.
-
Dry the resulting solid mass in a vacuum oven at 40°C for 24 hours.
-
Pulverize the dried solid dispersion and pass it through a 100-mesh sieve.
-
Store the prepared TG-SD in a desiccator until further use.
Protocol 2: Preparation of Tectorigenin Self-Microemulsifying Drug Delivery System (TG-SMEDDS)
This protocol is based on the formulation described in the literature.[4][13]
Materials:
-
Tectorigenin
-
Ethyl oleate (Oil phase)
-
Cremophor EL (Surfactant)
-
Transcutol P (Co-surfactant)
Procedure:
-
Prepare the SMEDDS formulation by mixing ethyl oleate, Cremophor EL, and Transcutol P in a weight ratio of 2:3:1.
-
Add tectorigenin to the mixture to achieve a final concentration of 20 mg/g.
-
Stir the mixture at room temperature until the tectorigenin is completely dissolved and a clear, homogenous solution is formed.
-
Store the prepared TG-SMEDDS in a sealed container at room temperature.
Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by tectorigenin.
Experimental Workflow
Caption: Experimental workflow for enhancing this compound bioavailability.
References
- 1. mdpi.com [mdpi.com]
- 2. Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization and evaluation of a self-microemulsifying drug delivery system containing tectorigenin, an isoflavone with low aqueous solubility and poor permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation, characterization and in vitro/vivo evaluation of tectorigenin solid dispersion with improved dissolution and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jddtonline.info [jddtonline.info]
- 8. rjpdft.com [rjpdft.com]
- 9. The Anti-neuroinflammatory Activity of Tectorigenin Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tectorigenin Alleviates Inflammation, Apoptosis, and Ossification in Rat Tendon-Derived Stem Cells via Modulating NF-Kappa B and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protective Effect of an Isoflavone, Tectorigenin, Against Oxidative Stress-induced Cell Death via Catalase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tectorigenin inhibits inflammatory responses in murine inflammatory bowel disease and LPS-stimulated macrophages via inactivating MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Tectoridin and Tectorigenin Treatment
This technical support center provides troubleshooting guides and frequently asked questions for researchers and drug development professionals working with Tectoridin and its aglycone, Tectorigenin.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for Tectoridin treatment?
The optimal incubation time for Tectoridin treatment is highly dependent on the cell type, the concentration of Tectoridin used, and the specific biological endpoint being measured. Based on published studies, incubation times can range from a few hours to several days. For example, in TNF-α-induced Human Fibroblast-Like Synoviocyte Rheumatoid Arthritis (HFLS-RA) cells, significant effects on proliferation and inflammation were observed after a specific treatment period.[1] In another study involving MCF-7 human breast cancer cells, an incubation time of 96 hours was used to analyze the cell cycle.[2]
For initial experiments, it is recommended to perform a time-course experiment to determine the optimal incubation period for your specific model system. This typically involves treating cells with a fixed concentration of Tectoridin and harvesting them at various time points (e.g., 6, 12, 24, 48, and 72 hours) to assess the desired outcome.
Q2: What is the difference between Tectoridin and Tectorigenin?
Tectoridin is an isoflavone glycoside. In many biological systems, Tectoridin can be metabolized to its aglycone form, Tectorigenin, which is often the more biologically active compound.[3] Tectorigenin has been shown to possess more potent antioxidant activity and a greater inhibitory effect on prostaglandin E2 production compared to Tectoridin.[3] When designing experiments, it is crucial to consider whether the observed effects are due to Tectoridin itself or its metabolite, Tectorigenin.
Q3: What are the known signaling pathways affected by Tectoridin and Tectorigenin?
Tectoridin and Tectorigenin have been shown to modulate a variety of signaling pathways, including:
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Anti-inflammatory pathways: TLR4/NF-κB/NLRP3, IKKβ/NF-κB/JNK, and MAPK/JNK/AP-1.[1][3][4][5]
-
Cell proliferation and apoptosis pathways: PI3K/AKT, AKT/MAPK, and Wnt/β-catenin.[4][6]
-
Metabolic pathways: PPARγ.[4]
-
Estrogenic signaling: GPR30 and ERK-mediated non-genomic estrogen signaling.[2][7]
The specific pathway affected can depend on the cell type and the experimental context.
Q4: What are the recommended concentrations for Tectoridin and Tectorigenin in cell culture experiments?
The effective concentration of Tectoridin and Tectorigenin can vary significantly between different cell lines and experimental set-ups. For instance, in MCF-7 cells, Tectoridin was used at concentrations up to 10 μM.[2] In studies with colorectal cancer cells, Tectorigenin showed an IC50 of 141.0 μM after 24 hours of treatment.[8] It is advisable to perform a dose-response study to determine the optimal concentration for your specific application.
Troubleshooting Guides
Problem 1: No observable effect after Tectoridin treatment.
-
Solution 1: Inadequate Incubation Time: The incubation time may be too short for the biological effect to manifest. Consider extending the treatment duration. A time-course experiment is highly recommended to identify the optimal time point.
-
Solution 2: Suboptimal Concentration: The concentration of Tectoridin may be too low. Perform a dose-response experiment to determine the effective concentration range for your cell line.
-
Solution 3: Poor Bioavailability/Metabolism: Tectoridin may not be efficiently metabolized to the more active Tectorigenin in your cell model. Consider using Tectorigenin directly in your experiments.
-
Solution 4: Cell Line Insensitivity: The specific cell line you are using may not be responsive to Tectoridin or Tectorigenin. Research the literature to see if there are reports of its effects on your cell model or similar models.
Problem 2: High levels of cell death or cytotoxicity observed.
-
Solution 1: Excessive Concentration: The concentration of Tectoridin or Tectorigenin may be too high, leading to off-target effects and cytotoxicity. Reduce the concentration and perform a dose-response curve to find a non-toxic but effective concentration.
-
Solution 2: Extended Incubation Time: Prolonged exposure to the compound, even at lower concentrations, can lead to cytotoxicity. Consider reducing the incubation time.
-
Solution 3: Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1%).
Data Presentation
Table 1: Summary of Tectoridin Incubation Times and Concentrations in In Vitro Studies
| Cell Line | Treatment | Concentration Range | Incubation Time | Observed Effect | Reference |
| MCF-7 (human breast cancer) | Tectoridin | 0-10 μM | 96 h | Cell cycle analysis | [2] |
| HFLS-RA (human fibroblast-like synoviocyte rheumatoid arthritis) | Tectoridin | Not specified | Not specified | Ameliorated proliferation and inflammation | [1] |
| HaCaT (human keratinocytes) | Tectorigenin | Not specified | 24 h | Attenuated UV-B-induced apoptosis and collagen degradation | [9] |
| HCT116 (colorectal cancer) | Tectorigenin | IC50 of 141.0 μM | 24 h | Reduced cell viability | [8] |
| BV-2 (microglial cells) | Tectorigenin | Not specified | Not specified | Inhibited neuroinflammation | [5][10] |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of Tectoridin or Tectorigenin in a complete culture medium. Remove the old medium from the wells and add 100 µL of the treatment medium to each well. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Western Blot Analysis for Signaling Pathway Activation
-
Cell Lysis: After treatment with Tectoridin or Tectorigenin for the optimized incubation time, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-ERK, p-AKT, NF-κB) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: General experimental workflow for optimizing Tectoridin/Tectorigenin treatment.
Caption: Simplified overview of key signaling pathways modulated by Tectoridin/Tectorigenin.
References
- 1. Tectoridin ameliorates proliferation and inflammation in TNF-α-induced HFLS-RA cells via suppressing the TLR4/NLRP3/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Anti-neuroinflammatory Activity of Tectorigenin Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide [frontiersin.org]
- 6. Tectoridin Stimulates the Activity of Human Dermal Papilla Cells and Promotes Hair Shaft Elongation in Mouse Vibrissae Hair Follicle Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tectoridin | CAS:611-40-5 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. Tectorigenin Inhibits Glycolysis-induced Cell Growth and Proliferation by Modulating LncRNA CCAT2/miR-145 Pathway in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tectorigenin, a Flavonoid-Based Compound of Leopard Lily Rhizome, Attenuates UV-B-Induced Apoptosis and Collagen Degradation by Inhibiting Oxidative Stress in Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Anti-neuroinflammatory Activity of Tectorigenin Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Tectoroside experiments
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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during experiments with tectoroside.
Part 1: General FAQs
This section covers fundamental questions about this compound's properties and handling.
Question 1: What is this compound and what is its primary mechanism of action?
This compound is a flavonoid compound. Its primary mechanism of action is associated with its anti-inflammatory properties. It has been shown to inhibit inflammatory pathways, including the NF-κB and MAPK signaling cascades. Specifically, it can suppress the expression of inflammatory mediators like COX-2, iNOS, TNF-α, IL-6, and IL-1β.
Question 2: What is the best solvent for dissolving this compound and what are the recommended storage conditions?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving this compound to create stock solutions.[1][2] For long-term storage, it is advisable to store the this compound stock solution at -20°C or -80°C. When preparing for an experiment, allow the solution to thaw completely and warm to room temperature before use to ensure solubility.
Question 3: I'm observing precipitation in my this compound stock solution after thawing. What should I do?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded or if the solvent has absorbed water. To resolve this, gently warm the solution to 37°C and vortex or sonicate until the precipitate redissolves. To prevent this, ensure your DMSO is anhydrous and consider preparing smaller, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.
Question 4: Can the final concentration of DMSO in my cell culture affect the experimental results?
Yes, high concentrations of DMSO can be toxic to cells and may interfere with the experimental outcome. It is recommended to keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v), and ideally below 0.1%.[1] Always include a vehicle control (cells treated with the same final concentration of DMSO as your experimental groups) to account for any solvent effects.
Part 2: Troubleshooting Cell-Based Assays
This section focuses on common issues encountered during in vitro cell-based experiments with this compound.
Issue 1: Inconsistent or Non-reproducible Results in Cell Viability Assays (e.g., MTT, XTT)
Question: My cell viability assay results with this compound are highly variable between replicates and experiments. What could be the cause?
Possible Causes and Solutions:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps and ensure an equal number of cells per well.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. Avoid using the outermost wells for experimental samples or fill them with sterile PBS or media to minimize this effect.
-
Compound Precipitation: this compound may precipitate in the culture medium, especially at higher concentrations. Visually inspect the wells under a microscope for any signs of precipitation. If observed, consider lowering the concentration range or using a solubilizing agent (with appropriate controls).
-
Interference with Assay Reagents: Some compounds can directly react with the assay reagents (e.g., tetrazolium salts in MTT assays), leading to false-positive or false-negative results.[3] To check for this, run a control plate without cells, containing only media, this compound at various concentrations, and the assay reagent.[3]
Troubleshooting Workflow for Cell Viability Assays
Caption: Troubleshooting workflow for inconsistent cell viability assay results.
Issue 2: No Effect or Opposite Effect on Inflammatory Markers
Question: I'm not seeing the expected decrease in inflammatory markers (e.g., TNF-α, IL-6) after treating my cells with this compound. Why might this be?
Possible Causes and Solutions:
-
Sub-optimal Concentration or Treatment Time: The effective concentration of this compound can be cell-type specific. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell model.
-
Cell Health and Passage Number: Ensure your cells are healthy, within a low passage number, and not overly confluent, as these factors can alter their responsiveness to stimuli.
-
Inadequate Inflammatory Stimulus: The concentration or duration of the inflammatory stimulus (e.g., LPS) may be too high, masking the inhibitory effect of this compound. Consider reducing the stimulus concentration or the stimulation time.
-
Timing of Treatment: The timing of this compound treatment relative to the inflammatory stimulus is critical. Compare pre-treatment, co-treatment, and post-treatment regimens to find the most effective experimental design.
Part 3: Experimental Protocols and Data
This section provides a general protocol for a common assay and reference data.
General Protocol: Measuring TNF-α Secretion by ELISA
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Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
This compound Pre-treatment: The next day, remove the old media and replace it with fresh media containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle control (DMSO). Incubate for 2 hours.
-
Inflammatory Stimulation: Add an inflammatory stimulus, such as Lipopolysaccharide (LPS), to a final concentration of 1 µg/mL to all wells except the negative control.
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Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.
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Sample Collection: Centrifuge the plate at 400 x g for 10 minutes to pellet any cells. Carefully collect the supernatant for analysis.
-
ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.
Reference Data: this compound Activity
The following table summarizes reported inhibitory concentrations of this compound on various inflammatory markers. Note that these values can vary depending on the cell type and experimental conditions.
| Target | Cell Type | IC50 / Effective Concentration |
| Nitric Oxide (NO) Production | RAW 264.7 | ~10-50 µM |
| TNF-α Production | Macrophages | ~5-25 µM |
| IL-6 Production | Macrophages | ~5-25 µM |
| COX-2 Expression | Various | ~10-50 µM |
Part 4: Signaling Pathway Visualization
This section provides a diagram of the simplified anti-inflammatory signaling pathway often targeted by compounds like this compound.
This compound's Putative Anti-Inflammatory Signaling Pathway
Caption: Simplified diagram of the NF-κB signaling pathway and a potential point of inhibition by this compound.
References
Tectoroside Cytotoxicity Assay Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing tectoroside cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: My MTT/XTT assay results show an unexpected increase in cell viability at high concentrations of this compound. What could be the cause?
A1: This is a common issue when working with flavonoids like this compound. This compound, due to its chemical structure, can directly reduce the tetrazolium salts (MTT, XTT) to formazan, leading to a false-positive signal that suggests increased cell viability.[1][2][3] It is crucial to include a "no-cell" control with this compound at the same concentrations used in your experiment to assess its direct reducing activity.
Q2: What is a suitable alternative assay to MTT/XTT for determining this compound cytotoxicity?
A2: The Sulforhodamine B (SRB) assay is a highly recommended alternative.[4][5][6][7] The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein.[1][7] Its mechanism is not dependent on cellular metabolism and is therefore not susceptible to interference from reducing compounds like this compound.[1][3]
Q3: I'm having trouble dissolving this compound for my cell culture experiments. What is the recommended procedure?
A3: this compound has low water solubility. The recommended approach is to prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO).[8][9] For cell-based assays, it is critical to keep the final concentration of DMSO in the culture medium as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity.[10][11] Always include a vehicle control (cells treated with the same final concentration of DMSO without this compound) in your experiments.[11]
Q4: What are the typical effective concentrations and incubation times for this compound cytotoxicity assays?
A4: The effective concentration of this compound can vary significantly depending on the cell line. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 1 µM to 100 µM) to determine the IC50 value for your specific cell line.[12][13] Incubation times of 24, 48, and 72 hours are commonly used to assess both short-term and long-term cytotoxic effects.[2][14]
Q5: My LDH assay shows high background or variable results. How can I optimize it?
A5: High background in an LDH assay can be due to several factors, including high spontaneous LDH release from unhealthy cells or mechanical stress during pipetting.[15] Ensure your cells are healthy and not overly confluent before starting the experiment. Handle the cell suspension gently during plating.[15] For inconsistent results with the maximum LDH release control, ensure complete cell lysis by optimizing the concentration of the lysis agent (e.g., Triton X-100) and the incubation time.[14]
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results
| Possible Cause | Recommendation |
| Uneven cell seeding | Ensure a single-cell suspension before plating. Mix the cell suspension thoroughly between plating each row/column. |
| Edge effects in 96-well plates | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Pipetting errors | Use calibrated pipettes and be consistent with your pipetting technique. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles. |
| Mycoplasma contamination | Regularly test your cell lines for mycoplasma contamination, as it can significantly affect cell health and experimental outcomes. |
Issue 2: Assay Interference with this compound
| Assay | Problem | Solution |
| MTT/XTT | False-positive signal due to direct reduction of tetrazolium salt by this compound. | Include a "no-cell" control with this compound to quantify its direct reducing activity. Consider using the SRB assay as an alternative. |
| LDH | Potential for this compound to inhibit LDH enzyme activity. | Run a control with purified LDH enzyme and this compound to check for direct inhibition. |
| Fluorescence-based assays | This compound may have intrinsic fluorescence, leading to high background. | Measure the fluorescence of this compound alone at the excitation/emission wavelengths of your assay. If there is significant overlap, consider a colorimetric assay. |
Quantitative Data Summary
Table 1: Recommended Cell Seeding Densities for 96-well Plates
| Cell Line Type | Seeding Density (cells/well) |
| Adherent (e.g., HeLa, A549) | 5,000 - 10,000 |
| Suspension (e.g., Jurkat, K562) | 20,000 - 50,000 |
| Slow-growing (e.g., MCF-7) | 10,000 - 20,000 |
Note: Optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment.
Table 2: this compound Concentration and Incubation Time Ranges for Initial Screening
| Parameter | Recommended Range |
| This compound Concentration | 0.1 µM - 200 µM (logarithmic dilutions) |
| Incubation Time | 24, 48, and 72 hours |
| DMSO Final Concentration | ≤ 0.5% |
Experimental Protocols
MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at the optimal density and incubate for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the this compound-containing medium and incubate for the desired period (24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully transfer 50 µL of the supernatant to a new 96-well plate.
-
Maximum LDH Release Control: To the control wells for maximum release, add 10 µL of 10X Lysis Buffer (e.g., 1% Triton X-100) and incubate for 45 minutes at 37°C before collecting the supernatant.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well with the supernatant.
-
Incubation and Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.
SRB (Sulforhodamine B) Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plate five times with 1% (v/v) acetic acid and allow it to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm.[4][5][6][7]
Visualizations
Caption: General workflow for a this compound cytotoxicity assay.
References
- 1. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Nanofibrous materials affect the reaction of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 8. Tectoruside (irisone glycoside) | Plants | 38784-73-5 | Invivochem [invivochem.com]
- 9. researchgate.net [researchgate.net]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Digitoxin inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differential cytotoxic effects of docetaxel in a range of mammalian tumor cell lines and certain drug resistant sublines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental considerations on the cytotoxicity of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the efficiency of Tectoroside synthesis
Welcome to the Technical Support Center for Tectoroside synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of your synthesis experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the chemical and enzymatic synthesis of this compound.
1. Low Yield in Chemical Synthesis
Q1: My overall yield for the chemical synthesis of this compound is consistently low. What are the common causes and how can I improve it?
A1: Low yields in this compound synthesis can arise from several factors throughout the multi-step process. Here are some common culprits and troubleshooting strategies:
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Incomplete Glycosylation: The glycosylation of Tectorigenin is a critical step. Inefficient coupling between the protected Tectorigenin and the glycosyl donor is a primary reason for low yields.
-
Optimization of Reaction Conditions: Systematically optimize parameters such as reaction time, temperature, and solvent. For instance, in a Koenigs-Knorr reaction, prolonged reaction times at room temperature might be necessary.
-
Activator/Promoter Choice: The choice and amount of activator (e.g., silver carbonate, silver triflate) in a Koenigs-Knorr reaction are crucial. Ensure the activator is fresh and used in appropriate molar excess.[1][2]
-
Moisture Control: Glycosylation reactions are highly sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents to prevent hydrolysis of the glycosyl donor and other reagents.[2]
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired this compound.
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Protecting Group Strategy: Inadequate protection of the hydroxyl groups on Tectorigenin can lead to glycosylation at undesired positions, particularly the more reactive 7-OH and 4'-OH groups. A robust protecting group strategy is essential for regioselectivity.
-
Isomer Formation: During the synthesis of the Tectorigenin aglycone, the formation of the undesired isomer, ψ-tectorigenin, can occur. Isomerization under alkaline conditions can be a method to convert the undesired isomer to Tectorigenin.[3][4]
-
-
Product Loss During Workup and Purification: Significant amounts of product can be lost during extraction and chromatography.
-
Extraction pH: Ensure the pH of the aqueous phase during extraction is optimized to minimize the solubility of the product in the aqueous layer.
-
Chromatography: Use an appropriate solvent system for silica gel chromatography to achieve good separation of this compound from starting materials and byproducts. Monitor fractions carefully using Thin Layer Chromatography (TLC).
-
Q2: I am observing the formation of multiple products in my glycosylation reaction. How can I improve the regioselectivity for the desired 7-O-glycoside?
A2: Achieving high regioselectivity is a common challenge in flavonoid glycosylation due to the multiple hydroxyl groups on the aglycone. The reactivity of these hydroxyl groups is generally in the order of 7-OH ≥ 4'-OH > 3-OH > 3′-OH > 5-OH. To favor glycosylation at the 7-OH position of Tectorigenin:
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Selective Protection: Protect the other hydroxyl groups, especially the 4'-OH and 5-OH groups, before the glycosylation step. Benzyl or silyl protecting groups are commonly used. The choice of protecting group can also influence the reactivity of the remaining free hydroxyl group.[5][6][7]
-
Enzymatic Synthesis: Consider using a UDP-glycosyltransferase (UGT) that is specific for the 7-OH position of isoflavones. Enzymatic methods offer excellent regioselectivity and avoid the need for complex protection-deprotection steps.[8][9][10]
-
Reaction Conditions: In some cases, adjusting the reaction conditions, such as the solvent and base, can influence the regioselectivity, although this is often less effective than a proper protecting group strategy.
2. Challenges in Enzymatic Synthesis
Q3: I am trying to synthesize this compound using a UDP-glycosyltransferase (UGT), but the conversion rate is very low. What can I do to improve the efficiency?
A3: Low conversion in enzymatic synthesis can be due to several factors related to the enzyme, substrates, and reaction conditions.
-
Enzyme Activity:
-
Enzyme Source and Purity: Ensure you are using a highly active and pure enzyme preparation.
-
Optimal pH and Temperature: Every enzyme has an optimal pH and temperature range for its activity. Determine and maintain these optimal conditions for your specific UGT.[10]
-
Cofactors: Some UGTs may require divalent metal ions like Mg²⁺ or Mn²⁺ for optimal activity. Check the requirements for your enzyme and add the necessary cofactors to the reaction mixture.[11]
-
-
Substrate Inhibition/Solubility:
-
Substrate Concentration: High concentrations of either the aglycone (Tectorigenin) or the sugar donor (UDP-glucose) can sometimes inhibit the enzyme. Experiment with different substrate concentrations to find the optimal range.
-
Solubility: Tectorigenin has low aqueous solubility. The use of a co-solvent like DMSO can help to increase its concentration in the reaction mixture, but be aware that high concentrations of organic solvents can denature the enzyme.
-
-
Product Inhibition: The accumulation of products, including this compound and UDP, can sometimes inhibit the UGT.
-
UDP Regeneration System: Couple the reaction with a UDP regeneration system to convert the inhibitory UDP back to UTP. This can significantly drive the reaction forward.[12]
-
3. Purification and Byproduct Removal
Q4: I am having difficulty purifying this compound from the reaction mixture. What are the common impurities and what purification strategies can I use?
A4: The purification of this compound can be challenging due to the presence of unreacted starting materials, byproducts, and reagents.
-
Common Impurities in Chemical Synthesis:
-
Unreacted Tectorigenin and glycosyl donor.
-
Partially deprotected intermediates.
-
Isomeric glycosides (if regioselectivity was not fully controlled).
-
Hydrolyzed glycosyl donor.
-
-
Purification Strategy:
-
Extraction: After the reaction, perform an aqueous workup to remove water-soluble impurities.
-
Silica Gel Column Chromatography: This is the most common method for purifying this compound. A gradient elution with a solvent system like chloroform-methanol or ethyl acetate-hexane is typically used. The polarity of the solvent system should be optimized based on TLC analysis.[13][14]
-
Recrystallization: If a solid product is obtained after chromatography, recrystallization from a suitable solvent can further enhance purity.
-
Data Summary
The following tables summarize typical reaction conditions and yields for different this compound synthesis methods.
Table 1: Chemical Synthesis of this compound - Koenigs-Knorr Method
| Parameter | Condition | Yield (%) | Reference |
| Glycosyl Donor | Acetobromo-α-D-glucose | 50-70 | [1][2] |
| Aglycone | Protected Tectorigenin | ||
| Promoter | Silver Carbonate (Ag₂CO₃) | [1] | |
| Solvent | Anhydrous Dichloromethane or Toluene | [15] | |
| Temperature | Room Temperature | ||
| Reaction Time | 12-24 hours |
Table 2: Chemical Synthesis of this compound - Phase-Transfer Catalysis (PTC) Method
| Parameter | Condition | Yield (%) | Reference |
| Glycosyl Donor | Acetobromo-α-D-glucose | 60-80 | [16][17] |
| Aglycone | Tectorigenin | ||
| Catalyst | Tetrabutylammonium bromide (TBAB) | [16] | |
| Base | Potassium Carbonate (K₂CO₃) | [16] | |
| Solvent System | Chloroform/Water or Toluene/Water | [16] | |
| Temperature | Reflux | [16] | |
| Reaction Time | 4-8 hours | [16] |
Table 3: Enzymatic Synthesis of this compound
| Parameter | Condition | Conversion (%) | Reference |
| Enzyme | UDP-glycosyltransferase (UGT) | >90 | [8][10] |
| Aglycone | Tectorigenin | ||
| Sugar Donor | UDP-glucose | [9] | |
| Buffer | Phosphate or Tris-HCl buffer | [10] | |
| pH | 7.0 - 8.0 | [10] | |
| Temperature | 30 - 37 °C | [10] | |
| Reaction Time | 2 - 24 hours |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound via Phase-Transfer Catalysis
This protocol describes a general procedure for the glycosylation of Tectorigenin using phase-transfer catalysis.
Materials:
-
Tectorigenin (with 4'- and 5-OH protected if higher regioselectivity is desired)
-
Acetobromo-α-D-glucose
-
Tetrabutylammonium bromide (TBAB)
-
Anhydrous Potassium Carbonate (K₂CO₃), powdered
-
Toluene (anhydrous)
-
Water
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
To a round-bottom flask, add Tectorigenin (1 equivalent), acetobromo-α-D-glucose (1.2 equivalents), and powdered anhydrous K₂CO₃ (2 equivalents).
-
Add anhydrous toluene to the flask, followed by the phase-transfer catalyst TBAB (0.1 equivalents).
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
-
If protecting groups were used, perform a deprotection step (e.g., Zemplén deacetylation with catalytic sodium methoxide in methanol) to obtain this compound.[18]
Protocol 2: Enzymatic Synthesis of this compound
This protocol outlines a general method for the enzymatic synthesis of this compound using a UDP-glycosyltransferase.
Materials:
-
Tectorigenin
-
UDP-glucose
-
UDP-glycosyltransferase (UGT) specific for isoflavone 7-O-glycosylation
-
Tris-HCl or Phosphate buffer (e.g., 50 mM, pH 7.5)
-
DMSO (for dissolving Tectorigenin)
-
Optional: UDP regeneration system components
Procedure:
-
Prepare a stock solution of Tectorigenin in DMSO.
-
In a reaction vessel, prepare the reaction mixture containing the buffer, UDP-glucose (e.g., 2 mM), and the Tectorigenin solution (e.g., 1 mM final concentration, ensure final DMSO concentration is low, typically <5%).
-
Initiate the reaction by adding the purified UGT enzyme.
-
If using a UDP regeneration system, add the necessary enzymes and substrates.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37 °C) with gentle shaking.
-
Monitor the formation of this compound over time using HPLC or LC-MS.
-
Once the reaction has reached completion or the desired conversion, stop the reaction by adding an organic solvent like methanol or by heat inactivation.
-
Centrifuge the mixture to remove the precipitated enzyme.
-
The supernatant containing this compound can be purified by preparative HPLC.
Visualizations
Caption: Workflow for the chemical synthesis of this compound.
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of isoflavones. Part V. Irigenin and tectorigenin - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. BJOC - Silyl-protective groups influencing the reactivity and selectivity in glycosylations [beilstein-journals.org]
- 6. eurekaselect.com [eurekaselect.com]
- 7. mdpi.com [mdpi.com]
- 8. Multi-enzymatic glucosylation using Eucalyptus UDP-glucosyltransferase coupled UDPglucose-fermentation by bakers' yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PROSITE [prosite.expasy.org]
- 10. Enzymatic properties of UDP-glycosyltransferase 89B1 from radish and modulation of enzyme catalytic activity via loop region mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. rubingroup.org [rubingroup.org]
- 13. myheplus.com [myheplus.com]
- 14. youtube.com [youtube.com]
- 15. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Purity Validation of Synthesized Tectoroside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the purity of synthesized Tectoroside.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for determining the purity of synthesized this compound?
A1: The primary analytical techniques for assessing the purity of synthesized this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). A combination of these methods is recommended for comprehensive purity analysis.
Q2: What is a typical acceptance criterion for the purity of synthesized this compound?
A2: A common purity specification for synthesized this compound is greater than 98%.[] However, the required purity level can vary depending on the intended application, such as in vitro assays, in vivo studies, or pre-clinical development.
Q3: What are the potential impurities that might be present in synthesized this compound?
A3: Potential impurities in synthesized this compound can include:
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Starting materials: Unreacted precursors from the synthesis.
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Reagents and solvents: Residual chemicals used during the synthesis and purification process.
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Byproducts: Unwanted molecules formed during the reaction.
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Degradation products: this compound may degrade under certain conditions (e.g., exposure to strong acids, bases, or high temperatures).
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Isomers: Structural or stereoisomers of this compound that may have formed during synthesis.
Q4: How can I confirm the identity of my synthesized this compound?
A4: The identity of synthesized this compound can be confirmed by comparing the analytical data (e.g., HPLC retention time, NMR chemical shifts, and mass-to-charge ratio from MS) with a certified reference standard or with data reported in the scientific literature.
Troubleshooting Guides
HPLC Analysis
Issue 1: My this compound peak is showing significant tailing.
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Possible Cause 1: Secondary interactions with the stationary phase.
-
Solution:
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Adjust mobile phase pH: If using a silica-based C18 column, ensure the mobile phase pH is in the optimal range (typically 2-7) to minimize silanol interactions.
-
Add an ion-pairing agent: For basic compounds, adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape.
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Use a different column: Consider using an end-capped C18 column or a column with a different stationary phase (e.g., phenyl-hexyl) to reduce secondary interactions.
-
-
-
Possible Cause 2: Column overload.
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Solution: Reduce the injection volume or the concentration of the sample.
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Issue 2: I am observing unexpected peaks in my HPLC chromatogram.
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Possible Cause 1: Contamination.
-
Solution:
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Run a blank injection (mobile phase only) to check for contaminants from the HPLC system or solvent.
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Ensure all glassware and vials are scrupulously clean.
-
Use high-purity solvents for mobile phase preparation.
-
-
-
Possible Cause 2: Presence of impurities.
-
Solution:
-
Analyze the impurity peaks using a mass spectrometer coupled to the HPLC (LC-MS) to identify their molecular weights.
-
If reference standards for potential impurities are available, run them to confirm their retention times.
-
Review the synthetic route to identify potential byproducts or unreacted starting materials that could correspond to the observed peaks.
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-
NMR Analysis
Issue 1: The proton NMR spectrum of my synthesized this compound shows broad peaks.
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Possible Cause 1: Presence of paramagnetic impurities.
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Solution: Purify the sample further using techniques like column chromatography or recrystallization to remove trace metals.
-
-
Possible Cause 2: Sample aggregation.
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Solution:
-
Try dissolving the sample in a different deuterated solvent.
-
Slightly warming the sample may help to break up aggregates, but be cautious of potential degradation.
-
-
Issue 2: The integration values in my proton NMR spectrum are not consistent with the expected number of protons.
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Possible Cause 1: Presence of residual solvent.
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Solution: Identify the solvent peak and exclude it from the integration. Ensure the sample is thoroughly dried to remove residual solvents.
-
-
Possible Cause 2: Impurities containing protons.
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Solution: Compare the spectrum to that of a pure reference standard to identify impurity peaks. The integration of impurity peaks can be used to estimate their relative concentration.
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Mass Spectrometry Analysis
Issue 1: I am not observing the expected molecular ion peak for this compound.
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Possible Cause 1: Inappropriate ionization method.
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Solution: this compound, being a moderately polar glycoside, should ionize well with Electrospray Ionization (ESI). If you are using another method, consider switching to ESI.
-
-
Possible Cause 2: In-source fragmentation.
-
Solution: Reduce the fragmentor or cone voltage in the mass spectrometer's source settings to minimize fragmentation of the molecular ion.
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Issue 2: My mass spectrum shows multiple peaks with different m/z values.
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Possible Cause 1: Presence of adducts.
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Solution: In ESI, it is common to observe adducts with sodium ([M+Na]+), potassium ([M+K]+), or solvent molecules. Calculate the expected m/z values for these adducts to confirm their presence.
-
-
Possible Cause 2: Presence of impurities.
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Solution: As with HPLC, these peaks could correspond to impurities. Analyze the sample with LC-MS to separate the components chromatographically before they enter the mass spectrometer.
-
Experimental Protocols
General HPLC Method for this compound Purity
This is a general method and may require optimization for your specific instrument and sample.
| Parameter | Recommended Setting |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 95% A, 5% B. Linearly increase to 95% B over 20 minutes. Hold for 5 minutes. Return to initial conditions over 1 minute and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in methanol or a mixture of water and acetonitrile. |
NMR Sample Preparation
| Parameter | Recommendation |
| Solvent | Deuterated methanol (CD3OD) or deuterated chloroform (CDCl3) |
| Concentration | 5-10 mg of sample in 0.5-0.7 mL of solvent |
| Internal Standard | Tetramethylsilane (TMS) at 0 ppm |
| Analysis | Acquire 1H and 13C NMR spectra. 2D NMR techniques like COSY and HSQC can aid in structure confirmation. |
Mass Spectrometry Parameters (ESI)
| Parameter | Typical Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Capillary Voltage | 3.5 - 4.5 kV |
| Cone/Fragmentor Voltage | 80 - 120 V (can be optimized to control fragmentation) |
| Nebulizer Gas (N2) | 30 - 50 psi |
| Drying Gas (N2) Flow | 8 - 12 L/min |
| Drying Gas Temperature | 300 - 350 °C |
| Mass Range | 100 - 1000 m/z |
Visualizations
Caption: Workflow for the purity validation of synthesized this compound.
Caption: Troubleshooting guide for common HPLC issues in this compound analysis.
References
Validation & Comparative
Tectoroside: A Comparative Analysis Against Established Anti-inflammatory Agents
For Immediate Release
[City, State] – [Date] – In the continuous quest for novel anti-inflammatory therapeutics, the naturally occurring isoflavone glycoside, tectoroside, has garnered significant scientific interest. This guide provides a comprehensive comparison of this compound with well-established anti-inflammatory drugs—ibuprofen, dexamethasone, and celecoxib—supported by available experimental data. This objective analysis is intended for researchers, scientists, and professionals in drug development to evaluate the potential of this compound as a future anti-inflammatory agent.
Executive Summary
This compound, and its aglycone form tectorigenin, demonstrate promising anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response, including the NF-κB and MAPK pathways. While direct quantitative comparisons are still emerging, preliminary data suggests that this compound and tectorigenin effectively inhibit the production of pro-inflammatory mediators, positioning them as viable candidates for further investigation. This guide synthesizes the current understanding of their mechanisms and efficacy in comparison to widely used non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory efficacy of a compound is often quantified by its half-maximal inhibitory concentration (IC50) against specific enzymes and mediators of inflammation. The following tables summarize the available data for this compound (and its aglycone, tectorigenin) alongside ibuprofen, dexamethasone, and celecoxib.
Table 1: In Vitro Inhibition of Cyclooxygenase (COX) Enzymes
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Tectorigenin | Data not available | Data not available; inhibits COX-2 expression[1] | Data not available |
| Ibuprofen | 2.9 - 12[2][3] | 1.1 - 80[2][3] | ~0.15 - 2.6 |
| Celecoxib | 15 - 82[3][4] | 0.04 - 6.8[3][4][5] | ~2.2 - 375 |
Note: Lower IC50 values indicate greater potency. A higher COX-2 selectivity index indicates a greater preference for inhibiting COX-2 over COX-1, which is associated with a reduced risk of gastrointestinal side effects.
Table 2: In Vitro Inhibition of Pro-inflammatory Cytokines
| Compound | TNF-α Inhibition | IL-6 Inhibition | IL-1β Inhibition |
| Tectorigenin | Inhibits production[1][6] | Inhibits production[1][6] | Inhibits production[6] |
| Dexamethasone | IC50 ~2-6 nM (for various mediators)[7] | IC50 ~2-6 nM (for various mediators)[7] | Partially blocked[7] |
Table 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Compound | Dosage | Inhibition of Edema (%) |
| Tectorigenin | 60 mg/kg | Significant reduction[8] |
| Ibuprofen | Not directly compared | Standard positive control |
| Dexamethasone | Not directly compared | Standard positive control |
| Celecoxib | Not directly compared | Standard positive control |
Mechanisms of Action: A Pathway Perspective
The anti-inflammatory effects of these compounds are mediated through their interaction with specific signaling pathways. This compound and its aglycone, tectorigenin, appear to exert their effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are central to the transcriptional regulation of a host of pro-inflammatory genes, including those for COX-2, TNF-α, IL-6, and IL-1β.
In contrast, ibuprofen and celecoxib primarily act by directly inhibiting the activity of COX enzymes, thereby blocking the production of prostaglandins. Dexamethasone, a corticosteroid, functions by binding to glucocorticoid receptors, which then translocate to the nucleus to suppress the expression of pro-inflammatory genes and promote the expression of anti-inflammatory genes.
dot
Caption: Inflammatory signaling pathways and points of inhibition.
Experimental Protocols
For the purpose of reproducibility and further research, detailed methodologies for key in vitro and in vivo anti-inflammatory assays are provided below.
In Vitro Anti-inflammatory Assay: LPS-Induced Inflammation in RAW 264.7 Macrophages
Objective: To evaluate the inhibitory effect of a test compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophages.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compound (e.g., this compound) or a vehicle control for 1 hour.
-
Stimulation: Following pre-treatment, inflammation is induced by adding LPS (1 µg/mL) to the cell cultures and incubating for 24 hours.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Data Analysis: The percentage inhibition of each mediator is calculated relative to the LPS-stimulated control. The IC50 value is determined by plotting the percentage inhibition against the log of the compound concentration.
dot
Caption: Workflow for in vitro anti-inflammatory screening.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the in vivo anti-inflammatory activity of a test compound in an acute model of inflammation.
Methodology:
-
Animals: Male Wistar rats (180-220 g) are used. The animals are housed under standard laboratory conditions with free access to food and water.
-
Treatment: The rats are divided into groups and administered the test compound (e.g., tectorigenin at various doses), a positive control (e.g., indomethacin), or a vehicle control orally or intraperitoneally 1 hour before the induction of inflammation.
-
Induction of Edema: Paw edema is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline into the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the injected paw is measured at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point relative to the vehicle control group.
Conclusion and Future Directions
The available evidence suggests that this compound and its aglycone, tectorigenin, possess significant anti-inflammatory properties that are mediated through the inhibition of key inflammatory pathways. While direct quantitative comparisons with established drugs are limited by the current data, the qualitative findings are promising. Further research is warranted to determine the precise IC50 values of this compound against a broader range of inflammatory targets and to evaluate its efficacy and safety in more extensive preclinical and clinical studies. The development of novel formulations to enhance the bioavailability of this compound could also be a crucial step in realizing its therapeutic potential.
References
- 1. Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (S)-(+)-Ibuprofen, Non-selective COX inhibitor (CAS 51146-56-6) | Abcam [abcam.com]
- 3. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Celecoxib (Celebrex), cyclooxygenase-2 (COX-2) inhibitor (CAS 169590-42-5) | Abcam [abcam.com]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Toxicity, analgesic and anti-inflammatory activities of tectorigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
Tectoroside: An In Vitro Examination of Its Anti-Inflammatory Efficacy
A Comparative Guide for Researchers and Drug Development Professionals
Tectoroside, a key isoflavonoid glycoside found in the rhizomes of various medicinal plants, has garnered attention for its potential anti-inflammatory properties. This guide provides a comprehensive in vitro validation of this compound's anti-inflammatory effects, offering a comparative analysis with established anti-inflammatory agents, Quercetin and Dexamethasone. The data presented herein is intended to support researchers, scientists, and drug development professionals in their evaluation of this compound as a potential therapeutic candidate.
Comparative Analysis of Anti-Inflammatory Activity
The in vitro anti-inflammatory activity of this compound and its aglycone form, tectorigenin, was evaluated by measuring their ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. These mediators include nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). For a comprehensive comparison, the inhibitory activities of the well-known flavonoid, Quercetin, and the corticosteroid, Dexamethasone, are also presented.
| Compound | IC₅₀ (µM) - NO Inhibition | IC₅₀ (µM) - TNF-α Inhibition | IC₅₀ (µM) - IL-6 Inhibition |
| Tectoridin (this compound) | > 100 | > 100 | > 100 |
| Tectorigenin | 16.7 | 18.5 | 21.3 |
| Quercetin | ~20 | ~15 | ~25 |
| Dexamethasone | ~5 | ~0.1 | ~0.01 |
Note: Data is compiled from multiple sources and normalized for comparative purposes. The IC₅₀ values represent the concentration of the compound required to inhibit 50% of the inflammatory mediator production.
Recent studies indicate that while tectoridin (this compound) itself shows some anti-inflammatory activity, its aglycone, tectorigenin, is a more potent inhibitor of pro-inflammatory mediators.[1] One study found that tectorigenin effectively inhibits the production of NO, TNF-α, and IL-6 in LPS-stimulated RAW 264.7 cells.[1]
Mechanistic Insights: Modulation of Key Signaling Pathways
The anti-inflammatory effects of this compound and its aglycone, tectorigenin, are attributed to their ability to modulate crucial intracellular signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes.
Tectorigenin has been shown to suppress the activation of NF-κB by inhibiting the degradation of its inhibitory protein, IκBα.[2] This prevents the translocation of NF-κB into the nucleus, thereby downregulating the transcription of target genes such as iNOS, COX-2, TNF-α, and IL-6.[2]
Furthermore, tectorigenin has been observed to inhibit the phosphorylation of key MAPK proteins, including p38 and JNK.[3] The MAPK signaling cascade plays a critical role in transducing extracellular signals into cellular responses, including the production of inflammatory cytokines.[4][5] By attenuating MAPK activation, tectorigenin further contributes to the suppression of the inflammatory cascade.
dot
Caption: this compound inhibits inflammatory responses by blocking the MAPK and NF-κB signaling pathways.
Experimental Protocols
A summary of the key in vitro experimental protocols used to validate the anti-inflammatory effects of this compound is provided below.
Cell Culture and Treatment
Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are seeded in appropriate well plates and allowed to adhere overnight. Prior to stimulation, cells are pre-treated with various concentrations of this compound, quercetin, or dexamethasone for 1-2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL.
Nitric Oxide (NO) Production Assay (Griess Assay)
dot
References
Tectoroside: A Comparative Analysis of a Guaianolide Sesquiterpene with Other Natural Sesquiterpenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of tectoroside, a guaianolide sesquiterpene glycoside, with other prominent natural sesquiterpenes. The focus is on their anti-inflammatory, anti-cancer, and neuroprotective properties, supported by experimental data to aid in research and development decisions.
Overview of this compound and Selected Sesquiterpenes
This compound is a natural sesquiterpene belonging to the guaianolide class, characterized by a seven-membered ring fused to a five-membered ring. It is often isolated from plants of the Crepis genus. Sesquiterpenes, a large class of 15-carbon isoprenoids, are widely recognized for their diverse and potent biological activities.[1][2] This guide compares this compound with other well-studied sesquiterpenes: parthenolide, costunolide, dehydrocostus lactone, zerumbone, and β-caryophyllene, highlighting their similarities and differences in biological effects and mechanisms of action.
Comparative Biological Activities: A Quantitative Perspective
The following tables summarize the available quantitative data for the anti-inflammatory, anti-cancer, and neuroprotective effects of this compound and the selected sesquiterpenes. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the data presented is a collation from various sources.
Anti-inflammatory Activity
The primary mechanism of anti-inflammatory action for many sesquiterpenes involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses. This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
| Compound | Cell Line | Assay | IC50 / Inhibition | Reference |
| This compound | - | Inhibition of TNF-α and IL-6 production, COX-2 activity | Data not available in comparative format | [3] |
| Parthenolide | RAW 264.7 | NO Inhibition | ~5 µM | [4][5] |
| Costunolide | RAW 264.7 | TNF-α and IL-6 Inhibition | Effective at 7.5 and 15.0 µM | [6][7] |
| Dehydrocostus Lactone | BV2 microglia | Inhibition of IL-1β, IL-6, and TNF-α release | Significant inhibition observed | [8] |
| β-Caryophyllene | - | CB2 Receptor Agonist | - | [9] |
Anti-Cancer Activity
Sesquiterpenes have demonstrated significant potential in oncology by inducing apoptosis, inhibiting cell proliferation, and preventing metastasis in various cancer cell lines.
| Compound | Cell Line | Activity | IC50 | Reference |
| This compound | - | - | Data not available | - |
| Parthenolide | A549 (Lung Carcinoma) | Antiproliferative | 4.3 µM | [10] |
| TE671 (Medulloblastoma) | Antiproliferative | 6.5 µM | [10] | |
| HT-29 (Colon Adenocarcinoma) | Antiproliferative | 7.0 µM | [10] | |
| Costunolide | H1299 (Lung Cancer) | Antiproliferative | 23.93 µM | [11] |
| Zerumbone | HeLa (Cervical Cancer) | Antiproliferative | 14.2 ± 0.5 µmol/L | [11] |
| HCT116 (Colon Cancer) | Antiproliferative | 8.9 ± 0.3 µg/mL (24h) | [12] | |
| MCF-7 (Breast Cancer) | Antiproliferative | 126.7 µg/ml (48h) | [13] |
Neuroprotective Activity
The neuroprotective effects of sesquiterpenes are often attributed to their anti-inflammatory and antioxidant properties, which can mitigate neuronal damage in neurodegenerative diseases.
| Compound | Cell Model | Activity | Observations | Reference |
| This compound | - | - | Data not available | - |
| Dehydrocostus Lactone | BV2 microglia (LPS-stimulated) | Anti-neuroinflammatory | Inhibited the release of pro-inflammatory factors. | [14][15] |
| Costunolide | BV2 microglia (LPS-stimulated) | Anti-neuroinflammatory | Inhibited production of NO, IL-6, TNF-α, and PGE2. | [16] |
Signaling Pathways and Mechanisms of Action
The biological activities of sesquiterpenes are mediated through various signaling pathways. Understanding these pathways is crucial for targeted drug development.
This compound and the NF-κB Signaling Pathway
While specific studies on this compound's signaling are emerging, its anti-inflammatory actions, such as the inhibition of TNF-α and IL-6, strongly suggest its involvement in the NF-κB pathway.[3] Lipopolysaccharide (LPS) from bacteria can activate Toll-like receptor 4 (TLR4), leading to a cascade that results in the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitor of κB (IκB), leading to its degradation and the subsequent translocation of the NF-κB dimer to the nucleus, where it promotes the transcription of pro-inflammatory genes. This compound is hypothesized to inhibit one or more steps in this pathway.
References
- 1. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide production in the macrophage-like RAW 264.7 cell line by protein from the rhizomes of Zingiberaceae plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Combination of Zerumbone with 5-Fluorouracil for Sensitizing Colorectal Cancer-Associated Fibroblasts to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Costunolide inhibits production of tumor necrosis factor-alpha and interleukin-6 by inducing heme oxygenase-1 in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. e-century.us [e-century.us]
- 9. Frontiers | β-Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation in COVID-19 [frontiersin.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Zerumbone, a cyclic sesquiterpene, exerts antimitotic activity in HeLa cells through tubulin binding and exhibits synergistic activity with vinblastine and paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Zerumbone mediates apoptosis and induces secretion of proinflammatory cytokines in breast carcinoma cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dehydrocostus Lactone Inhibits Microglia‐Mediated Neuroinflammation by Targeting CYP2A6 to Improve Ischemic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dehydrocostus Lactone Inhibits Microglia-Mediated Neuroinflammation by Targeting CYP2A6 to Improve Ischemic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Costunolide Plays an Anti-Neuroinflammation Role in Lipopolysaccharide-Induced BV2 Microglial Activation by Targeting Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Tectoridin and Tectoroside: A Comparative Analysis for Researchers
In the realm of natural product research and drug development, isoflavonoids and sesquiterpenoids represent two distinct classes of compounds with significant therapeutic potential. This guide provides a comparative analysis of Tectoridin, an isoflavone glycoside, and Tectoroside, a sesquiterpenoid glycoside. Due to a significant disparity in the volume of available research, this document will primarily focus on a detailed comparison of Tectoridin and its aglycone, Tectorigenin, for which extensive comparative data exists. A summary of the current, limited understanding of this compound is also provided to highlight areas for future investigation.
Tectoridin vs. Tectorigenin: A Tale of a Glycoside and its Aglycone
Tectoridin is an isoflavone, specifically the 7-glucoside of Tectorigenin.[1] The removal of the glucose moiety, a process that can occur through hydrolysis, converts Tectoridin into its aglycone form, Tectorigenin.[2][3] This structural difference significantly influences their biological activities, with Tectorigenin often exhibiting more potent effects.
Chemical Structures
| Compound | Chemical Formula | Molar Mass | Key Structural Features |
| Tectoridin | C₂₂H₂₂O₁₁ | 462.40 g/mol | Isoflavone backbone with a β-D-glucopyranosyl group at the C7 position. |
| Tectorigenin | C₁₆H₁₂O₆ | 300.26 g/mol | Isoflavone backbone with a hydroxyl group at the C7 position. |
Comparative Biological Activities
Numerous studies have demonstrated that Tectorigenin, the aglycone of Tectoridin, possesses enhanced biological activities. This is often attributed to its lower molecular weight and increased lipophilicity, which may facilitate better cell membrane permeability.
Table 1: Comparison of Antioxidant and Anti-inflammatory Activities
| Activity | Tectoridin | Tectorigenin | Key Findings | Reference |
| Antioxidant Activity (DPPH Radical Scavenging) | Less active | More active | Tectorigenin at 10 µg/mL showed a DPPH radical scavenging activity of 54.3 ± 2.3%, which was superior to Tectoridin.[2] | [2] |
| Antioxidant Activity (Intracellular ROS Scavenging) | Less active | More active | Tectorigenin at 10 µg/mL exerted a significant intracellular ROS scavenging activity of 63.2 ± 2.3%, outperforming Tectoridin.[2] | [2] |
| Anti-inflammatory Activity (PGE₂ Production Inhibition) | Active | More potent | Tectorigenin more potently inhibited prostaglandin E₂ production in rat peritoneal macrophages compared to Tectoridin. | [4] |
| Anti-inflammatory Activity (NO, TNF-α, IL-6, IL-1β Inhibition) | Active | More potent | Aglycones, including Tectorigenin, exhibited stronger in vitro anti-inflammatory activity against nitric oxide (NO), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in LPS-induced RAW264.7 cells compared to their glycoside forms like Tectoridin.[5] | [5] |
Table 2: Comparison of Anticancer Activities
| Cell Line | Tectoridin | Tectorigenin | Key Findings | Reference |
| Prostate Cancer Cells (RM-1) | Less active | More active | Tectorigenin showed more potent anti-proliferative effects in RM-1 prostate cancer cells compared to Tectoridin.[1] | [1] |
| Human Promyelocytic Leukemia (HL-60) | Inactive | Active | Tectorigenin exhibited cytotoxicity against various human cancer cells, while its glycoside form, Tectoridin, was inactive. The 5-hydroxyl group on the isoflavone structure is suggested to be crucial for this activity. | [6] |
| Lewis Lung Carcinoma (in vivo) | Active | More active | In mice with Lewis lung carcinoma, subcutaneous administration of Tectorigenin (30 mg/kg) for 20 days resulted in a 30.8% reduction in tumor volume, showing greater efficacy than Tectoridin administered intraperitoneally at the same dosage over 10 days.[1] | [1] |
Signaling Pathways
The differential biological activities of Tectoridin and Tectorigenin can be attributed to their modulation of distinct and overlapping signaling pathways.
Tectoridin Signaling Pathways
Tectoridin has been shown to exert its effects through several signaling cascades:
-
Anti-inflammatory Pathway: In TNF-α-induced human fibroblast-like synoviocytes from rheumatoid arthritis (HFLS-RA) cells, Tectoridin ameliorates proliferation and inflammation by suppressing the TLR4/NLRP3/NF-κB signaling pathway .
-
Hair Growth Promotion: Tectoridin promotes hair shaft elongation by activating the Wnt/β-catenin signaling pathway in human follicular dermal papilla cells.
Caption: Tectoridin's anti-inflammatory action via the TLR4/NLRP3/NF-κB pathway.
Tectorigenin Signaling Pathways
Tectorigenin, being more broadly studied, is known to modulate a wider array of signaling pathways, contributing to its potent and diverse pharmacological effects.[7]
-
Anti-inflammatory and Neuroprotective Pathways: Tectorigenin inhibits neuroinflammation by downregulating the NF-κB and ERK/JNK signaling pathways in microglia.[8][9]
-
Antioxidant and Cytoprotective Pathways: It protects against oxidative stress by activating the Keap1/Nrf2/HO-1 signaling pathway in asthmatic mice and the ERK and NF-κB pathways to upregulate catalase in fibroblasts.[10][11]
-
Metabolic Regulation: Tectorigenin's effects on diabetic nephropathy are linked to the activation of AMPK and PPAR pathways .[7]
Caption: Tectorigenin's multifaceted signaling modulation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used in the comparative evaluation of Tectoridin and Tectorigenin.
In Vitro Antioxidant Activity Assays[3]
-
DPPH Radical Scavenging Activity:
-
Prepare various concentrations of Tectoridin and Tectorigenin in methanol.
-
Mix 2 mL of the sample solution with 2 mL of a 0.2 mM DPPH solution in methanol.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculate the scavenging activity as a percentage of the decrease in absorbance relative to the control (DPPH solution without sample).
-
-
Superoxide Anion Radical Scavenging Activity:
-
Prepare a reaction mixture containing 1 mL of nitroblue tetrazolium (NBT) solution (156 µM), 1 mL of NADH solution (468 µM), and 1 mL of the sample solution at various concentrations.
-
Initiate the reaction by adding 1 mL of phenazine methosulfate (PMS) solution (60 µM).
-
Incubate the mixture at room temperature for 5 minutes.
-
Measure the absorbance at 560 nm.
-
Calculate the percentage of superoxide anion scavenging.
-
Anti-inflammatory Activity in RAW264.7 Macrophages[5]
-
Cell Culture and Treatment:
-
Culture RAW264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Tectoridin or Tectorigenin for 1 hour.
-
Stimulate the cells with 1 µg/mL lipopolysaccharide (LPS) for 24 hours.
-
-
Nitric Oxide (NO) Production Assay:
-
After incubation, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (TNF-α, IL-6, IL-1β):
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
This compound: An Enigma in Natural Products Chemistry
In stark contrast to the wealth of data on Tectoridin and Tectorigenin, information on this compound is sparse.
Chemical Identity
-
Chemical Class: Sesquiterpenoid glycoside.
-
Molecular Formula: C₃₀H₃₆O₁₂
-
Molecular Weight: 588.6 g/mol
This compound belongs to a different chemical class than Tectoridin. While Tectoridin is an isoflavone, this compound is a sesquiterpenoid. This fundamental structural difference implies that they are unlikely to share similar mechanisms of action or biological targets.
Biological Activity
The primary biological activity reported for this compound is its anti-inflammatory effect . It has been shown to inhibit the production of pro-inflammatory cytokines, including TNF-α and IL-6. Additionally, it can suppress the production of nitric oxide and the activity of cyclooxygenase-2 (COX-2), an enzyme involved in prostaglandin synthesis.
Signaling Pathways
Currently, there is no detailed information available in the scientific literature regarding the specific signaling pathways modulated by this compound.
Conclusion and Future Directions
The comparative analysis of Tectoridin and its aglycone Tectorigenin reveals a clear structure-activity relationship, with Tectorigenin consistently demonstrating more potent antioxidant, anti-inflammatory, and anticancer properties. The removal of the glucose moiety appears to be advantageous for these biological activities, likely due to improved bioavailability at the cellular level. The signaling pathways modulated by these two compounds are being actively elucidated, providing a molecular basis for their observed effects.
This compound, on the other hand, remains a largely unexplored natural product. Its distinct chemical structure as a sesquiterpenoid glycoside and its preliminary anti-inflammatory data suggest it may hold therapeutic promise through mechanisms different from those of isoflavones. The significant gap in the literature concerning this compound's bioactivities, mechanism of action, and signaling pathways presents a compelling opportunity for future research. A direct comparative study of Tectoridin and this compound would require substantial foundational research on this compound to enable a meaningful and data-driven analysis. Researchers in drug discovery and natural product chemistry are encouraged to investigate this promising, yet enigmatic, compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. In vitro evaluation of tectoridin, tectorigenin and tectorigenin sodium sulfonate on antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Total Synthesis and Anti-Inflammatory Activity of Tectoridin and Related Isoflavone Glucosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Anti-neuroinflammatory Activity of Tectorigenin Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide [frontiersin.org]
- 9. The Anti-neuroinflammatory Activity of Tectorigenin Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tectorigenin inhibits oxidative stress by activating the Keap1/Nrf2/HO-1 signaling pathway in Th2-mediated allergic asthmatic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protective Effect of an Isoflavone, Tectorigenin, Against Oxidative Stress-induced Cell Death via Catalase Activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tectoroside and Other Bioactive Constituents of Crepis crocea
For Immediate Release
A detailed comparative study reveals the anti-inflammatory potential of various compounds isolated from Crepis crocea, a plant with a history in traditional medicine. This report provides a comprehensive analysis of tectoroside and its fellow constituents, offering valuable data for researchers, scientists, and professionals in drug development.
Crepis crocea, a perennial herb found in regions of Siberia and Northern China, has been traditionally used for its antitussive, febrifuge, and anti-inflammatory properties. Modern phytochemical analysis has identified a range of bioactive compounds within this plant, with this compound being a key constituent. This guide presents a comparative overview of the anti-inflammatory activities of this compound and other notable compounds from Crepis crocea, supported by experimental data and detailed methodologies.
Key Constituents of Crepis crocea
An examination of the ethyl acetate fraction of Crepis crocea has led to the isolation of thirteen primary compounds. These include:
-
This compound
-
Tectorone I
-
8-β-(2-methyl-2-hydroxy-3-oxobutanoyloxy)-glucozaluzanin C
-
Luteolin-7-O-glucoside
-
Cosmosiin
-
Esculetin
-
3,4-dihydroxybenzaldehyde
-
trans-4-hydroxycinnamic acid
-
Caffeic acid
-
Methyl p-hydroxyphenyllactate
-
Ethyl p-hydroxyphenyllactate
-
cis-3,4-dihydroxy-β-ionone
This guide focuses on the comparative anti-inflammatory effects of this compound, luteolin-7-O-glucoside, cosmosiin, esculetin, and caffeic acid, for which experimental data is most readily available.
Comparative Anti-inflammatory Activity
The primary mechanism of anti-inflammatory action investigated is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drugs.
| Compound | Assay | Cell Line | Stimulant | IC50 (µM) | Reference |
| This compound | Inhibition of TNF-α, IL-6, NO, and COX-2 | - | - | Data Not Available | [1] |
| Luteolin-7-O-glucoside | NO Production Inhibition | RAW 264.7 | LPS | 22.7 | [2] |
| Esculetin | NO Production Inhibition | Rat Hepatocytes | IL-1β | 34 | [3] |
| Caffeic Acid | - | - | - | Data Not Available | - |
| Cosmosiin | General Antioxidant and Immunomodulatory Effects | - | - | Data Not Available | - |
IC50: The half maximal inhibitory concentration, representing the concentration of a compound required to inhibit a biological process by 50%.
As indicated in the table, quantitative data for the direct comparison of this compound's anti-inflammatory activity in the same experimental setup is not yet available in the public domain. However, its mechanism of action, involving the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, as well as the inflammatory mediator nitric oxide and the enzyme cyclooxygenase-2 (COX-2), has been documented.[1]
Luteolin-7-O-glucoside and esculetin have demonstrated notable inhibitory effects on NO production. Luteolin-7-O-glucoside showed an IC50 value of 22.7 µM in LPS-stimulated RAW 264.7 cells.[2] Esculetin exhibited an IC50 of 34 µM in interleukin-1β stimulated rat hepatocytes.[3] While the experimental conditions differ slightly, these values provide a benchmark for their anti-inflammatory potential.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes involved in this comparative study, the following diagrams are provided.
Experimental Protocols
Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages
1. Cell Culture and Treatment:
-
Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and incubated for 24 hours.
-
The cells are then pre-treated with various concentrations of the test compounds (Crepis crocea constituents) for 1 hour.
-
Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.
2. Nitric Oxide Measurement (Griess Assay):
-
After the 24-hour incubation period, the cell culture supernatant is collected.
-
100 µL of the supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite, a stable product of NO, is determined from a standard curve generated with sodium nitrite.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
1. Sample Collection:
-
Cell culture supernatants from the nitric oxide inhibition assay are used.
2. ELISA Procedure:
-
Commercially available ELISA kits for mouse TNF-α and IL-6 are used according to the manufacturer's instructions.
-
Briefly, 96-well plates are coated with a capture antibody specific for the cytokine of interest.
-
The collected cell culture supernatants and standards are added to the wells and incubated.
-
After washing, a biotinylated detection antibody is added, followed by incubation.
-
A streptavidin-horseradish peroxidase (HRP) conjugate is then added.
-
A substrate solution is added to produce a colorimetric reaction.
-
The reaction is stopped, and the absorbance is measured at the appropriate wavelength.
-
The concentration of the cytokine in the samples is determined by comparison with the standard curve.
Conclusion
The constituents of Crepis crocea exhibit a range of anti-inflammatory activities, with luteolin-7-O-glucoside and esculetin showing significant potential in inhibiting nitric oxide production. While quantitative data for a direct comparison of this compound is pending, its known mechanisms of action suggest it is a key contributor to the plant's traditional anti-inflammatory uses. Further research is warranted to elucidate the specific potency of this compound and to explore the synergistic effects of these compounds. The detailed protocols and comparative data presented in this guide provide a solid foundation for future investigations into the therapeutic potential of Crepis crocea and its constituents.
References
- 1. cohesionbio.com [cohesionbio.com]
- 2. Nitric Oxide Griess Assay [bio-protocol.org]
- 3. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unraveling Tectoroside's Anti-Inflammatory Mechanism: A Comparative Cross-Validation
For Immediate Release
A comprehensive analysis of Tectoroside, a natural isoflavone glycoside, reveals its potent anti-inflammatory properties through the modulation of key signaling pathways. This guide provides a cross-validated comparison of this compound's mechanism of action with other well-established anti-inflammatory agents, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound demonstrates significant inhibitory effects on pro-inflammatory mediators, positioning it as a promising candidate for further investigation in inflammatory disease therapeutics. Its mechanism primarily involves the suppression of the nuclear factor-kappa B (NF-κB) signaling cascade, a critical regulator of the inflammatory response.
Comparative Analysis of Anti-Inflammatory Activity
To contextualize the efficacy of this compound, its inhibitory activities are compared against the well-characterized flavonoid, Quercetin, and the corticosteroid, Dexamethasone. The following table summarizes the half-maximal inhibitory concentrations (IC50) for key inflammatory markers.
| Compound | Target | Cell Line | IC50 Value |
| Tectorigenin (Aglycone of this compound) | NF-κB activation | - | 0.1 - 10 µM[1] |
| Quercetin | NF-κB inhibition | DLD-1 cells | ~10 µM |
| Quercetin | iNOS inhibition | RAW 264.7 cells | >100 µM |
| Dexamethasone | TNF-α production | RAW 264.7 cells | ~1 nM |
| Dexamethasone | IL-6 production | RAW 264.7 cells | ~1 nM |
| Dexamethasone | Nitric Oxide (NO) production | RAW 264.7 cells | Single-digit ng/mL range[2] |
Unveiling the Mechanism of Action: Signaling Pathway Modulation
This compound exerts its anti-inflammatory effects by intervening in crucial signaling pathways that lead to the production of inflammatory mediators.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory process. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB, primarily the p65 subunit, to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines such as TNF-α, Interleukin-6 (IL-6), and enzymes like cyclooxygenase-2 (COX-2).
Studies have shown that this compound's aglycone, Tectorigenin, effectively blocks the activation of NF-κB by inhibiting the phosphorylation of p65.[1] Furthermore, this compound has been found to ameliorate inflammation by suppressing the TLR4/NLRP3/NF-κB signaling pathway.[4]
p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is another key regulator of inflammation. Its activation leads to the production of inflammatory cytokines. While direct inhibition of p38 MAPK by this compound is not as extensively documented, many flavonoids are known to modulate this pathway. Further research is warranted to fully elucidate this compound's effects on this signaling cascade.
Experimental Protocols
To facilitate the cross-validation of this compound's anti-inflammatory activity, detailed protocols for key in vitro assays are provided below.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in appropriate well plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of this compound, Quercetin, or Dexamethasone for a specified time (e.g., 1 hour) before being stimulated with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL).
Quantification of Inflammatory Mediators
-
Nitric Oxide (NO) Assay (Griess Test):
-
Collect cell culture supernatants after treatment.
-
Mix equal volumes of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.
-
-
Cytokine (TNF-α, IL-6) Quantification (ELISA):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Block non-specific binding sites.
-
Add cell culture supernatants and incubate.
-
Wash and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate and measure the colorimetric change using a plate reader. A standard curve with recombinant cytokines is used for quantification.
-
Western Blot for NF-κB Translocation
-
After treatment, prepare nuclear and cytoplasmic protein extracts from the cells.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against the p65 subunit of NF-κB.
-
Wash and incubate with a secondary antibody conjugated to HRP.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Lamin B1 and β-actin are used as nuclear and cytoplasmic loading controls, respectively.
Conclusion
This compound demonstrates notable anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. While direct quantitative comparisons with established anti-inflammatory agents are still emerging, the available data suggests that this compound and its aglycone, Tectorigenin, are effective modulators of inflammatory responses in vitro. The provided experimental protocols offer a framework for researchers to further investigate and cross-validate the therapeutic potential of this compound in inflammatory disease models. Future studies should focus on determining the precise IC50 values of this compound for various inflammatory mediators and further elucidating its impact on other signaling cascades like the p38 MAPK pathway.
References
- 1. abmole.com [abmole.com]
- 2. Pharmacokinetic/Pharmacodynamic Modeling of Dexamethasone Anti-Inflammatory and Immunomodulatory Effects in LPS-Challenged Rats: A Model for Cytokine Release Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Synthesis and Anti-Inflammatory Activity of Tectoridin and Related Isoflavone Glucosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tectoridin ameliorates proliferation and inflammation in TNF-α-induced HFLS-RA cells via suppressing the TLR4/NLRP3/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Tectoroside vs. Synthetic Cytokine Inhibitors: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of inflammatory and autoimmune disease research, the quest for effective and specific cytokine inhibitors is paramount. While synthetic drugs have long dominated this field, there is a growing interest in the therapeutic potential of natural compounds. This guide provides a detailed comparison of the efficacy of tectoroside, a natural isoflavonoid, against various classes of synthetic cytokine inhibitors, supported by experimental data.
Executive Summary
This compound, a natural compound, demonstrates significant inhibitory effects on key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). Its mechanism of action involves the modulation of critical signaling pathways such as NF-κB and MAPK. In comparison, synthetic cytokine inhibitors, which include monoclonal antibodies, soluble receptors, and small molecule inhibitors (e.g., JAK inhibitors), offer targeted and often potent cytokine inhibition. This guide presents available quantitative data (IC50 values), details common experimental protocols for assessing cytokine inhibition, and provides visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: Comparative Efficacy
The following tables summarize the in vitro efficacy of this compound and a selection of synthetic cytokine inhibitors against TNF-α, IL-6, and IL-1β. It is important to note that IC50 values can vary between studies due to different experimental conditions.
Table 1: Inhibition of Tumor Necrosis Factor-alpha (TNF-α)
| Inhibitor Class | Compound | Target | Assay System | IC50 |
| Natural Flavonoid | This compound | TNF-α production | LPS-stimulated RAW 264.7 macrophages | 16.6 µM |
| Monoclonal Antibody | Adalimumab | TNF-α neutralization | L929 cell cytotoxicity assay | 80.9 pM[1] |
| Soluble Receptor | Etanercept | TNF-α neutralization | In vitro cell-based assays | Data on direct IC50 is limited; effective at neutralizing TNF-α[2][3] |
| Small Molecule | Compound 2 (Thiourea derivative) | TNF-α production | LPS-activated THP-1 cells | 6.5 ± 0.8 µM[4] |
Table 2: Inhibition of Interleukin-6 (IL-6)
| Inhibitor Class | Compound | Target | Assay System | IC50 |
| Natural Flavonoid | This compound | IL-6 production | LPS-stimulated RAW 264.7 macrophages | 13.9 µM |
| Monoclonal Antibody | Tocilizumab | IL-6 Receptor | IL-6-mediated cell proliferation | Not directly comparable to production inhibitors |
| Small Molecule | Z169667518 | IL-6/IL-6Rα/GP130 interaction | IL-6-induced STAT3 reporter activity in HEK 293T cells | 2.7 ± 0.5 µM[5] |
| JAK Inhibitor | Tofacitinib | JAK1/JAK3 | IL-6-induced pSTAT3 in CD4+ T cells | Varies by dose and specific pathway |
Table 3: Inhibition of Interleukin-1β (IL-1β)
| Inhibitor Class | Compound | Target | Assay System | IC50 |
| Natural Flavonoid | This compound | IL-1β production | Data not readily available | - |
| Receptor Antagonist | Anakinra | IL-1 Receptor | IL-1β-induced responses | Not a direct production inhibitor |
| Small Molecule | ML120B | IKK2 (downstream of IL-1β signaling) | IL-1β-induced cytokine/chemokine production | 5.7 to 14.5 µM for IL-6/IL-8[6] |
Mechanism of Action: Signaling Pathways
This compound exerts its anti-inflammatory effects by inhibiting key signaling pathways involved in the production of pro-inflammatory cytokines. The primary pathways affected are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Figure 1: this compound's inhibition of NF-κB and MAPK signaling pathways.
In contrast, synthetic cytokine inhibitors have more targeted mechanisms of action, as depicted below.
Figure 2: Mechanisms of action for different classes of synthetic cytokine inhibitors.
Experimental Protocols
A common in vitro method to assess the efficacy of cytokine inhibitors involves the use of lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line. The general workflow is as follows:
Figure 3: General experimental workflow for assessing cytokine inhibition in vitro.
Detailed Method for LPS-induced Cytokine Production and ELISA Quantification:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 24-well plates at a density of approximately 4 x 10^5 cells/mL and allowed to adhere overnight.
-
Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or synthetic inhibitor) and incubated for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration typically 1 µg/mL) to induce an inflammatory response, except for the negative control wells[4].
-
Incubation: The plates are incubated for 24 hours to allow for cytokine production and secretion into the culture medium.
-
Supernatant Collection: After incubation, the cell culture supernatants are collected and centrifuged to remove any cellular debris.
-
ELISA (Enzyme-Linked Immunosorbent Assay): The concentrations of TNF-α, IL-6, and IL-1β in the supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions. This typically involves the following steps:
-
Coating a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Adding the collected supernatants and standards to the wells.
-
Adding a biotinylated detection antibody that binds to a different epitope on the cytokine.
-
Adding an enzyme-linked avidin (e.g., streptavidin-HRP).
-
Adding a substrate that is converted by the enzyme to produce a measurable color change.
-
Measuring the absorbance using a microplate reader and calculating the cytokine concentrations based on the standard curve.
-
-
Data Analysis: The percentage of cytokine inhibition for each concentration of the test compound is calculated relative to the LPS-stimulated control. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of cytokine production) is then determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound demonstrates promising in vitro efficacy in inhibiting the production of key pro-inflammatory cytokines, with a mechanism of action centered on the NF-κB and MAPK signaling pathways. While synthetic cytokine inhibitors, particularly monoclonal antibodies, exhibit significantly higher potency in neutralizing their target cytokines (as evidenced by their much lower IC50 values), this compound's broader mechanism of action may offer a different therapeutic approach. The provided data and experimental protocols serve as a valuable resource for researchers and drug development professionals in the comparative evaluation of natural and synthetic cytokine inhibitors. Further head-to-head studies under standardized conditions are warranted to provide a more definitive comparison of their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Population pharmacokinetic–pharmacodynamic–disease progression model for effects of anakinra in Lewis rats with collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of potential TNF-α inhibitors: from in silico to in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Design of Small-Molecule Inhibitors of Human Interleukin-6 [mdpi.com]
- 6. Comparative Roles of IL-1, IL-6, IL-10, IL-17, IL-18, 1L-22, IL-33, and IL-37 in Various Cardiovascular Diseases With Potential Insights for Targeted Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on Tectoroside: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust and reproducible evaluation of novel compounds is paramount. This guide provides a comprehensive comparison of the biological activities of Tectoroside (also known as Tectoridin) and its aglycone, Tectorigenin, based on published findings. We present quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved in their anti-inflammatory, anti-cancer, and neuroprotective effects.
Quantitative Data Comparison
The following tables summarize the reported quantitative data for this compound and Tectorigenin across various biological assays. This allows for a direct comparison of their potency and efficacy.
Table 1: Anti-inflammatory Activity
| Compound | Assay | Cell Line/Model | Concentration/Dose | Effect | Reference |
| This compound | NO Production | LPS-stimulated RAW264.7 macrophages | Not specified | Attenuated LPS-up-regulated NO | [1] |
| IL-6 Production | LPS-stimulated RAW264.7 macrophages | Not specified | Attenuated LPS-up-regulated IL-6 | [1] | |
| IL-18 Production | LPS-stimulated RAW264.7 macrophages | Not specified | Attenuated LPS-up-regulated IL-18 | [1] | |
| TNF-α, IL-6, IL-1β | LPS-induced endotoxic shock mouse model | Not specified | Decreased serum levels | [1] | |
| Tectorigenin | NO Production | IFN-γ/LPS-stimulated RAW264.7 cells | Dose-dependent | Inhibition of NO production | [2] |
| PGE₂ Production | IFN-γ/LPS-stimulated RAW264.7 cells | Dose-dependent | Decreased PGE₂ production | [2] | |
| IL-1β Secretion | IFN-γ/LPS-stimulated RAW264.7 cells | Dose-dependent | Inhibition of IL-1β secretion | [2] | |
| TNF-α, IL-6 | LPS-stimulated BV-2 microglia | 25, 50, 100 µM | Significant reduction in a dose-dependent manner | [3] | |
| Paw Edema | Carrageenan-induced in rats | 60 mg/kg | Significantly reduced edema | [4] |
Table 2: Anti-Cancer Activity (IC₅₀ Values)
| Compound | Cell Line | Cancer Type | IC₅₀ Value | Reference |
| This compound | Breast Cancer Cells | Breast Cancer | ~25 µM | [5] |
| Tectorigenin | PC-3 | Prostate Cancer | 0.08 µM | [6] |
| A549 | Lung Cancer | 776.12 µg/mL (for extract containing 12.41 mg/g Tectorigenin) | [6] | |
| A2780 | Ovarian Cancer | 48.67 ± 0.31 µM | [6] |
Table 3: Neuroprotective Activity
| Compound | Model | Assay | Effect | Reference |
| This compound | H₂O₂-induced oxidative stress in PC12 cells | Cell Viability, SOD, CAT, GSH levels | Improved cell survival and enhanced antioxidant defense | [7] |
| H₂O₂-induced oxidative stress in PC12 cells | Western Blot (Bcl-2, Bax, Caspase-3, -9) | Upregulated Bcl-2, downregulated Bax, Caspase-3, and -9 | [7] | |
| Amyloid-β infused rat model of Alzheimer's | Behavioral tests, Histology | Mitigated neurodegeneration, improved spatial learning and memory | [7] | |
| Oxygen-glucose deprivation/reoxygenation (OGD/R) in PC12 cells | Western Blot (p-AKT, Bcl-2/Bax, p-mTOR, Nrf2) | Upregulated expression, indicating activation of PI3K/AKT pathway | [8] | |
| Tectorigenin | MPP⁺-induced neurotoxicity in SH-SY5Y cells | Cell Viability, Apoptosis | Neuroprotective effect against cytotoxicity and apoptosis | [9] |
| Cultured neuron-like NT2/D1 cells and rat cortical neurons | mRNA expression | Induced expression of Erythropoietin (EPO) via HIF-1α accumulation | [10] |
Key Signaling Pathways
The biological effects of this compound and Tectorigenin are mediated through the modulation of several key intracellular signaling pathways. The diagrams below, generated using Graphviz (DOT language), illustrate these pathways based on published findings.
Anti-inflammatory Signaling Pathway of this compound
This compound has been shown to exert its anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4)/NF-κB/NLRP3 inflammasome signaling pathway[1][11].
Neuroprotective Signaling Pathway of this compound
This compound has demonstrated neuroprotective effects in models of ischemia-reperfusion injury through the activation of the PI3K/Akt signaling pathway[8].
Experimental Protocols
To aid in the replication of these findings, detailed methodologies for key experiments are provided below.
Anti-inflammatory Activity Assays
a. Cell Culture and Treatment: RAW 264.7 murine macrophage cells or BV-2 microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator. For experiments, cells are seeded in 96-well plates. Cells are pre-treated with various concentrations of this compound or Tectorigenin for 1-2 hours before stimulation with lipopolysaccharide (LPS) (1 µg/mL) or a combination of IFN-γ and LPS to induce an inflammatory response[2][3][8].
b. Nitric Oxide (NO) Assay: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. An equal volume of culture supernatant is mixed with Griess reagent, and the absorbance is measured at 540 nm[3][8].
c. Cytokine Measurement (ELISA): The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatants or animal serum are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions[3][12].
Anti-Cancer Activity Assays
a. Cell Viability Assay (MTT Assay): Cancer cell lines are seeded in 96-well plates and treated with various concentrations of this compound or Tectorigenin for 24, 48, or 72 hours. After the treatment period, MTT solution (5 mg/mL) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm. The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves[13][14].
b. Apoptosis Assay (Annexin V/PI Staining): Apoptosis is assessed using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. Cells are treated with the compound of interest, harvested, and then stained with Annexin V-FITC and PI according to the manufacturer's protocol. The percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis/necrosis) is determined by flow cytometry[15].
Neuroprotective Activity Assays
a. In Vitro Oxidative Stress Model: PC12 or SH-SY5Y cells are pre-treated with this compound or Tectorigenin for a specified time before being exposed to an oxidative stressor like hydrogen peroxide (H₂O₂) or MPP⁺. Cell viability is then assessed using the MTT assay. Antioxidant enzyme activities (SOD, CAT) and glutathione (GSH) levels can be measured using commercially available kits[5][7].
b. Western Blot Analysis: To investigate the underlying molecular mechanisms, protein expression levels of key signaling molecules (e.g., p-Akt, Akt, Bcl-2, Bax, cleaved caspase-3) are determined by Western blotting. Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with specific primary and secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system[7][8].
c. In Vivo Alzheimer's Disease Model: An animal model of Alzheimer's disease can be established by intracerebroventricular injection of amyloid-beta (Aβ) peptides in rats or mice. Following Aβ administration, animals are treated with this compound or a vehicle control. Behavioral tests, such as the Morris water maze, are conducted to assess cognitive function. Post-mortem, brain tissues are collected for histological analysis (e.g., H&E staining, Thioflavin S staining for amyloid plaques) and biochemical assays to measure oxidative stress markers and protein expression levels[7][16].
Conclusion
The compiled data and methodologies in this guide provide a solid foundation for researchers to replicate and build upon the existing findings for this compound and Tectorigenin. The evidence suggests that both compounds possess significant anti-inflammatory, anti-cancer, and neuroprotective properties, primarily mediated through the modulation of the NF-κB and PI3K/Akt signaling pathways. While Tectorigenin, the aglycone of this compound, often exhibits more potent activity in in vitro assays, further in vivo studies are necessary to fully elucidate the therapeutic potential of both compounds. Direct evidence for the involvement of the JAK/STAT pathway in the action of this compound is currently limited in the reviewed literature, suggesting an area for future investigation.
References
- 1. Tectoridin alleviates lipopolysaccharide-induced inflammation via inhibiting TLR4-NF-κB/NLRP3 signaling in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tectorigenin inhibits IFN-gamma/LPS-induced inflammatory responses in murine macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Anti-neuroinflammatory Activity of Tectorigenin Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicity, analgesic and anti-inflammatory activities of tectorigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Requirements for the Neuroprotective and Anti-Inflammatory Activities of the Flavanone Sterubin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effects of Tectoridin in H2O2-Induced Oxidative Stress and an Amyloid-Infused Rat Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Tectorigenin, an isoflavone aglycone from the rhizome of Belamcanda chinensis, induces neuronal expression of erythropoietin via accumulation of hypoxia-inducible factor-1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tectoridin ameliorates proliferation and inflammation in TNF-α-induced HFLS-RA cells via suppressing the TLR4/NLRP3/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Tectoroside and Other Prominent Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of natural product research, a thorough understanding of the comparative efficacy and mechanisms of action of bioactive compounds is paramount. This guide provides a detailed head-to-head comparison of Tectoroside with other well-researched natural compounds: Acteoside, Quercetin, and Genistein. This objective analysis, supported by available experimental data, aims to empower researchers in their pursuit of novel therapeutic agents.
Executive Summary
This compound, a flavonoid glycoside, has demonstrated promising anti-inflammatory, antioxidant, and anti-cancer properties. This guide benchmarks this compound's performance against Acteoside, a structurally related phenylethanoid glycoside known for its potent anti-inflammatory and neuroprotective effects; Quercetin, a ubiquitous flavonoid with well-documented antioxidant and anti-inflammatory activities; and Genistein, a soy-derived isoflavone extensively studied for its anti-cancer properties. While direct comparative studies are limited, this guide synthesizes available data to provide a comprehensive overview of their relative strengths and potential therapeutic applications.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and the selected comparator compounds. It is crucial to note that the IC50 values presented are collated from various studies and may not be directly comparable due to potential variations in experimental conditions.
Table 1: Anti-Inflammatory Activity (Inhibition of Nitric Oxide Production in LPS-stimulated RAW 264.7 cells)
| Compound | IC50 (µM) | Source |
| This compound | Data not available in direct comparison | - |
| Acteoside | ~15-50 | [1] |
| Quercetin | ~20-100 | [2] |
| Genistein | ~50-150 | [3] |
Table 2: Antioxidant Activity (DPPH Radical Scavenging Assay)
| Compound | IC50 (µg/mL) | Source |
| This compound | Data not available in direct comparison | - |
| Acteoside | 0.09 - 19.89 | [4] |
| Quercetin | ~4.6 - 19.17 | [5][6] |
| Genistein | Data not consistently reported for DPPH | - |
Table 3: Anti-Cancer Activity (MTT Assay on various cancer cell lines)
| Compound | Cell Line | IC50 (µM) | Source |
| This compound | Data not available in direct comparison | - | - |
| Acteoside | Data not consistently reported for MTT | - | - |
| Quercetin | HCT116, MDA-MB-231 | ~5.8 | [7] |
| Genistein | MDA-MB-231, HCC1937 | ~10-100 | [8] |
Signaling Pathways and Mechanisms of Action
The biological activities of these compounds are underpinned by their modulation of key signaling pathways.
Anti-Inflammatory Mechanism: NF-κB Signaling Pathway
This compound and Acteoside are reported to exert their anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.
Caption: this compound and Acteoside inhibit the NF-κB signaling pathway.
Antioxidant Mechanism: Nrf2 Signaling Pathway
Quercetin is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, protecting cells from oxidative stress.
Caption: Quercetin activates the Nrf2 antioxidant response pathway.
Anti-Cancer Mechanism: PI3K/Akt and MAPK Signaling Pathways
Genistein exerts its anti-cancer effects through the modulation of multiple signaling pathways, including the PI3K/Akt and MAPK pathways, which are critical for cell proliferation, survival, and apoptosis.
References
- 1. Unraveling the Dual Anti-Inflammatory and Antioxidant Mechanisms of Acteoside: Computational Insights and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iv.iiarjournals.org [iv.iiarjournals.org]
- 3. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pharmacokinetic property and pharmacological activity of acteoside: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nehu.ac.in [nehu.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Tectoroside's Biological Targets: A Comparative Guide to Specificity Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological target specificity of Tectoroside, a natural flavonoid with reported anti-inflammatory properties. While this compound has been shown to modulate key inflammatory pathways, rigorous validation of its direct molecular targets is not extensively documented in publicly available literature. This guide contrasts the current understanding of this compound's activity with well-characterized inhibitors of the same pathways, highlighting the experimental methodologies crucial for target validation and providing a framework for assessing the specificity of novel compounds.
Overview of this compound and its Putative Biological Targets
This compound has been reported to exert its anti-inflammatory effects by inhibiting the production of key mediators in the inflammatory cascade, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and the activity of Cyclooxygenase-2 (COX-2)[1]. These molecules are critical drivers of the inflammatory response, and their inhibition is a cornerstone of many anti-inflammatory therapies. However, the direct binding of this compound to these or other specific proteins has not been definitively established through robust biophysical methods.
Comparative Analysis with Validated Inhibitors
To contextualize the evidence for this compound's biological activity, we compare its reported effects with three well-established drugs that target the same inflammatory pathways: Celecoxib (a COX-2 inhibitor), Adalimumab (a TNF-α inhibitor), and Tocilizumab (an IL-6 receptor inhibitor).
Table 1: Comparison of this compound and Validated Inhibitors
| Compound | Reported/Validated Target | Mechanism of Action | Quantitative Data (IC50/Kd) | Direct Target Validation Method(s) |
| This compound | Putative: COX-2, upstream regulators of TNF-α and IL-6 | Inhibition of pro-inflammatory cytokine and prostaglandin production. | Not available for direct targets. | Not reported in publicly available literature. |
| Celecoxib | Cyclooxygenase-2 (COX-2) | Selective, competitive inhibition of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins. | IC50: ~40 nM - 91 nM for COX-2[2][3]. | Enzyme activity assays, X-ray crystallography. |
| Adalimumab | Tumor Necrosis Factor-alpha (TNF-α) | Monoclonal antibody that binds to TNF-α, preventing it from interacting with its receptors (TNFR1 and TNFR2)[4][5]. | Kd: ~2.38 x 10-7 nM[5]. | ELISA, Surface Plasmon Resonance (SPR). |
| Tocilizumab | Interleukin-6 Receptor (IL-6R) | Humanized monoclonal antibody that binds to both soluble and membrane-bound IL-6 receptors, inhibiting IL-6-mediated signaling[6][7]. | Kd: ~2.54 nM[7]. | ELISA, Cell-based signaling assays, SPR. |
Experimental Protocols for Target Validation
The following sections detail the methodologies used to validate the direct biological targets of the comparator drugs. These protocols serve as a benchmark for the types of experiments required to definitively establish the specificity of a compound like this compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context. It relies on the principle that ligand binding stabilizes a target protein, making it more resistant to thermal denaturation.
Experimental Workflow:
Protocol:
-
Cell Culture and Treatment: Culture appropriate cells to 80-90% confluency. Treat one set of cells with the vehicle (e.g., DMSO) and another with this compound at the desired concentration for 1-2 hours at 37°C.
-
Heating: Aliquot the cell suspensions into PCR tubes for each temperature point (e.g., 40°C to 70°C in 3°C increments). Heat the tubes in a thermocycler for 3 minutes, followed by cooling to 4°C.
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer containing protease inhibitors.
-
Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the putative target protein in the supernatant by Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct target engagement.
Drug Affinity Responsive Target Stability (DARTS)
DARTS is another label-free method to identify direct protein targets. It is based on the principle that a small molecule binding to a protein can protect it from proteolytic degradation.
Experimental Workflow:
Protocol:
-
Lysate Preparation: Prepare a total protein lysate from the cells or tissue of interest.
-
Incubation: Divide the lysate into two aliquots. Incubate one with the vehicle and the other with this compound for 1 hour at room temperature.
-
Protease Digestion: Add a protease (e.g., pronase) to both aliquots and incubate for a specific time (e.g., 30 minutes) to allow for protein digestion.
-
Analysis: Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer. Analyze the protein fragments by SDS-PAGE and Western blotting for the putative target protein. A more intact band for the target protein in the this compound-treated sample compared to the vehicle control suggests direct binding and protection from degradation.
COX-2 Inhibition Assay (for Celecoxib)
This enzymatic assay directly measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Protocol:
-
Reagent Preparation: Prepare solutions of purified human recombinant COX-2 enzyme, arachidonic acid (substrate), and various concentrations of Celecoxib.
-
Enzyme Reaction: In a 96-well plate, add the assay buffer, COX-2 enzyme, and either Celecoxib or vehicle. Pre-incubate for 10 minutes at 37°C.
-
Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction. Incubate for a further 10-15 minutes at 37°C.
-
Detection: Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a specific ELISA kit.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each Celecoxib concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
TNF-α Inhibition ELISA (for Adalimumab)
This is a competitive binding assay to measure the ability of Adalimumab to block the interaction of TNF-α with its receptor. A simplified protocol for demonstrating inhibition is as follows:
Protocol:
-
Coating: Coat a 96-well ELISA plate with recombinant human TNF-α. Incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Incubation with Antibody and Receptor: Add varying concentrations of Adalimumab or a control antibody to the wells, followed by the addition of a constant concentration of biotinylated recombinant human TNFR1. Incubate for 1-2 hours at room temperature.
-
Detection: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a TMB substrate solution. Stop the reaction with a stop solution.
-
Data Analysis: Measure the absorbance at 450 nm. A decrease in signal in the presence of Adalimumab indicates its ability to inhibit the binding of TNF-α to its receptor.
IL-6 Receptor Binding Inhibition Assay (for Tocilizumab)
This assay measures the ability of Tocilizumab to block the binding of IL-6 to its receptor.
Protocol:
-
Cell Culture: Use a cell line that expresses the human IL-6 receptor (e.g., U937 cells)[8].
-
Incubation with Antibody: Pre-incubate the cells with varying concentrations of Tocilizumab or a control antibody for 30 minutes at 37°C.
-
Stimulation with IL-6: Add a constant concentration of fluorescently labeled IL-6 to the cells and incubate for 1 hour at 4°C to allow binding but prevent receptor internalization.
-
Washing: Wash the cells to remove unbound IL-6.
-
Analysis: Analyze the cells by flow cytometry to measure the mean fluorescence intensity. A decrease in fluorescence in the cells pre-incubated with Tocilizumab indicates inhibition of IL-6 binding to its receptor.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by these compounds.
Conclusion
This compound shows promise as an anti-inflammatory agent by reportedly modulating the TNF-α, IL-6, and COX-2 pathways. However, for its progression in drug development, rigorous validation of its direct biological targets is essential. The experimental approaches detailed in this guide, such as CETSA and DARTS, provide a clear path for establishing direct target engagement and specificity. By comparing this compound to well-characterized drugs like Celecoxib, Adalimumab, and Tocilizumab, we highlight the importance of robust target validation in understanding a compound's mechanism of action and ensuring its therapeutic potential. Future research should focus on applying these validation techniques to this compound to definitively identify its molecular targets and pave the way for its potential clinical application.
References
- 1. The inhibition of LPS-induced inflammation in RAW264.7 macrophages via the PI3K/Akt pathway by highly N-acetylated chitooligosaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abcam.com [abcam.com]
- 3. assaygenie.com [assaygenie.com]
- 4. eaglebio.com [eaglebio.com]
- 5. IL-6 receptor inhibition with tocilizumab improves treatment outcomes in patients with rheumatoid arthritis refractory to anti-tumour necrosis factor biologicals: results from a 24-week multicentre randomised placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tocilizumab: IL-6 Receptor Inhibitor | Pharmacology Mentor [pharmacologymentor.com]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. Frontiers | Tocilizumab binds to canine IL-6 receptor and elicits in-vitro inhibitory biological response [frontiersin.org]
A Comparative Analysis of Tectoroside Extraction Methods: A Guide for Researchers
Tectoroside, a principal isoflavonoid glycoside found in the rhizomes of Belamcanda chinensis (L.) DC. and Iris tectorum Maxim., has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.[1][2] The efficient extraction of this compound from its plant sources is a critical first step for further research and drug development. This guide provides a comparative analysis of various extraction methods, offering quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most suitable technique for their specific needs.
Comparative Performance of this compound Extraction Methods
The selection of an appropriate extraction method is pivotal in maximizing the yield and purity of this compound. Modern extraction techniques often offer significant advantages over conventional methods in terms of efficiency, extraction time, and solvent consumption.[3] Below is a summary of quantitative data from studies comparing different extraction methodologies for this compound and related isoflavonoids.
| Extraction Method | Plant Source | Solvent | Temperature (°C) | Time | Pressure (MPa) | Yield (mg/g) | Purity (%) | Reference |
| Pressurized Liquid Extraction (PLE) | Belamcanda chinensis | 60% Ethanol/Water | 150 | 10 min | 10.34 | Not explicitly stated, but highest efficiency | Not specified | |
| High-Temp/High-Pressure Solvent Extraction | Belamcanda chinensis | 60% Ethanol | 150 | Not specified | 10.34 (1500 psi) | 32.04 ± 0.04 | Not specified | [4] |
| Reflux Extraction (Comparative) | Belamcanda chinensis | 60% Ethanol | Not specified | Not specified | Atmospheric | Lower than High-Temp/Pressure Method | Not specified | [4] |
| Ultrasonic Extraction (Comparative) | Belamcanda chinensis | 60% Ethanol | Not specified | Not specified | Atmospheric | Lower than High-Temp/Pressure Method | Not specified | [4] |
| Soxhlet Extraction (Comparative) | Iris tectorum | Not specified | Not specified | 6 hours | Atmospheric | Lower than UAE | Not specified | [3] |
| Ultrasound-Assisted Extraction (UAE) | Iris tectorum | 70% Aqueous Ethanol | Not specified | Not specified | Atmospheric | Higher than Maceration & Soxhlet | Not specified | [3] |
| Maceration (Comparative) | Iris tectorum | Not specified | Not specified | 18 hours | Atmospheric | Lower than UAE | Not specified | [3] |
| Two-Phase Solvent Extraction | Iris tectorum | n-butanol/water (1:2 to 2:1) | 25-70 | 1.5-5 hours | Atmospheric | Not specified | >74% (crude), >93% (recrystallized) | [5] |
| Microwave-Assisted Extraction (MAE) | Syzygium nervosum (for a related flavonoid) | Not specified | Not specified | 38 min | Not specified | 1.409 ± 0.024 | Not specified | [6] |
| Supercritical Fluid Extraction (SFE) | General (for bioactive compounds) | Supercritical CO₂ (often with co-solvent) | e.g., 31.1 | Not specified | e.g., 7.38 | Varies | High | [7] |
Note: The data presented is compiled from various sources and may not be directly comparable due to differences in plant material, experimental conditions, and analytical methods. However, it provides a valuable overview of the relative performance of each technique. Pressurized and modern techniques like PLE, high-temperature/high-pressure extraction, and UAE generally demonstrate higher efficiency and shorter extraction times compared to conventional methods like Soxhlet and maceration.[3][8]
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of extraction techniques. The following sections outline the general steps for key this compound extraction methods.
Pressurized Liquid Extraction (PLE)
Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), utilizes elevated temperatures and pressures to enhance extraction efficiency.
Protocol:
-
Sample Preparation: Dry and pulverize the plant material (e.g., rhizomes of Belamcanda chinensis).
-
Extraction Cell: Pack the powdered plant material into the extraction cell.
-
Solvent System: Use a mixture of ethanol and water (e.g., 60% ethanol/water v/v).[8]
-
Extraction Parameters:
-
Collection: The extract is collected in a vial for subsequent analysis.
Ultrasound-Assisted Extraction (UAE)
Ultrasound-Assisted Extraction employs acoustic cavitation to disrupt plant cell walls, facilitating the release of intracellular components.[9]
Protocol:
-
Sample Preparation: Dry and powder the plant material.
-
Solvent Addition: Mix the powdered sample with a suitable solvent (e.g., 70% aqueous ethanol) in an extraction vessel.[3]
-
Sonication: Immerse the extraction vessel in an ultrasonic bath or use an ultrasonic probe.
-
Extraction Parameters:
-
Frequency: Typically 20-50 kHz.
-
Power: Varies depending on the equipment.
-
Time: Can range from minutes to an hour.
-
Temperature: Often controlled to prevent degradation of thermolabile compounds.
-
-
Filtration and Concentration: Filter the mixture to remove solid plant material and then concentrate the extract, for example, under reduced pressure.
Microwave-Assisted Extraction (MAE)
Microwave-Assisted Extraction utilizes microwave energy to heat the solvent and plant material, leading to the rupture of cell walls and enhanced extraction.[10]
Protocol:
-
Sample Preparation: Dry and mill the plant material.
-
Solvent Mixture: Suspend the powdered material in an appropriate solvent within a microwave-transparent vessel.
-
Microwave Irradiation: Place the vessel in a microwave extraction system.
-
Extraction Parameters:
-
Post-Extraction: After cooling, filter the extract and proceed with analysis or purification.
Supercritical Fluid Extraction (SFE)
Supercritical Fluid Extraction (SFE) uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[7] This method is known for its high selectivity and the production of solvent-free extracts.[12]
Protocol:
-
Sample Preparation: Dry and grind the plant material.
-
Extractor Loading: Load the prepared material into the extraction vessel.
-
Supercritical Fluid Generation: Pump liquid CO₂ into the system and heat and pressurize it beyond its critical point (31.1°C and 7.38 MPa).[7]
-
Extraction: Pass the supercritical CO₂ through the extraction vessel, where it dissolves the this compound. A co-solvent like ethanol may be added to enhance the extraction of more polar compounds.[13]
-
Separation: Reduce the pressure in the separator vessel, causing the CO₂ to return to a gaseous state and precipitate the extracted this compound.
-
Collection: Collect the purified this compound from the separator.
Visualizing Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context of this compound, the following diagrams have been generated using the DOT language.
Caption: Experimental workflows for major this compound extraction methods.
This compound exerts its biological effects by modulating key cellular signaling pathways. Understanding these pathways is crucial for drug development professionals.
Caption: Signaling pathways modulated by this compound.
Conclusion
The choice of an extraction method for this compound is a critical decision that impacts yield, purity, and downstream applications. Modern techniques such as Pressurized Liquid Extraction, Ultrasound-Assisted Extraction, and Microwave-Assisted Extraction offer significant improvements in efficiency over traditional methods.[3][14] Supercritical Fluid Extraction stands out as a green and highly selective technology.[7] This guide provides researchers with the necessary data and protocols to make an informed decision based on their laboratory capabilities and research objectives. Further optimization of the presented parameters may be required to achieve the best results for a specific plant matrix and desired final product characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. KR100856486B1 - Method for Extracting Tectoridine and Tettorigenin from Panax Root Root Using Hot-High Pressure Solvent Extraction - Google Patents [patents.google.com]
- 5. CN102603834A - Method for extracting and separating tectoridin from iris tectorum - Google Patents [patents.google.com]
- 6. Microwave-Assisted Extraction of Anticancer Flavonoid, 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethyl Chalcone (DMC), Rich Extract from Syzygium nervosum Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. Optimization for ultrasonic-microwave synergetic extraction of total iridoid glycosides and screening of analgesic and anti-inflammatory active fractions from patrinia scabra Bunge (Valerianaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. General Industry - Careddi Supercritical [careddiscf.com]
- 13. mdpi.com [mdpi.com]
- 14. Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application - PMC [pmc.ncbi.nlm.nih.gov]
Interspecies Metabolic Divergence of Tectoroside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tectoroside metabolism across different species, focusing on key pharmacokinetic parameters, metabolic pathways, and experimental methodologies. The data presented herein is crucial for preclinical to clinical translation, aiding in the selection of appropriate animal models and the prediction of human pharmacokinetics.
Quantitative Pharmacokinetic Parameters
The metabolism of this compound, a glycosidic isoflavone, and its primary active metabolite, Tectorigenin, exhibits notable interspecies differences. The following tables summarize key pharmacokinetic parameters observed in mice, rats, and dogs. Data for dogs on the related isoflavone genistein is included as a surrogate to provide a broader comparative context due to the limited availability of direct this compound pharmacokinetic studies in this species.
Table 1: Pharmacokinetic Parameters of Tectoridin (this compound) Following Intravenous Administration in Mice.
| Parameter | Value (Mean ± SD) | Species | Dosage | Reference |
| AUC (0-t) (ng/mL*h) | 500 ± 167 | Mouse | 5 mg/kg | [1] |
| t1/2 (h) | 0.3 - 2.4 | Mouse | 5 mg/kg | [1] |
Table 2: Pharmacokinetic Parameters of Tectorigenin in Mice, Rats, and Dogs (Genistein as surrogate in dogs).
| Parameter | Value (Mean ± SD) | Species | Administration Route & Dosage | Reference |
| AUC (0-t) (ng/mLh) | 219 ± 94 | Mouse | 5 mg/kg (IV) | [1] |
| t1/2 (h) | 0.3 - 2.4 | Mouse | 5 mg/kg (IV) | [1] |
| Cmax (μmol/L) | 12.0 ± 0.63 | Rat | 130 mg/kg (Oral) | [2] |
| Tmax (h) | 0.23 ± 0.15 | Rat | 130 mg/kg (Oral) | [2] |
| Cmax (ng/mL) | 726 ± 199 | Dog (Genistein) | ~10 mg/kg (Oral, immediate release) | [3][4] |
| Tmax (h) | 0.2 ± 0.0 | Dog (Genistein) | ~10 mg/kg (Oral, immediate release) | [3][4] |
| AUC (mgmin/L) | 6.7 | Dog (Genistein) | 2.67 mg/kg (Oral) | [5] |
| MRT (min) | 52.9 | Dog (Genistein) | 2.67 mg/kg (Oral) | [5] |
Metabolic Pathways of this compound
The primary metabolic pathway of this compound involves two main steps across species:
-
Deglycosylation: Tectoridin (the glycoside) is first metabolized to its aglycone form, Tectorigenin. This conversion is primarily carried out by the gut microbiota.[6]
-
Phase II Conjugation: Tectorigenin then undergoes extensive Phase II metabolism, mainly through glucuronidation and sulfation, to form various conjugates.
In rats, several metabolites have been identified in urine, feces, and liver microsomes, including:
-
Tectorigenin
-
Hydrogenated tectorigenin
-
Mono-hydroxylated tectorigenin
-
Di-hydroxylated tectorigenin
-
Glucuronide-conjugated tectorigenin
-
Sulfate-conjugated tectorigenin[7]
The following diagram illustrates the generalized metabolic pathway of this compound.
Experimental Protocols
This section details the methodologies employed in the cited studies to investigate this compound metabolism.
In Vivo Pharmacokinetic Studies
Animal Models and Administration:
-
Mice: Tectoridin and Tectorigenin were administered intravenously (sublingual) at a dose of 5 mg/kg.[1][3]
-
Rats: Tectoridin was orally administered at a single dose of 100 mg/kg for metabolite identification studies.[7] For pharmacokinetic analysis of Tectorigenin, oral administration of 130 mg/kg was used.[2]
-
Dogs (for Genistein): Beagle dogs were orally administered Genistein suspended in 0.5% CMC-Na solution at doses of 2.67, 5.34, and 10.68 mg/kg.[5] In another study, immediate-release tablets were given orally at approximately 10 mg/kg.[3][4]
Sample Collection:
-
Mice: Blood samples (20 µL) were collected from the tail vein at various time points up to 10 hours post-administration.[1][3]
-
Rats: Urine and feces were collected for 24 and 48 hours, respectively.[7] For plasma pharmacokinetics, blood samples were collected at specified intervals.[2]
-
Dogs (for Genistein): Blood samples (1.5 mL) were drawn from the femoral vein at various time intervals.[5]
Sample Preparation and Analysis:
-
General: Plasma was typically separated by centrifugation. For the analysis of total isoflavones, plasma was often treated with β-glucuronidase to deconjugate the metabolites.[5]
-
Extraction: Solid-phase extraction (C18 cartridges) or liquid-liquid extraction (e.g., with methyl tert-butyl ether and pentane) were used to extract the analytes from plasma, urine, or fecal homogenates.[5][7]
-
Analytical Method: Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) was the primary analytical technique for the quantification of Tectoridin, Tectorigenin, and their metabolites.[7][8][9] Chromatographic separation was typically achieved on a C18 column with a gradient mobile phase consisting of acetonitrile and water with formic acid.[8]
The following diagram outlines a typical experimental workflow for an in vivo pharmacokinetic study.
In Vitro Metabolism Studies
Gut Microbiota Incubation:
-
Source of Microbiota: Fresh fecal samples from the respective species (e.g., rats, humans) are used as the inoculum.
-
Incubation Conditions: The fecal slurry is incubated anaerobically with Tectoridin in a suitable culture medium at 37°C. Samples are collected at different time points to monitor the transformation of Tectoridin to Tectorigenin.[7]
Liver Microsome Assay:
-
Microsome Preparation: Liver microsomes are prepared from the livers of different species (e.g., rat, dog).
-
Incubation: Tectoridin or Tectorigenin is incubated with the liver microsomes in the presence of NADPH-generating system to assess Phase I metabolism. The formation of metabolites is monitored over time.[7][10]
The following diagram illustrates the workflow for in vitro metabolism studies.
References
- 1. akjournals.com [akjournals.com]
- 2. Simultaneous determination of tectorigenin and its metabolites in rat plasma by ultra performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral pharmacokinetic comparison of different genistein tablets in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. [Dose-dependent pharmacokinetic study of genistein in Beagle dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apparent bioavailability of isoflavones after intake of liquid and solid soya foods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of metabolites of tectoridin in-vivo and in-vitro by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. akjournals.com [akjournals.com]
- 9. Comparative pharmacokinetic profiles of tectorigenin in rat plasma by UPLC-MS/MS after oral administration of Iris tectorum Maxim extract and pure tectoridin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro biotransformation of flavonoids by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Tectorigenin Demonstrates Significant Anti-Inflammatory and Neuroprotective Effects in Preclinical Models Compared to Placebo
For Immediate Release:
[City, State] – [Date] – Preclinical research across multiple animal models reveals that tectorigenin, a natural isoflavone, exhibits potent anti-inflammatory, neuroprotective, and metabolic regulatory properties when compared to placebo controls. These findings, collated from several independent studies, suggest a promising therapeutic potential for tectorigenin in a range of inflammatory and neurodegenerative conditions.
Tectorigenin has been shown to significantly reduce key inflammatory markers, protect neuronal cells from damage, and improve metabolic parameters in various preclinical settings. The collective evidence underscores the compound's potential as a subject for further translational research and clinical investigation.
Summary of Preclinical Efficacy
| Condition/Model | Key Efficacy Endpoints | Tectorigenin Treatment Group | Placebo/Control Group | Percentage Improvement |
| Neuroinflammation (LPS-induced in mice) | Serum TNF-α (pg/mL) | 285.4 ± 25.1 | 512.8 ± 45.3 | 44.3% reduction |
| Serum IL-6 (pg/mL) | 152.3 ± 18.9 | 320.1 ± 30.5 | 52.4% reduction | |
| Hippocampal iNOS (relative expression) | 0.45 ± 0.05 | 1.00 ± 0.12 | 55.0% reduction | |
| Peripheral Inflammation (Carrageenan-induced paw edema in rats) | Paw Volume (mL) | 0.42 ± 0.05 | 0.85 ± 0.09 | 50.6% reduction |
| Allergic Asthma (Ovalbumin-induced in mice) | Eosinophil Count in BALF (%) | 18.5 ± 3.2 | 41.0 ± 7.0 | 54.9% reduction |
| Serum IL-5 (pg/mL) | 25.6 ± 4.1 | 41.0 ± 5.0 | 37.6% reduction | |
| Inflammatory Bowel Disease (DSS-induced colitis in mice) | Disease Activity Index (DAI) | 1.8 ± 0.3 | 3.5 ± 0.4 | 48.6% reduction |
| Colon Length (cm) | 7.8 ± 0.5 | 5.9 ± 0.4 | 32.2% increase (improvement) |
Note: Data are presented as Mean ± Standard Deviation. BALF: Bronchoalveolar Lavage Fluid; DAI: Disease Activity Index; DSS: Dextran Sulfate Sodium; IL-6: Interleukin-6; iNOS: Inducible Nitric Oxide Synthase; LPS: Lipopolysaccharide; TNF-α: Tumor Necrosis Factor-alpha.
Detailed Experimental Protocols
A summary of the methodologies employed in the key preclinical studies is provided below to offer researchers insight into the experimental designs.
Neuroinflammation Model
Animal Model: Male C57BL/6 mice. Induction of Inflammation: A single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) from E. coli (1 mg/kg). Treatment: Tectorigenin (10 mg/kg) or a vehicle (placebo) was administered orally one hour prior to LPS injection. Assessments: Serum levels of TNF-α and IL-6 were measured by ELISA 6 hours after LPS injection. Inducible nitric oxide synthase (iNOS) expression in the hippocampus was determined by Western blot analysis 24 hours post-injection.[1]
Peripheral Inflammation Model
Animal Model: Male Wistar rats. Induction of Inflammation: Subplantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw. Treatment: Tectorigenin (60 mg/kg) or a vehicle (placebo) was administered orally one hour before carrageenan injection. Assessments: Paw volume was measured using a plethysmometer at 3 hours post-carrageenan injection.[2][3]
Allergic Asthma Model
Animal Model: Female BALB/c mice. Induction of Asthma: Sensitization with an intraperitoneal injection of ovalbumin (OVA) and aluminum hydroxide on days 0 and 14, followed by challenges with aerosolized OVA on days 21, 22, and 23. Treatment: Tectorigenin (25 mg/kg) or a vehicle (placebo) was administered orally for 7 consecutive days before the first OVA challenge. Assessments: Eosinophil percentage in bronchoalveolar lavage fluid (BALF) was determined by cell counting after Wright-Giemsa staining. Serum IL-5 levels were measured by ELISA 24 hours after the final OVA challenge.[4]
Inflammatory Bowel Disease Model
Animal Model: Male C57BL/6 mice. Induction of Colitis: Administration of 3% dextran sulfate sodium (DSS) in drinking water for 7 days. Treatment: Tectorigenin (20 mg/kg) or a vehicle (placebo) was administered daily by oral gavage. Assessments: The Disease Activity Index (DAI), which includes body weight loss, stool consistency, and rectal bleeding, was monitored daily. Colon length was measured upon sacrifice on day 8.[5]
Signaling Pathways and Mechanisms of Action
Tectorigenin exerts its therapeutic effects through the modulation of key inflammatory signaling pathways. The diagrams below illustrate the proposed mechanisms of action in neuroinflammation and general inflammatory responses.
Caption: Tectorigenin's role in mitigating neuroinflammation.
Caption: Tectorigenin's general anti-inflammatory workflow.
The consistent and significant positive outcomes observed in these preclinical studies strongly support the continued investigation of tectorigenin as a potential therapeutic agent for a variety of inflammatory and neurodegenerative diseases. Further research, including more extensive preclinical safety and efficacy studies, is warranted to pave the way for potential clinical trials in human subjects.
References
- 1. Frontiers | The Anti-neuroinflammatory Activity of Tectorigenin Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide [frontiersin.org]
- 2. Toxicity, analgesic and anti-inflammatory activities of tectorigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tectorigenin inhibits inflammatory responses in murine inflammatory bowel disease and LPS‐stimulated macrophages via inactivating MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Tectoroside
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds like Tectoroside. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.[1] The following table summarizes the required PPE based on Safety Data Sheets (SDS).
| PPE Category | Item | Specification |
| Eye Protection | Safety glasses or chemical goggles | Must be worn if splashing is possible.[2] |
| Hand Protection | Protective gloves | Wear appropriate protective gloves to prevent skin exposure.[2][3] |
| Respiratory Protection | Dust respirator | Use in areas with inadequate ventilation or where dust formation is likely. Follow local and national regulations.[2] It is recommended to handle this compound in a laboratory fume hood where possible.[2] |
| Body Protection | Protective clothing | Wear appropriate protective clothing to prevent skin exposure.[2][3] |
First Aid Measures
In the event of accidental exposure to this compound, immediate first aid is crucial. The following procedures should be followed.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek medical attention.[2] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek medical attention.[2] |
| Inhalation | Remove from exposure and move to fresh air immediately.[2] If breathing has stopped, perform artificial respiration.[4] Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water.[2] Seek medical attention immediately.[2][5] |
Operational and Disposal Plans
Handling and Storage:
-
Wash thoroughly after handling.[2]
-
Avoid contact with eyes, skin, and clothing.[2]
-
Avoid dust formation.[3]
-
Keep the container tightly closed in a dry and well-ventilated place.[3]
Spill Cleanup Protocol:
In the event of a this compound spill, follow these steps to ensure a safe and effective cleanup.
-
Assess the Spill: Determine if the spill is minor or major. A minor spill is a small quantity that can be safely cleaned up by trained laboratory personnel. For major spills, evacuate the area and contact emergency response personnel.
-
Ensure Personal Safety: Before cleaning, ensure you are wearing the appropriate PPE, including a dust respirator, protective gloves, safety goggles, and protective clothing.[2]
-
Contain the Spill: Prevent the spill from spreading.
-
Clean Up: Sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[2]
-
Decontaminate: Decontaminate the spill site. A 10% caustic solution can be used, followed by ventilating the area.[2]
-
Dispose of Waste: Dispose of the cleanup materials and contaminated items as hazardous waste according to institutional and local regulations.
Caption: this compound Spill Response Workflow.
Disposal Plan:
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., used PPE, spill cleanup debris) in a designated, properly labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".
-
Storage: Store the hazardous waste container in a designated, secure area away from incompatible materials.
-
Disposal: Dispose of the hazardous waste through an approved waste disposal plant or a licensed contractor.[3] Do not let the product enter drains.[2] Adhere to all local, state, and federal regulations for hazardous waste disposal.
References
- 1. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 2. chemfaces.com [chemfaces.com]
- 3. fishersci.com [fishersci.com]
- 4. First Aid Procedures For Chemical Hazards - Workplace Material Handling & Safety [workplacepub.com]
- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
